molecular formula C8H7ClO2 B106704 4-Chloro-2-methylbenzoic acid CAS No. 7499-07-2

4-Chloro-2-methylbenzoic acid

Cat. No.: B106704
CAS No.: 7499-07-2
M. Wt: 170.59 g/mol
InChI Key: XXFKOBGFMUIWDH-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFKOBGFMUIWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324678
Record name 4-Chloro-2-methylbenzoic acid
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Molecular Weight

170.59 g/mol
Source PubChem
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CAS No.

7499-07-2
Record name 4-Chloro-2-methylbenzoic acid
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Record name 7499-07-2
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Record name 4-Chloro-2-methylbenzoic acid
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Record name Benzoic acid, 4-chloro-2-methyl
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Foundational & Exploratory

4-Chloro-2-methylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-methylbenzoic Acid: Properties, Synthesis, and Applications

Foreword

As a cornerstone intermediate in modern organic synthesis, this compound (C₈H₇ClO₂) presents a unique combination of reactivity and stability that makes it invaluable to researchers and process chemists. This guide offers a senior application scientist's perspective on the core chemical properties, reactivity profile, synthesis protocols, and strategic applications of this versatile compound. The discussion is tailored for professionals in pharmaceutical development, agrochemical research, and materials science who require a deep, practical understanding of this molecule to drive innovation. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and the strategic considerations for its use in complex synthetic pathways.

Core Chemical & Physical Identity

This compound is an aromatic carboxylic acid distinguished by a chlorine atom at the para-position and a methyl group at the ortho-position relative to the carboxyl functional group. This specific substitution pattern is critical as it sterically and electronically influences the reactivity of both the carboxyl group and the aromatic ring.

Structural and Identification Data
PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 7499-07-2[2][3]
Molecular Formula C₈H₇ClO₂[1][2][3]
Molecular Weight 170.59 g/mol [1][3]
SMILES CC1=C(C=CC(Cl)=C1)C(O)=O[1][2]
InChI Key XXFKOBGFMUIWDH-UHFFFAOYSA-N[1][2][4]
Physicochemical Properties

The physical properties of this compound are characteristic of a crystalline organic acid, dictating its handling, storage, and purification procedures.

PropertyValueSource(s)
Appearance White to beige or light yellow crystalline powder/solid[3][5][6]
Melting Point 165-174 °C (Lit.)[3][4][7][8]
Boiling Point Data not consistently available; decomposition may occur.
Solubility Poorly soluble in water; Slightly soluble in DMSO and Methanol.[9][10][11]
pKa ~3.63 (Predicted)[12]
Storage Conditions Store at 0-8 °C under an inert atmosphere. The compound can be hygroscopic.[3][9][11]

The relatively high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid moieties in the crystal lattice. Its limited solubility in water is expected for a substituted benzoic acid, though it will readily dissolve in aqueous base upon deprotonation to the carboxylate salt. Its hygroscopic nature necessitates storage in a desiccated, inert environment to prevent moisture absorption, which could affect sample purity and reactivity in sensitive applications.[9]

Reactivity Profile and Synthetic Logic

The chemical behavior of this compound is governed by three key features: the carboxylic acid group, the electron-withdrawing chlorine atom, and the electron-donating methyl group. The interplay of these groups dictates the compound's utility as a synthetic intermediate.

Carboxyl Group Reactivity

As a carboxylic acid, it undergoes a range of standard transformations, providing a gateway to numerous other functional groups.[9]

  • Esterification: Reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters. The choice of alcohol and reaction conditions allows for the synthesis of a wide array of ester derivatives.

  • Amidation: Can be converted to amides via activation (e.g., to an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine. This is a fundamental transformation in the synthesis of many pharmaceutical active ingredients.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-chloro-2-methylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Friedel-Crafts Acylation: The molecule itself can act as an acylating agent. For instance, it is used in the synthesis of 4-chloro-2-methylbenzophenone through a Friedel-Crafts acylation reaction with benzene.[9]

Aromatic Ring Reactivity

The substituents on the benzene ring direct further electrophilic aromatic substitution and enable cross-coupling reactions.

  • The ortho-methyl group and para-chloro group create a specific electronic and steric environment. The methyl group is an ortho-, para-director, while the chloro group is an ortho-, para-director but deactivating. This substitution pattern makes positions 3 and 5 the most likely sites for further electrophilic attack (e.g., nitration).

  • The chlorine atom serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity in drug discovery programs.[9]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound typically relies on the oxidation of an appropriately substituted toluene precursor. The choice of starting material and oxidant is a critical process parameter.

Common Synthetic Pathway: Oxidation of 4-chloro-o-xylene

A prevalent method involves the oxidation of 4-chloro-o-xylene.[9] This approach is logical because the starting material is commercially accessible, and the oxidation of a methyl group on an aromatic ring is a well-established transformation.

SynthesisWorkflow A 4-chloro-o-xylene B Oxidation A->B KMnO4 or other oxidizing agents C This compound B->C Workup & Purification

Sources

An In-depth Technical Guide to 4-Chloro-2-methylbenzoic Acid (CAS 7499-07-2): A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-methylbenzoic acid, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. We will delve into its chemical and physical properties, explore common synthetic routes with detailed experimental protocols, and discuss its reactivity and diverse applications, particularly its role as a versatile building block in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a deeper understanding of this important compound.

Introduction and Significance

This compound, with the CAS number 7499-07-2, is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a chlorine atom at the 4-position (para) and a methyl group at the 2-position (ortho).[1] This specific substitution pattern imparts a unique reactivity to the molecule, making it a valuable intermediate in a wide range of organic syntheses.[2] Its applications span from the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, to the formulation of agrochemicals like herbicides and pesticides.[2][3] The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the methyl group—allows for selective chemical transformations, enabling the construction of complex molecular architectures.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis. The compound typically appears as a white to beige or off-white solid powder.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7499-07-2[2]
Molecular Formula C₈H₇ClO₂[2]
Molecular Weight 170.59 g/mol [2][5]
Melting Point 165-175 °C[2][4][6]
Appearance White to beige powder[2]
Purity ≥ 96-98% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Spectroscopic Data:

While specific spectral data can vary with the experimental conditions and the purity of the sample, representative identifiers are provided below.

Table 2: Spectroscopic and Structural Identifiers

IdentifierValueSource
SMILES String Cc1cc(Cl)ccc1C(O)=O[5]
InChI 1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChI Key XXFKOBGFMUIWDH-UHFFFAOYSA-N
PubChem CID 348269[2][7]
MDL Number MFCD00045852[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the oxidation of substituted toluene derivatives being a common and effective approach.[1]

Synthetic Pathways Overview

Common synthetic strategies include:

  • Oxidation of 4-chloro-o-xylene: This method involves the selective oxidation of one of the methyl groups of 4-chloro-o-xylene.

  • Direct oxidation of 2-methyl-4-chlorotoluene: Utilizing strong oxidizing agents like potassium permanganate to convert the methyl group to a carboxylic acid.[1]

  • Multi-step synthesis from 4-chlorobenzoic acid: This involves introducing a methyl group at the ortho position through a series of reactions.[6]

The choice of a particular synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process. The oxidation of 4-chloro-o-xylene is a frequently employed method due to the commercial availability of the starting material.

Synthesis_Pathway 4-chloro-o-xylene 4-chloro-o-xylene 4-Chloro-2-methylbenzoic_acid This compound 4-chloro-o-xylene->4-Chloro-2-methylbenzoic_acid Oxidation Oxidizing_Agent [O] (e.g., KMnO4) Oxidizing_Agent->4-Chloro-2-methylbenzoic_acid

Caption: Oxidation of 4-chloro-o-xylene to this compound.

Detailed Experimental Protocol: Oxidation of 4-chloro-o-xylene

This protocol describes a representative lab-scale synthesis of this compound via the oxidation of 4-chloro-o-xylene using potassium permanganate.

Materials:

  • 4-chloro-o-xylene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-chloro-o-xylene and a solution of sodium hydroxide in deionized water.

  • Addition of Oxidant: While vigorously stirring the mixture, slowly add potassium permanganate in small portions. The addition should be controlled to maintain the reaction temperature below a certain threshold to avoid side reactions. The reaction is exothermic.

  • Reaction Monitoring: After the complete addition of potassium permanganate, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Workup: Cool the reaction mixture to room temperature. The manganese dioxide (MnO₂) precipitate is removed by filtration. The filtrate, containing the sodium salt of this compound, is collected.

  • Decolorization: If the filtrate is colored, a small amount of sodium bisulfite can be added to decolorize it.

  • Precipitation: The clear filtrate is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold deionized water to remove any inorganic impurities, and then dried. For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water.

Self-Validating System: The purity of the synthesized this compound can be verified by measuring its melting point and comparing it with the literature value.[2][4][6] Further characterization using techniques like HPLC, ¹H NMR, and IR spectroscopy can confirm the structure and purity of the final product.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the reactivity of its functional groups.[1][2]

Reactivity_Diagram Core This compound Esterification Esterification (with alcohols) Core->Esterification Amidation Amidation (with amines) Core->Amidation Reduction Reduction (to alcohol) Core->Reduction Acylation Friedel-Crafts Acylation Core->Acylation Sulfonation Sulfonation Core->Sulfonation Nitration Nitration Core->Nitration

Caption: Key reactions of this compound.

Reactions of the Carboxyl Group

The carboxylic acid functional group undergoes typical reactions such as:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

  • Amidation: Reacts with amines, often via an activated derivative like an acyl chloride, to produce amides.[1]

  • Reduction: Can be reduced to the corresponding alcohol, 4-chloro-2-methylbenzyl alcohol, using reducing agents like lithium aluminum hydride.[1]

Electrophilic Aromatic Substitution

The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing chloro, methyl, and carboxyl groups. Documented reactions include:

  • Friedel-Crafts Acylation: For example, it can be used in the synthesis of 4-chloro-2-methylbenzophenone via Friedel-Crafts acylation with benzene.[1][6]

  • Sulfonation: Can be sulfonated to produce compounds like 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid.[1][6]

  • Nitration: Nitration can lead to the formation of nitro-substituted derivatives such as 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester after subsequent esterification.[1][6]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial starting material or intermediate in the synthesis of various biologically active molecules.[2][3]

  • Pharmaceuticals: It is a key building block in the development of anti-inflammatory and analgesic drugs.[2][3] Its structure is incorporated into more complex molecules to modulate their pharmacological properties. It is also used in structure-activity relationship (SAR) studies to optimize drug candidates.[1]

  • Agrochemicals: In the agrochemical sector, it is utilized in the synthesis of herbicides and pesticides, contributing to improved crop protection and yield.[2][3]

Safety and Handling

This compound is considered hazardous and requires careful handling.[4]

Table 3: Hazard Information

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[4][5]
Causes serious eye damageSerious eye damage/eye irritation (Category 1)[4][5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[4] A dust mask (type N95 or equivalent) is also recommended.[5]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[4] Avoid ingestion and inhalation.[4]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[4] If swallowed, call a poison center or doctor.[4]

  • Storage: Store in a well-ventilated place, and keep the container tightly closed.[8] It is incompatible with strong oxidizing agents and strong bases.[4][9]

Conclusion

This compound (CAS 7499-07-2) is a highly valuable and versatile chemical intermediate. Its unique trifunctional structure allows for a wide range of chemical transformations, making it an essential building block in the synthesis of complex organic molecules. Its significance in the pharmaceutical and agrochemical industries is well-established, and it continues to be a key component in the research and development of new drugs and crop protection agents. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective utilization in scientific and industrial settings.

References

  • This compound | C8H7ClO2 | CID 348269 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • This compound: A Cornerstone in Pharmaceutical and Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • This compound | CAS - Matrix Fine Chemicals. Matrix Fine Chemicals. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4-Chloro-2-methylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a chlorine atom and a methyl group on the benzoic acid framework, imparts a specific reactivity profile that is highly valued by researchers and development professionals. This compound is not merely a laboratory chemical but a cornerstone for the synthesis of a diverse array of complex molecules, ranging from life-saving pharmaceuticals to high-performance agrochemicals and specialty polymers[1][2]. Its utility as a versatile building block allows chemists to construct targeted molecules with desirable biological or material properties, making it an indispensable tool in both academic research and industrial manufacturing[2][3]. This guide provides an in-depth examination of its core properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and an exploration of its significant applications, particularly within the realm of drug discovery and development.

Physicochemical and Structural Properties

This compound is a white to beige crystalline solid at ambient temperature[1]. The presence of the electron-withdrawing chloro group and the electron-donating methyl group at positions 4 and 2, respectively, influences the acidity of the carboxylic acid and the reactivity of the aromatic ring in subsequent chemical transformations[3]. Its solubility is limited in water but is greater in organic solvents such as methanol and dimethyl sulfoxide (DMSO)[4][5].

A summary of its key identifiers and physical properties is presented below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₂[1][6][7][8]
Molecular Weight 170.59 g/mol [1][6][9]
CAS Number 7499-07-2[1][7][9]
IUPAC Name This compound[6][8]
Appearance White to beige powder/solid[1][9]
Melting Point 165-173 °C[1][9][10]
SMILES String Cc1cc(Cl)ccc1C(O)=O[6][9]
InChI Key XXFKOBGFMUIWDH-UHFFFAOYSA-N[6][9]

Synthesis and Reactivity

Synthetic Pathways: The Logic of Oxidation

While several synthetic routes exist, a prevalent and logical method for the preparation of this compound is the selective oxidation of the corresponding toluene derivative, 4-chloro-2-methyltoluene. The rationale for this choice lies in the robust and well-documented nature of benzylic oxidation. The methyl group ortho to the chloro substituent is activated for oxidation into a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This transformation is a cornerstone of introductory organic chemistry, prized for its high yield and reliability. The reaction is typically performed in an aqueous or mixed-solvent system under heat to drive the reaction to completion. The subsequent acidic workup is crucial; it serves to protonate the carboxylate salt formed in situ, precipitating the desired carboxylic acid product, which can then be isolated via filtration.

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis via the oxidation of 4-chloro-2-methyltoluene. This procedure is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

Materials:

  • 4-chloro-2-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-methyltoluene (1 equivalent) with a 1% aqueous solution of NaOH.

  • Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (approx. 3 equivalents) in several small portions. The portion-wise addition is a critical control measure to manage the exothermic nature of the oxidation.

  • Reaction Under Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be visually monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. This heating step provides the necessary activation energy for the C-H bond cleavage of the methyl group.

  • Quenching and Filtration: After the reaction is complete (indicated by a persistent brown color), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product salt.

  • Acidification and Precipitation: Cool the clear filtrate in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2. This step is the thermodynamic driving force for product formation, converting the soluble sodium 4-chloro-2-methylbenzoate into the less soluble free acid, causing it to precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual inorganic salts.

  • Purification: Dry the crude product. For higher purity, perform a recrystallization from an ethanol/water mixture. This final step leverages slight differences in solubility to remove any remaining organic impurities, yielding the final product with high purity (≥98%)[1].

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Isolation Reactant 4-Chloro-2-methyltoluene Reaction Oxidation (Reflux, 4-6h) Reactant->Reaction Combine Reagent KMnO4, NaOH(aq) Reagent->Reaction Add Workup Filtration (Remove MnO2) Acidification (HCl) Reaction->Workup Cool & Quench Purification Recrystallization (Ethanol/Water) Workup->Purification Isolate Crude Solid Product This compound Purification->Product Dry

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functional group and the substituted aromatic ring.

  • Carboxylic Acid Reactions: It undergoes typical reactions of carboxylic acids, including esterification with alcohols, amidation with amines to form amides, and reduction to the corresponding alcohol (4-chloro-2-methylbenzyl alcohol)[3].

  • Aromatic Ring Reactions: The ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro and carboxyl groups. However, it serves as an excellent substrate in reactions that utilize the carboxylic acid as a directing group or a handle for further modification. A notable application is its use in Friedel-Crafts acylation reactions with benzene to produce 4-chloro-2-methylbenzophenone, a key intermediate for other functional materials[3][9].

Applications in Research and Drug Development

A Versatile Synthetic Intermediate

This compound is a highly sought-after intermediate in multiple sectors. In the pharmaceutical industry, its scaffold is incorporated into various therapeutic agents, including anti-inflammatory and analgesic drugs[1][2]. The specific substitution pattern allows for precise molecular tailoring during drug design and structure-activity relationship (SAR) studies[3]. In agrochemical development, it is a precursor for potent herbicides and pesticides, contributing to improved crop yields[1][2].

Case Study: A Scaffold for Ion Channel Inhibitors

A compelling example of its utility in drug discovery is its role as a foundational structure for novel ion channel inhibitors. Research has shown that derivatives of this acid can potently modulate ion channel activity. For instance, a complex derivative, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as a potent and specific inhibitor of the TRPM4 (Transient Receptor Potential Melastatin 4) ion channel[11]. TRPM4 is implicated in various physiological processes, and its dysregulation is linked to several diseases, making it an important therapeutic target. The synthesis of CBA relies on the amide coupling of this compound's core structure with other functionalized moieties. This demonstrates a clear and authoritative pathway from a simple chemical building block to a sophisticated, biologically active compound with therapeutic potential.

Pathway from Core Scaffold to Biological Target

G Scaffold This compound (Core Scaffold) Modification Chemical Synthesis (Amide Coupling, etc.) Scaffold->Modification Precursor Derivative Bioactive Derivative (e.g., 'CBA') Modification->Derivative Yields Target Biological Target (TRPM4 Ion Channel) Derivative->Target Inhibits

Caption: Logical progression from chemical scaffold to biological function.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as hazardous and poses several risks upon exposure.

  • Primary Hazards: The compound is harmful if swallowed and is a known cause of serious eye damage[9][12]. It can also cause skin and respiratory irritation[5][7].

  • Personal Protective Equipment (PPE): When handling the solid, appropriate PPE is mandatory. This includes an N95 dust mask, chemical safety goggles or a face shield, and chemically resistant gloves[9][12].

  • Storage and Incompatibilities: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[5][13]. It should be kept away from strong oxidizing agents and strong bases, with which it can react exothermically[12].

The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed[9][12]
Serious Eye DamageH318Causes serious eye damage[9][12]
Skin IrritationH315Causes skin irritation[7]
Eye IrritationH319Causes serious eye irritation[7]
Respiratory IrritationH335May cause respiratory irritation[7]

Conclusion

This compound is far more than a simple chemical entry in a catalog. It is a potent and versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and established synthetic pathways make it an ideal starting point for complex molecular design. For researchers and professionals in drug development, agrochemicals, and material science, a thorough understanding of this key intermediate provides a strategic advantage, enabling the efficient and logical construction of novel, high-value compounds.

References

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Chloro 2 Methylbenzoic Acid 98% 1G. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Cornerstone in Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. PMC. Retrieved from [Link]

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4-Chloro-2-methylbenzoic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methylbenzoic Acid: A Strategic Intermediate in Chemical Synthesis

Introduction

This compound is a polysubstituted aromatic carboxylic acid that serves as a pivotal building block in the landscape of modern organic synthesis. Its strategic importance is underscored by its frequent application as a key intermediate in the development of high-value downstream products, notably within the pharmaceutical and agrochemical sectors.[1][2] The specific arrangement of the chloro, methyl, and carboxylic acid functional groups on the benzene ring imparts a unique reactivity profile, allowing chemists to leverage this molecule for the construction of complex molecular architectures.[1][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications, grounding its claims in established scientific literature.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to its application in research and development. The structural and naming conventions for this compound are governed by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: The formally recognized IUPAC name for this compound is This compound .[4][5][6]

Synonyms: In various commercial and laboratory contexts, it may also be referred to as 4-chloro-o-toluic acid or 2-methyl-4-chlorobenzoic acid.[6]

Chemical Structure: The molecule consists of a benzoic acid core, with a chlorine atom substituted at the para-position (position 4) and a methyl group at the ortho-position (position 2) relative to the carboxylic acid group.

2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Key Identifiers: For precise documentation and database retrieval, the following identifiers are critical.

IdentifierValueSource(s)
CAS Number 7499-07-2[1][4][5][7]
Molecular Formula C₈H₇ClO₂[1][4][5]
Molecular Weight 170.59 g/mol [1][4]
PubChem CID 348269[1][8]
InChI 1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)[9]
InChIKey XXFKOBGFMUIWDH-UHFFFAOYSA-N[4][5][9]
SMILES CC1=C(C=CC(Cl)=C1)C(O)=O[4][5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for specific reaction conditions.

PropertyValueSource(s)
Appearance White to beige powder/solid[1]
Melting Point 165-173 °C[1][10]
Purity ≥ 96-98% (by HPLC or Titration)[1][5]
Solubility Slightly soluble in DMSO and Methanol[10]
Storage Conditions Store at 0-8 °C in an inert atmosphere[1][10]

Synthesis and Reactivity Profile

Synthesis Pathway Overview

From a retrosynthetic perspective, this compound is accessible through various routes. A common laboratory and industrial approach involves a multi-step synthesis starting from a more readily available precursor like 4-chlorobenzoic acid.[10][11] This transformation necessitates the introduction of the ortho-methyl group, a process that requires careful control of regioselectivity.

G A 4-Chlorobenzoic Acid (Precursor) B Multi-Step Process (e.g., Ortho-lithiation, Methylation) A->B Reaction Sequence C This compound (Target Molecule) B->C Workup & Purification

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Insights

The chemical behavior of this compound is governed by its three functional components:

  • Carboxylic Acid Group: This group is the primary site for reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding alcohol.[3] It is the key handle for building larger molecular scaffolds.

  • Aromatic Ring: The benzene ring is activated by the ortho-methyl group and deactivated by the para-chloro group. This electronic push-pull relationship influences the regioselectivity of electrophilic aromatic substitution reactions.

  • Benzylic Methyl Group: While less reactive than the carboxylic acid, the methyl group can undergo oxidation under harsh conditions.

Its utility as a synthetic intermediate is demonstrated in reactions like the Friedel-Crafts acylation with benzene to produce 4-chloro-2-methylbenzophenone, a precursor for other complex molecules.[3][11]

Core Applications in Research and Drug Development

The value of this compound lies in its role as a versatile building block. Its structure is embedded in numerous compounds of commercial and research interest.

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] Its framework allows for the systematic modification and optimization of lead compounds during structure-activity relationship (SAR) studies.[3]

  • Agrochemical Synthesis: In the agricultural sector, it serves as a foundational component for herbicides and pesticides, contributing to crop protection and improved yields.[1][2]

  • Specialty Chemicals and Polymers: The compound is also used in the formulation of specialty chemicals and as a building block in the production of high-performance polymers.[1]

G cluster_0 Core Intermediate cluster_1 Application Pathways A This compound B Anti-Inflammatory Drugs A->B Pharmaceutical Synthesis C Herbicides & Pesticides A->C Agrochemical Formulation D 4-chloro-2-methyl- benzophenone A->D Friedel-Crafts Acylation E Specialty Polymers A->E Polymer Chemistry

Caption: Key application pathways originating from this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative experiment using this compound to synthesize 4-chloro-2-methylbenzophenone, illustrating its practical utility.[3][11]

Objective: To synthesize 4-chloro-2-methylbenzophenone via Friedel-Crafts acylation of benzene with this compound (after conversion to its acyl chloride).

Part 1: Acyl Chloride Formation

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagents: Add this compound (1 eq.) to the flask. Slowly add thionyl chloride (SOCl₂, ~1.5 eq.) at room temperature.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours until gas evolution (HCl, SO₂) ceases.

  • Isolation: Allow the mixture to cool. Remove excess thionyl chloride under reduced pressure to obtain the crude 4-chloro-2-methylbenzoyl chloride.

Part 2: Friedel-Crafts Acylation

  • Setup: In a separate, dry flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, ~1.2 eq.) and an excess of dry benzene (serves as both reactant and solvent).

  • Addition: Cool the benzene/AlCl₃ suspension in an ice bath. Slowly add the crude 4-chloro-2-methylbenzoyl chloride (from Part 1) dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the acyl chloride.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (4-chloro-2-methylbenzophenone) by recrystallization or column chromatography.

Disclaimer: This protocol is a conceptual guide. All laboratory work must be conducted with appropriate safety measures, personal protective equipment, and after consulting a detailed, peer-reviewed procedure.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Category 1).[12] It may also cause skin and respiratory irritation.[7][13]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[9][12] A NIOSH-approved dust mask should be used when handling the powder.[9]

  • Handling: Avoid creating dust.[12] Wash hands and any exposed skin thoroughly after handling.[12] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

Conclusion

This compound stands out as a high-utility intermediate in organic chemistry. Its defined structure and predictable reactivity make it an essential component in the synthetic toolbox for professionals in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to effectively and safely leverage this molecule to innovate and construct the complex chemical entities that drive scientific advancement.

References

  • This compound | CAS - Matrix Fine Chemicals. (URL: [Link])

  • 4 Chloro 2 Methylbenzoic Acid 98% 1G - Cenmed Enterprises. (URL: [Link])

  • This compound - Stenutz. (URL: [Link])

  • This compound (C8H7ClO2) - PubChemLite. (URL: [Link])

  • This compound | C8H7ClO2 | CID 348269 - PubChem - NIH. (URL: [Link])

  • This compound: A Cornerstone in Pharmaceutical and Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylbenzoic Acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Characteristics of 4-Chloro-2-methylbenzoic Acid

This compound (CAS No. 7499-07-2) is a substituted aromatic carboxylic acid with significant utility as a building block in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and a methyl group on a benzene ring, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Particularly in drug discovery, it serves as a key precursor for anti-inflammatory and analgesic agents.[1]

A comprehensive understanding of the solubility and stability of this molecule is paramount for any scientist working with it. These parameters are not mere physical measurements; they are critical determinants of a compound's behavior in biological systems and its viability as a drug candidate. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or even toxic byproducts.

This guide provides a Senior Application Scientist's perspective on evaluating these critical properties. While specific quantitative data for this compound is not extensively available in public literature, this document will equip researchers with the foundational knowledge, predictive insights based on analogous structures, and robust, field-proven protocols necessary to generate this essential data in a reliable and reproducible manner.

Part 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter in drug development. For an active pharmaceutical ingredient (API), both aqueous and organic solvent solubility data are essential for everything from initial screening and formulation to purification and final dosage form.

Anticipated Solubility Characteristics

Based on its chemical structure—a relatively nonpolar benzene ring combined with a polar, hydrogen-bonding carboxylic acid group—we can predict the general solubility behavior of this compound.

  • Aqueous Solubility: Like its parent compound, benzoic acid, this compound is expected to have low intrinsic solubility in neutral water. The hydrophobic nature of the chlorinated and methylated benzene ring dominates. However, as a carboxylic acid with a predicted pKa of approximately 3.63, its aqueous solubility will be highly dependent on pH.[2] In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

  • Organic Solvent Solubility: The compound is expected to exhibit greater solubility in organic solvents. Qualitative data indicates it is slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol.[2] Generally, solubility for substituted benzoic acids is higher in polar organic solvents (like alcohols and ketones) and lower in nonpolar solvents (like alkanes).[3][4]

Quantitative Solubility Data Summary
SolventSolvent TypeAnticipated SolubilityQuantitative Data ( g/100 mL)Temperature (°C)
Water (pH 7.0)Polar ProticVery LowData Not Available25
Water (pH 9.0)Polar Protic (Basic)Moderate to HighData Not Available25
MethanolPolar ProticSolubleData Not Available25
EthanolPolar ProticSolubleData Not Available25
AcetonePolar AproticSolubleData Not Available25
AcetonitrilePolar AproticModerately SolubleData Not Available25
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleData Not Available25
Dichloromethane (DCM)NonpolarSlightly SolubleData Not Available25
HexaneNonpolarInsolubleData Not Available25
Experimental Protocol: Equilibrium Solubility Determination

To generate reliable quantitative data, a robust and self-validating experimental protocol is essential. The equilibrium shake-flask method is a gold standard for solubility determination.

Causality Behind Experimental Choices:

  • Equilibrium: We agitate the mixture for an extended period (24-48 hours) to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is crucial for obtaining a true measure of solubility, not just a kinetic snapshot.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations that would introduce significant error.

  • Purity of Materials: Using a high-purity batch of this compound and analytical grade solvents is fundamental to ensuring the measured solubility is of the compound of interest and not influenced by impurities.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification. It is highly specific, sensitive, and can separate the parent compound from any potential degradants, making the protocol self-validating.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., at 25°C) for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or g/100 mL.

G Workflow for Equilibrium Solubility Determination A Add excess solid to known volume of solvent in vial B Seal vials and place in temperature-controlled shaker (e.g., 25°C, 24-48h) A->B Equilibration C Allow excess solid to settle B->C Post-Shaking D Withdraw supernatant using syringe with 0.22 µm filter C->D Sampling E Perform accurate serial dilution into mobile phase D->E Sample Prep F Analyze by validated HPLC-UV method E->F Analysis G Calculate solubility from concentration and dilution factor F->G Quantification H Result: Solubility (mg/mL) G->H

Caption: A step-by-step workflow for determining equilibrium solubility.

Part 2: The Stability Profile of this compound

Stability testing is a cornerstone of drug development, providing critical information on how a drug substance changes over time under the influence of temperature, humidity, pH, and light. These studies, often called forced degradation studies, are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Anticipated Stability Characteristics

The chemical structure of this compound suggests several potential areas of instability:

  • Thermal Stability: As a crystalline solid with a melting point in the range of 167-171°C, the compound is expected to be stable at ambient temperatures. At elevated temperatures approaching its melting point, decarboxylation could be a potential degradation pathway, although this typically requires higher temperatures for aromatic carboxylic acids.

  • Hydrolytic Stability: The molecule is expected to be stable against hydrolysis in neutral and acidic conditions. The amide bond, which is highly susceptible to hydrolysis, is absent. The C-Cl bond on an aromatic ring is generally stable to hydrolysis under typical pharmaceutical pH conditions.

  • Photostability: Aromatic halides can be susceptible to photolytic cleavage. Exposure to UV light could potentially lead to dehalogenation or other radical-mediated reactions. Therefore, assessing photostability is crucial.

Forced Degradation (Stress Testing) Protocol

The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, which are the authoritative standards for stability testing.[5][6]

Causality Behind Experimental Choices:

  • Stress Conditions: The conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, high heat, intense light) are intentionally more severe than typical storage conditions.[5] The goal is to accelerate degradation to generate detectable levels of degradation products in a short period, which helps in predicting long-term stability and validating the analytical method's ability to detect these impurities.

  • Mass Balance: A key component of a self-validating stability study is the "mass balance." The sum of the assay value of the parent drug and the levels of all degradation products should remain constant and close to 100% of the initial value. A significant drop in mass balance suggests that some degradants are not being detected by the analytical method.

  • Control Samples: A sample protected from the stress condition (e.g., a "dark" control in photostability studies) is analyzed alongside the stressed sample. This allows the scientist to definitively attribute any observed changes to the stress condition itself, rather than to other factors like sample preparation or solution instability.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a set period (e.g., 2, 6, 12, 24 hours). Cool and neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a set period. Cool and neutralize with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a set period.

    • Thermal Degradation: Store the stock solution and the solid API at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample. If necessary, quench the reaction (e.g., by neutralization). Analyze the sample using a validated, stability-indicating HPLC method.

  • Data Evaluation:

    • Quantify the amount of remaining this compound.

    • Identify and quantify any degradation products.

    • Calculate the mass balance to ensure all components are accounted for.

Caption: Overview of a forced degradation study for stability assessment.

Conclusion

While a definitive, quantitative dataset for the solubility and stability of this compound is sparse in existing literature, a robust framework for its evaluation can be constructed based on its chemical structure and established scientific principles. The compound is predicted to have low, pH-dependent aqueous solubility and good solubility in polar organic solvents. It is likely to be thermally stable under normal storage conditions but may be susceptible to photolytic degradation.

For the intended audience of researchers and drug development professionals, the absence of data is not an insurmountable obstacle but a call to action. The detailed, best-practice protocols provided in this guide for equilibrium solubility determination and forced degradation studies offer a clear and reliable pathway to generating the necessary data. By adhering to these self-validating methodologies, grounded in authoritative guidelines, scientists can confidently characterize this compound, enabling its effective use in research and advancing the development of new chemical entities.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

  • Acree, Jr., W.E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

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A Comprehensive Spectroscopic Analysis of 4-Chloro-2-methylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylbenzoic acid is a substituted aromatic carboxylic acid with significant applications in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its precise chemical structure dictates its reactivity and utility. Therefore, unambiguous structural elucidation is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative is designed for researchers and drug development professionals, focusing on the interpretation of spectral data grounded in fundamental chemical principles.

Compound Profile

Before delving into the spectral data, it is essential to establish the fundamental properties of the molecule. The structural arrangement of the substituents on the benzene ring—the carboxylic acid at C1, the methyl group at C2, and the chlorine atom at C4—creates a unique electronic environment that is directly probed by spectroscopic methods.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name This compound [1][2]
CAS Number 7499-07-2
Molecular Formula C₈H₇ClO₂ [3]
Molecular Weight 170.59 g/mol [1]
InChIKey XXFKOBGFMUIWDH-UHFFFAOYSA-N [1]
Physical Form Solid / Powder

| Melting Point | 167-171 °C | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of each atom.

Theoretical Framework

The chemical shift (δ) in NMR is highly sensitive to the local electronic environment of a nucleus. Electronegative atoms (like oxygen and chlorine) and aromatic rings deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Protons on adjacent carbons will couple with each other, leading to signal splitting, which provides information about neighboring protons.

Predicted ¹H NMR Spectrum

For this compound, we expect to see distinct signals for the carboxylic acid proton, the three aromatic protons, and the three methyl protons.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the adjacent electronegative oxygen atoms. It typically appears as a broad singlet far downfield, often between 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments.

    • H-6: This proton is ortho to the carboxylic acid group, which is electron-withdrawing. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet, split by the neighboring H-5.

    • H-5: This proton is meta to the carboxylic acid and ortho to the chlorine atom. It will appear as a doublet of doublets, being split by both H-6 and H-3.

    • H-3: This proton is ortho to the methyl group and meta to the chlorine atom. It will likely appear as a doublet, split by H-5.

  • Methyl Protons (-CH₃): The methyl group is attached directly to the aromatic ring. These three protons are equivalent and will appear as a sharp singlet, typically in the range of 2.2-2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature. This compound has eight carbon atoms, all of which are chemically non-equivalent and should produce eight distinct signals.

  • Carboxyl Carbon (-COOH): This carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another. It will appear significantly downfield, typically in the 165-175 ppm range.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected.

    • C-1 (ipso-COOH): The carbon bearing the carboxylic acid.

    • C-2 (ipso-CH₃): The carbon bearing the methyl group.

    • C-4 (ipso-Cl): The carbon bearing the chlorine atom. Its chemical shift is directly influenced by the electronegativity of chlorine.

    • C-3, C-5, C-6: The three carbons bearing hydrogen atoms. Their chemical shifts will be in the typical aromatic region of 120-140 ppm.

  • Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear furthest upfield, typically around 20-25 ppm.

Data Summary: Predicted NMR Assignments

Table 2: Predicted ¹H and ¹³C NMR Data

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-COOH ~12.0 (s, 1H) ~170
Ar-H6 ~8.0 (d) ~130
Ar-H5 ~7.4 (dd) ~132
Ar-H3 ~7.3 (d) ~135
Ar-C1 - ~131
Ar-C2 - ~140
Ar-C4 - ~138

| -CH₃ | ~2.5 (s, 3H) | ~21 |

Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary depending on the solvent and instrument.

Experimental Protocol: NMR Sample Preparation and Analysis

NMR_Workflow A 1. Sample Weighing ~10-20 mg of This compound B 2. Dissolution ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Transfer Transfer solution to a 5 mm NMR tube B->C D 4. Homogenization Vortex briefly to ensure a homogeneous solution C->D E 5. Instrument Insertion Place tube in spinner and insert into NMR magnet D->E F 6. Shimming & Tuning Optimize magnetic field homogeneity and probe frequency E->F G 7. Acquisition Run ¹H, ¹³C, and optional 2D experiments (e.g., COSY, HSQC) F->G H 8. Data Processing Fourier transform, phase correction, and baseline correction G->H

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of molecular bonds. When exposed to infrared radiation, functional groups absorb specific frequencies, corresponding to the energy required to excite their vibrational modes (stretching, bending). This provides a "fingerprint" of the functional groups present in a molecule.

Theoretical Framework

The position of an absorption band in an IR spectrum is primarily determined by the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). For this compound, the key functional groups—carboxylic acid, aromatic ring, and C-Cl bond—have highly characteristic absorption frequencies.

Predicted IR Spectral Analysis
  • O-H Stretch (Carboxylic Acid): This is one of the most recognizable peaks in an IR spectrum. Due to extensive hydrogen bonding in the dimeric form of carboxylic acids, the O-H stretching vibration appears as a very broad and strong absorption band over a wide range, typically from 2500 to 3300 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching absorptions appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The aliphatic C-H stretches from the methyl group will be found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): The carbonyl stretch of a conjugated carboxylic acid is a very strong and sharp absorption, typically appearing around 1680-1710 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to a non-conjugated acid.

  • C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum, typically between 700 and 850 cm⁻¹.

Data Summary: Key IR Absorptions

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
2500-3300 Carboxylic Acid (-OH) O-H Stretch Strong, Very Broad
3030-3100 Aromatic C-H C-H Stretch Weak to Medium
2850-2960 Methyl (-CH₃) C-H Stretch Weak to Medium
1680-1710 Carboxylic Acid (C=O) C=O Stretch Strong, Sharp
1450-1600 Aromatic Ring C=C Stretch Medium to Weak

| 700-850 | Aryl Halide (C-Cl) | C-Cl Stretch | Medium to Strong |

Experimental Protocol: KBr Pellet Preparation for FTIR

IR_Workflow A 1. Grinding Grind ~1-2 mg of sample with ~100 mg of dry KBr powder B 2. Pellet Pressing Transfer powder to a pellet press and apply several tons of pressure A->B C 3. Pellet Formation Hold pressure to form a transparent or translucent pellet B->C D 4. Analysis Place pellet in the spectrometer's sample holder and acquire spectrum C->D

Caption: Workflow for preparing a solid sample for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The M⁺• is often unstable and breaks apart into smaller, charged fragments.

Theoretical Framework

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, leads to characteristic isotopic patterns.[4]

Analysis of the Mass Spectrum
  • Molecular Ion (M⁺•): this compound has a molecular weight of 170.59 g/mol . Due to the presence of chlorine, the molecular ion will appear as a pair of peaks. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see a peak at m/z 170 (for C₈H₇³⁵ClO₂) and another peak at m/z 172 (for C₈H₇³⁷ClO₂). The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion provides structural clues.[5]

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to an acylium ion. This would result in fragment peaks at m/z 153 and m/z 155 (3:1 ratio).

    • Loss of -COOH (M-45): Loss of the entire carboxyl group as a radical would yield a chlorotoluene cation. This would result in fragment peaks at m/z 125 and m/z 127 (3:1 ratio).

    • Loss of Cl (M-35/37): Cleavage of the C-Cl bond would result in a fragment at m/z 135 .

Data Summary: Predicted Mass Fragments

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Value Proposed Fragment Notes
170 / 172 [C₈H₇ClO₂]⁺• Molecular ion (M⁺•), 3:1 isotope ratio
153 / 155 [C₈H₆ClO]⁺ Loss of •OH from M⁺•, 3:1 ratio
125 / 127 [C₇H₆Cl]⁺ Loss of •COOH from M⁺•, 3:1 ratio

| 135 | [C₈H₇O₂]⁺ | Loss of •Cl from M⁺• |

Fragmentation Pathway

Fragmentation M [M]⁺• m/z 170/172 F1 [M - OH]⁺ m/z 153/155 M->F1 - •OH F2 [M - COOH]⁺ m/z 125/127 M->F2 - •COOH F3 [M - Cl]⁺ m/z 135 M->F3 - •Cl

Sources

Synthesis of 4-Chloro-2-methylbenzoic acid from 4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylbenzoic Acid

Abstract

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern, however, presents a significant synthetic challenge, particularly when starting from readily available precursors like 4-chlorobenzoic acid. Direct electrophilic substitution methods are often ineffective due to the electronic properties of the starting material. This guide provides an in-depth exploration of a robust and regioselective synthetic strategy employing Directed ortho-Metalation (DoM), offering a field-proven pathway for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings, provide a detailed experimental protocol, and contrast this approach with alternative synthetic routes to deliver a comprehensive technical resource.

Strategic Analysis: The Challenge of Regioselective Methylation

The synthesis of this compound from 4-chlorobenzoic acid requires the introduction of a methyl group at the C-2 position, ortho to the carboxylic acid. A cursory analysis might suggest a classic Friedel-Crafts alkylation. However, this approach is fundamentally flawed for two primary reasons:

  • Ring Deactivation: The carboxylic acid group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution (SEAr).[2][3]

  • Poor Regiocontrol: Even if the reaction could be forced, the carboxylic acid is a meta-director.[2] Furthermore, the chloro group is an ortho, para-director. This conflicting directivity would lead to a complex mixture of products, making the isolation of the desired 2-methyl isomer exceedingly difficult.

These limitations necessitate a more sophisticated strategy that can override the inherent electronic preferences of the substrate. Directed ortho-Metalation (DoM) emerges as the premier solution to this challenge.

The Premier Route: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful synthetic technique that utilizes a functional group on an aromatic ring to direct deprotonation to an adjacent (ortho) position.[4][5] The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles to install a new substituent with perfect regioselectivity.

Mechanistic Rationale

In the case of 4-chlorobenzoic acid, the carboxylic acid itself, after deprotonation to a carboxylate, serves as the Directed Metalation Group (DMG). The process unfolds as follows:

  • Initial Deprotonation: The acidic proton of the carboxylic acid is first removed by a strong organolithium base, forming a lithium carboxylate.

  • Directed ortho-Lithiation: The lithium cation of the carboxylate coordinates with a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This complexation brings the base into close proximity to the C-2 proton, dramatically increasing its kinetic acidity and facilitating its removal. This forms a stable dilithio species.[6][7][8]

  • Electrophilic Quench: The highly nucleophilic aryllithium intermediate at C-2 is then quenched with a suitable methylating agent, such as methyl iodide (CH₃I), to form the new carbon-carbon bond.

  • Acidic Workup: A final acidic workup reprotonates the carboxylate, yielding the desired this compound.

The causality behind this method's success lies in its reliance on kinetic control via chelation, rather than the thermodynamic control that governs traditional SEAr reactions.

Synthetic Workflow Diagram

DoM_Synthesis cluster_start Starting Material cluster_reaction Directed ortho-Metalation cluster_product Final Product start 4-Chlorobenzoic Acid base 1. s-BuLi / TMEDA THF, -78°C start->base Deprotonation & Chelation-directed Lithiation electrophile 2. Methyl Iodide (CH₃I) base->electrophile Electrophilic Quench workup 3. H₃O⁺ Workup electrophile->workup Protonation product This compound workup->product Yields

Caption: Workflow for the DoM synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 4-Chlorobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Methyl iodide (CH₃I)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-chlorobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous THF and stir until the solid is fully dissolved.

  • Chelation: Add freshly distilled TMEDA (2.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 2 hours.

  • Electrophilic Quench: Add methyl iodide (1.5 eq) dropwise to the reaction mixture. Allow the solution to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature overnight.

  • Workup: Quench the reaction by carefully adding it to a beaker of cold 1M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[2]

Quantitative Data Summary
ParameterValue/ConditionRationale
Temperature-78 °CPrevents side reactions and decomposition of the aryllithium intermediate.
Basesec-Butyllithium (s-BuLi)A strong, non-nucleophilic base required for deprotonating the aromatic C-H bond.
AdditiveTMEDAA bidentate chelating agent that breaks up s-BuLi aggregates and complexes with lithium, enhancing basicity and directing the lithiation.[5]
Equivalents of Base> 2.0 eqThe first equivalent deprotonates the carboxylic acid. The second equivalent performs the ortho-lithiation. A slight excess ensures complete reaction.
ElectrophileMethyl IodideA reactive and efficient source of an electrophilic methyl group.
AtmosphereInert (Argon/Nitrogen)Organolithium reagents are extremely sensitive to air and moisture.

Alternative Synthetic Pathway: A Comparative Overview

For completeness, it is valuable to consider alternative routes, which become relevant if 4-chlorobenzoic acid is not the mandated starting material. A common industrial approach starts from 4-chloro-2-methylaniline.

The Sandmeyer Reaction Route: This multi-step synthesis leverages the versatile chemistry of diazonium salts:[9][10]

  • Diazotization: 4-chloro-2-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.

  • Cyanation (Sandmeyer Reaction): The diazonium salt is reacted with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile (-CN) group, yielding 4-chloro-2-methylbenzonitrile.[11][12]

  • Hydrolysis: The resulting nitrile is then subjected to acidic or basic hydrolysis to convert the -CN group into a carboxylic acid, affording the final product.

Sandmeyer_Synthesis start 4-Chloro-2-methylaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN) diazonium->sandmeyer nitrile 4-Chloro-2-methylbenzonitrile sandmeyer->nitrile hydrolysis Hydrolysis (H₃O⁺, heat) nitrile->hydrolysis product This compound hydrolysis->product

Caption: Alternative synthesis of this compound via a Sandmeyer reaction.

While effective, this route is longer and involves the use of highly toxic cyanide reagents, making the Directed ortho-Metalation of 4-chlorobenzoic acid a more elegant and often preferred laboratory-scale synthesis.

Conclusion

The synthesis of this compound from 4-chlorobenzoic acid exemplifies a common challenge in organic synthesis: achieving regiocontrol against the native electronic biases of a substrate. While classical electrophilic aromatic substitution reactions are unsuitable, Directed ortho-Metalation provides a powerful and precise solution. By leveraging the directing capacity of the carboxylate group, this methodology enables the selective introduction of a methyl group at the C-2 position. This guide has detailed the mechanistic basis, provided a practical experimental framework, and contextualized the DoM approach against other synthetic strategies, offering a comprehensive resource for professionals in the chemical sciences.

References

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An In-depth Technical Guide to the Biological Activity of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid, is a molecule of significant interest in the realms of pharmaceutical and agrochemical research. While primarily recognized as a versatile synthetic intermediate, its inherent chemical structure suggests a potential for direct biological activity.[1][2][3] This technical guide provides a comprehensive exploration of the known and potential biological activities of this compound. It delves into its role as a precursor to potent anti-inflammatory and antimicrobial agents, examines its potential as a plant growth regulator, and outlines detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic and agrochemical potential of this compound and its derivatives.

Introduction: The Chemical Identity and Synthetic Versatility of this compound

This compound (Figure 1) is a white to off-white crystalline solid with the molecular formula C₈H₇ClO₂.[4][5][6] Its structure, featuring a benzoic acid core with chloro and methyl substitutions, imparts a unique reactivity that makes it a valuable building block in organic synthesis.[2][3] This compound is a key precursor in the production of a wide range of molecules, including pharmaceuticals like anti-inflammatory drugs and analgesics, as well as agrochemicals such as herbicides and pesticides.[1][2][3] While its primary role has been as a synthetic intermediate, the structural motifs present in this compound are found in many biologically active molecules, prompting an investigation into its own potential bioactivities.

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
CAS Number 7499-07-2
Appearance White to off-white crystalline solid
Melting Point 167-171 °C

Figure 1: Chemical Structure of this compound.

Potential Anti-inflammatory Activity: A Mechanistic Perspective

While direct studies on the anti-inflammatory properties of this compound are limited, its role as a precursor for anti-inflammatory drugs suggests that the core structure may contribute to this activity.[1] The anti-inflammatory effects of many small molecules are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and enzymes like Cyclooxygenase-2 (COX-2).[7][8][9]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation.[1][7] Its activation leads to the transcription of numerous pro-inflammatory genes.[1] Small molecules can inhibit this pathway at various points, offering a therapeutic strategy for inflammatory diseases.[7][10][11] It is plausible that this compound or its derivatives could modulate this pathway.

NF_kappa_B_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation translocates to nucleus Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription initiates This compound (derivative) This compound (derivative) This compound (derivative)->IKK Complex potential inhibition Antimicrobial_Mechanism cluster_0 Bacterial Cell Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm enters Metabolic Disruption Metabolic Disruption Cytoplasm->Metabolic Disruption acidifies & disrupts Cell Death Cell Death Metabolic Disruption->Cell Death This compound This compound This compound->Cell Membrane penetrates

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. [12][13] Materials:

  • Sterile 96-well microplates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial and/or fungal strains

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the microplate wells containing broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.

MicroorganismPotential MIC Range (µg/mL)
Staphylococcus aureus100 - 500
Bacillus subtilis100 - 500
Escherichia coli>500
Candida albicans>500
(Note: These are hypothetical ranges for illustrative purposes, as direct data for the parent compound is scarce. Actual values need to be determined experimentally.)

Agrochemical Applications: Plant Growth Regulation

Benzoic acid derivatives are known to act as plant growth regulators. [14][15]They can influence various physiological processes in plants, including seed germination, root development, and overall growth. [14][16]this compound, being a key intermediate in herbicide synthesis, may possess intrinsic herbicidal or plant growth-regulating properties. [2][3]These compounds often act by disrupting the hormonal balance in plants. [15]

Experimental Protocol: Seed Germination Assay

This assay evaluates the effect of this compound on seed germination.

Materials:

  • Petri dishes with filter paper

  • Seeds of a model plant (e.g., lettuce, radish)

  • This compound solutions of varying concentrations

  • Incubator or growth chamber

Procedure:

  • Plate Preparation: Place sterile filter paper in each petri dish and moisten with a specific concentration of the test solution or a control solution (water).

  • Seed Plating: Place a defined number of seeds on the filter paper in each dish.

  • Incubation: Incubate the petri dishes under controlled conditions (temperature, light) for a set period (e.g., 7 days).

  • Data Collection: At the end of the incubation period, count the number of germinated seeds in each dish.

  • Analysis: Calculate the germination percentage for each concentration and compare it to the control.

Cytotoxicity Assessment

When evaluating a compound for potential therapeutic applications, it is crucial to assess its cytotoxicity against mammalian cells to determine its therapeutic window. [17]The MTT assay is a common method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, the concentration that reduces cell viability by 50%.

Conclusion and Future Directions

This compound is a compound with significant potential that extends beyond its role as a synthetic intermediate. The structural similarities to known bioactive molecules, particularly in the anti-inflammatory and antimicrobial fields, warrant a more direct and thorough investigation of its own biological activities. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on elucidating the specific molecular targets of this compound and its derivatives, conducting in vivo studies to validate the in vitro findings, and exploring structure-activity relationships to design even more potent and selective compounds for therapeutic and agrochemical applications.

References

  • MDPI. Small Molecule NF-κB Pathway Inhibitors in Clinic. [Link]

  • PubMed. Small Molecule NF-κB Pathway Inhibitors in Clinic. [Link]

  • PubMed. Inhibiting NF-κB activation by small molecules as a therapeutic strategy. [Link]

  • ResearchGate. Inhibition of the NF-κB signaling pathway by small-molecule inhibitors. [Link]

  • PubMed. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. [Link]

  • ResearchGate. Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. [Link]

  • MDPI. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective. [Link]

  • NIH. Exploration of exogenous chlorogenic acid as a potential plant stimulant: enhancing physiochemical properties in Lonicera japonica. [Link]

  • ResearchGate. The in vitro cytotoxicity activity of the tested compounds expressed as IC 50 values in 4 different human cancer cell lines a,b. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Chemical Synthesis and Beyond. [Link]

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  • PubMed. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]

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The Strategic Role of 4-Chloro-2-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the pivotal role of 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2) in medicinal chemistry. This versatile building block has emerged as a cornerstone in the synthesis of a diverse range of biologically active molecules, from potent anti-inflammatory and analgesic agents to targeted cancer therapeutics and cardioprotective drugs. This document provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its strategic application in the design and development of novel therapeutic agents.

Introduction: The Significance of a Substituted Benzoic Acid

This compound is an aromatic carboxylic acid distinguished by a specific substitution pattern on the benzene ring: a chlorine atom at the 4-position and a methyl group at the 2-position.[1] This unique arrangement of functional groups imparts favorable physicochemical properties and offers distinct advantages in molecular design, making it a valuable starting material and key pharmacophore in numerous drug discovery programs.[2][3] Its utility spans a wide array of therapeutic areas, primarily due to its ability to serve as a scaffold for molecules that can interact with a variety of biological targets with high affinity and selectivity.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug design.

Physicochemical Data
PropertyValueReference
CAS Number 7499-07-2[1]
Molecular Formula C₈H₇ClO₂[4]
Molecular Weight 170.59 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 167-171 °C[4]
Boiling Point 300.3 °C at 760 mmHg-
Solubility Insoluble in water, soluble in organic solvents[5]
Synthetic Approaches

The synthesis of this compound can be achieved through several routes. A common and efficient laboratory-scale synthesis involves the oxidation of 4-chloro-2-methylacetophenone.

Materials:

  • 4-chloro-2-methylacetophenone

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylacetophenone in a suitable solvent like dioxane.

  • Slowly add an aqueous solution of sodium hydroxide.

  • While stirring vigorously, add a commercial bleach solution (sodium hypochlorite) dropwise. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the excess hypochlorite by adding a reducing agent like sodium bisulfite until a starch-iodide paper test is negative.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the this compound.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Dry the purified product under vacuum.

Key Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide range of therapeutic agents. Its derivatives have shown significant activity against several important biological targets.

Inhibition of the Na+/H+ Exchanger (NHE)

One of the most significant applications of this compound is in the development of inhibitors of the sodium-hydrogen exchanger (NHE), particularly the NHE-1 isoform.[6] NHE-1 is a crucial membrane protein involved in the regulation of intracellular pH and cell volume.[6][7] Its overactivation under pathological conditions, such as cardiac ischemia, contributes to cell damage.[5][8]

Cariporide , a potent and selective NHE-1 inhibitor, is a prominent example of a drug candidate whose synthesis utilizes a 4-Chloro-2-methylbenzoyl moiety.[5][9] The 4-chloro and 2-methyl substituents on the benzoyl group are critical for its high affinity and selectivity for NHE-1.

The development of Cariporide and its analogs has provided valuable insights into the SAR of benzoylguanidine-based NHE-1 inhibitors.[1]

  • Benzoyl Moiety: The substituted benzoyl group is essential for activity. The 4-chloro and 2-methyl substitution pattern on the phenyl ring has been found to be optimal for potent NHE-1 inhibition.

  • Guanidine Group: The basic guanidine moiety is crucial for interacting with the target protein.

  • Linker: The nature and length of the linker connecting the benzoyl and guanidine groups can influence potency and pharmacokinetic properties.

NHE-1 Inhibition Pathway
Modulation of the TMEM206 Ion Channel

More recently, derivatives of this compound have been identified as inhibitors of the TMEM206 ion channel, also known as the proton-activated chloride channel (PAC).[10][11] This channel is implicated in cellular responses to acidic environments and is a potential therapeutic target for conditions such as ischemic stroke and cancer.[12][13][14]

A notable example is 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) , which has been shown to inhibit TMEM206 with an IC₅₀ of 9.55 µM at low pH.[10][11] This discovery opens up new avenues for the development of drugs targeting pathologies associated with tissue acidosis.

TMEM206 is activated by extracellular acidification, leading to an influx of chloride ions.[13][14] This process is involved in various physiological and pathological events, including:

  • Acid-induced cell death: Overactivation of TMEM206 can contribute to cell death in conditions like ischemic stroke.[15]

  • Cancer progression: TMEM206 has been implicated in the proliferation, migration, and invasion of cancer cells.[16][17] Silencing TMEM206 has been shown to suppress tumor growth and metastasis in osteosarcoma by modulating the Wnt/β-catenin signaling pathway.[16]

TMEM206 Signaling Pathway
Anticancer Activity

Derivatives of this compound, particularly N-substituted benzamides, have demonstrated promising anticancer activity.[2][10] These compounds have been investigated as inhibitors of various targets involved in cancer progression, including histone deacetylases (HDACs).[2][11]

CompoundTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA)TMEM2069.55 µM[10][11]
Substituted Benzoylguanidine (e.g., Cariporide analog)NHE-1Sub-micromolar to nanomolar range[1][9]
N-substituted benzamide derivativesVarious cancer cell lines (e.g., MCF-7, A549)Micromolar range[2][11][18]

Synthetic Strategies for Biologically Active Derivatives

The carboxylic acid group of this compound provides a convenient handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be reacted with various nucleophiles.

Experimental Workflow: Synthesis of N-Substituted Benzamides

experimental_workflow cluster_start Starting Material cluster_activation Activation cluster_intermediate Reactive Intermediate cluster_reaction Amide Coupling cluster_product Final Product start This compound activation Reaction with Thionyl Chloride (SOCl₂) start->activation intermediate 4-Chloro-2-methylbenzoyl chloride activation->intermediate reaction Reaction with Primary/Secondary Amine (R-NH₂) intermediate->reaction product N-Substituted 4-Chloro-2-methylbenzamide reaction->product

Synthesis of N-Substituted Benzamides

This protocol describes the synthesis of a representative N-substituted benzamide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 3-Chloro-2-methylaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, separatory funnel, rotary evaporator

Procedure:

Step 1: Synthesis of 4-Chloro-2-methylbenzoyl chloride

  • To a solution of this compound in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-Chloro-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 3-chloro-2-methylaniline in anhydrous DCM and add a base such as triethylamine or pyridine.

  • Cool the solution to 0 °C and slowly add a solution of the crude 4-Chloro-2-methylbenzoyl chloride in anhydrous DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture successively with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-Chloro-N-(3-chloro-2-methylphenyl)-2-methylbenzamide.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential across a range of diseases by targeting key proteins such as the Na+/H+ exchanger and the TMEM206 ion channel. The synthetic tractability of this building block, coupled with the valuable structure-activity relationship data generated from its derivatives, ensures its continued importance in the quest for novel and more effective therapeutic agents. Future research will likely focus on further exploring the chemical space around this scaffold to identify new biological targets and to develop drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. (2024). Frontiers in Pharmacology. [Link]

  • (PDF) CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. (n.d.). ResearchGate. [Link]

  • Exploring the TMEM206 proton-gated chloride channel as a new therapeutic target in ischaemic-mediated capillary disfunction. (n.d.). University of Oxford, Medical Sciences Division. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). Medicinal Chemistry. [Link]

  • What are NHE1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. [Link]

  • Progress Toward Cariporide Analogs for Sodium-Proton Exchange Inhibition. (2008). ACS National Meeting Book of Abstracts. [Link]

  • Pharmacodynamic characteristics and cardioprotective effects of new NHE1 inhibitors. (n.d.). Semantic Scholar. [Link]

  • An overview of inhibitors of Na(+)/H(+) exchanger. (2003). European Journal of Medicinal Chemistry. [Link]

  • The Proton-Activated Chloride Channel: Molecular Identification, Structure, and Role in Organelle Physiology. (2022). Annual Review of Physiology. [Link]

  • Identification of TMEM206 proteins as pore of PAORAC/ASOR acid-sensitive chloride channels. (2019). eLife. [Link]

  • Structure and activation mechanism of TMEM206. (n.d.). OSTI.GOV. [Link]

  • Downregulation of the Proton-Activated Cl- Channel TMEM206 Inhibits Malignant Properties of Human Osteosarcoma Cells. (2021). Oxidative Medicine and Cellular Longevity. [Link]

  • A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology. (2015). Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. [Link]

  • Proton-Activated Chloride Channel: Physiology and Disease. (2023). IMR Press. [Link]

  • What are Sodium-hydrogen exchangers inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • An overview of inhibitors of Na+/H+ exchanger. (n.d.). ResearchGate. [Link]

  • Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. (2013). Journal of Biomedical Science. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. (2022). International Journal of Molecular Sciences. [Link]

  • Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3. (2021). Kidney360. [Link]

  • PAC proton-activated chloride channel contributes to acid-induced cell death in primary rat cortical neurons. (2021). Channels. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]

  • 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines as novel Na+/H+ exchanger isoform-1 (NHE-1) inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • IC50 values a (mM) of compounds 4a-l. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological activity of 4'-(5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2-carboxylic aci. (2010). International Journal of PharmTech Research. [Link]

  • Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives. (2011). European Journal of Medicinal Chemistry. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
  • Synthesis and Na(+)/H+ exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel riccardiphenol analogs. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559. (2001). European Journal of Pharmacology. [Link]

  • 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines as novel Na+/H+ exchanger isoform-1 (NHE-1) inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2013). Journal of Medicinal Chemistry. [Link]

  • Orally administered NHE1 inhibitor cariporide reduces acute responses to coronary occlusion and reperfusion. (n.d.). ResearchGate. [Link]

  • Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. (2013). Journal of Biomedical Science. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2022). Molecules. [Link]

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The Emergence of a Versatile Building Block: A Technical Guide to 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-chloro-2-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. From its likely origins in the expansion of synthetic organic chemistry to its current applications, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the historical context of its synthesis, detail modern preparative methods with actionable protocols, and provide insights into its chemical properties and reactivity.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₈H₇ClO₂, is a disubstituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a chlorine atom at the 4-position, and a methyl group at the 2-position, imparts a unique combination of reactivity and steric hindrance that makes it a valuable tool in the synthetic chemist's arsenal.[1] This compound serves as a crucial building block for creating more complex molecules with desired biological or material properties.[2][3] Its applications span from the development of anti-inflammatory and analgesic drugs to the formulation of herbicides and pesticides.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7499-07-2
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to off-white crystalline solid[4]
Melting Point 167-171 °C
Solubility Poorly soluble in water, soluble in organic solvents like acetone and ethanol.[4]

Historical Context and the Dawn of Synthetic Aromatic Chemistry

While a singular "discovery" of this compound is not prominently documented, its emergence can be understood within the broader historical context of the late 19th and early 20th centuries. This era witnessed a flourishing of synthetic organic chemistry, driven by the need for new dyes, pharmaceuticals, and other industrial chemicals. The foundational work on the structure of benzene by Kekulé in 1865 and the subsequent exploration of electrophilic aromatic substitution reactions paved the way for the synthesis of a vast array of substituted aromatic compounds.

The synthesis of benzoic acid itself dates back to the 16th century, with its structure being determined by Liebig and Wöhler in 1832.[5][6] The development of methods to introduce various functional groups onto the benzene ring, such as halogenation, nitration, and Friedel-Crafts reactions, became central to the advancement of organic synthesis.

The first preparations of this compound were likely achieved through the oxidation of the corresponding substituted toluene, 4-chloro-2-methyltoluene (also known as 2-chloro-4-methyltoluene). The oxidation of alkyl side-chains on aromatic rings using strong oxidizing agents like potassium permanganate or nitric acid was a well-established method during this period.[5][7] Early chemists would have systematically applied these reactions to newly synthesized chlorinated toluenes to produce the corresponding benzoic acids for further study and derivatization.

Historical chemical literature, such as Beilsteins Handbuch der Organischen Chemie, served as a comprehensive repository for all known organic compounds and their methods of preparation.[3] It is highly probable that the first documented synthesis of this compound is recorded within its extensive volumes, likely as a logical extension of the established chemistry of the time.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of this compound has evolved from classical oxidation reactions to more refined and efficient modern methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

Classical Approach: Oxidation of 4-Chloro-2-methyltoluene

This traditional method remains a viable route for the synthesis of this compound. The oxidation of the methyl group of 4-chloro-2-methyltoluene can be achieved using strong oxidizing agents.

This protocol is based on well-established procedures for the oxidation of alkylbenzenes.[7][8]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of potassium permanganate (KMnO₄) in water.

  • Slowly add 4-chloro-2-methyltoluene to the flask with vigorous stirring.

Step 2: Heating and Reflux

  • Heat the mixture to reflux. The purple color of the permanganate will gradually disappear as it is reduced to manganese dioxide (MnO₂), a brown precipitate.

  • Continue heating under reflux until the purple color is no longer visible, indicating the completion of the oxidation.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water to recover any adsorbed product.

  • Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water to remove any remaining inorganic salts, and dry.

Causality behind Experimental Choices:

  • Potassium permanganate is a powerful and inexpensive oxidizing agent capable of converting the methyl group to a carboxylic acid.

  • Heating under reflux ensures that the reaction proceeds at a reasonable rate without the loss of volatile reactants or solvent.

  • Acidification is crucial to protonate the carboxylate salt formed under the basic conditions of the permanganate oxidation, leading to the precipitation of the desired carboxylic acid.

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup A 4-Chloro-2-methyltoluene C Heat (Reflux) A->C B KMnO4 (aq) B->C D Reaction Mixture (contains MnO2 and Potassium 4-chloro-2-methylbenzoate) C->D E Filtration D->E F Filtrate E->F Liquid Phase G MnO2 Precipitate E->G Solid Phase H Acidification (HCl) F->H I Precipitation H->I J Filtration & Drying I->J K This compound (Product) J->K

Caption: Workflow for the synthesis of this compound via potassium permanganate oxidation.

Modern Approach: Catalytic Liquid-Phase Air Oxidation

Industrial-scale production often favors more economical and environmentally friendly methods. Catalytic liquid-phase air oxidation of substituted xylenes has become a common approach.[9]

This process involves the use of a mixed-metal catalyst system to facilitate the oxidation of the methyl group using air as the oxidant.

Step 1: Reactor Charging

  • A suitable solvent, typically a carboxylic acid like acetic acid, is charged into a pressure reactor.

  • The starting material, 4-chloro-o-xylene, is added.

  • A catalyst system, commonly a mixture of cobalt and manganese salts (e.g., acetates or naphthenates), is introduced.[5]

Step 2: Reaction Execution

  • The reactor is pressurized with compressed air or an oxygen-containing gas.

  • The mixture is heated to the desired reaction temperature, typically in the range of 100-200°C.

  • The reaction is allowed to proceed with continuous stirring and monitoring of oxygen uptake.

Step 3: Product Isolation

  • After the reaction is complete, the reactor is cooled and depressurized.

  • The product, this compound, can be isolated by crystallization upon cooling or by solvent removal and subsequent purification steps like recrystallization.

Causality behind Experimental Choices:

  • Air as an oxidant is highly cost-effective and environmentally benign compared to stoichiometric inorganic oxidizing agents.

  • Cobalt and manganese catalysts are effective at promoting the free-radical chain reaction mechanism involved in the oxidation of the alkyl side-chain.

  • Acetic acid as a solvent is relatively inert to oxidation under these conditions and provides a suitable medium for the reaction.

Catalytic_Oxidation_Workflow cluster_input Inputs cluster_process Process cluster_output Output & Purification A 4-Chloro-o-xylene E Pressurized Reactor (100-200°C) A->E B Acetic Acid (Solvent) B->E C Co/Mn Catalyst C->E D Compressed Air (O2) D->E F Crude Product Mixture E->F G Crystallization / Recrystallization F->G H Pure this compound G->H

Caption: Conceptual workflow for the industrial synthesis of this compound via catalytic air oxidation.

Reactivity and Applications in Synthesis

The chemical behavior of this compound is dictated by the interplay of its three functional components: the carboxylic acid group, the chlorine atom, and the methyl group.

  • Carboxylic Acid Group: This is the primary site of reactivity, undergoing typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also directs ortho- and para- substitution in electrophilic aromatic substitution reactions, although the ring is deactivated.

  • Chlorine Atom: As a halogen, it deactivates the aromatic ring towards electrophilic substitution but is a para-directing group. It can also participate in nucleophilic aromatic substitution reactions under harsh conditions or be utilized in cross-coupling reactions.

  • Methyl Group: This group is an ortho-, para-director and weakly activates the ring towards electrophilic substitution.

This combination of functional groups makes this compound a versatile intermediate for the synthesis of a variety of more complex molecules. For instance, it can be used in the synthesis of:

  • 4-chloro-2-methylbenzophenone via Friedel-Crafts acylation with benzene.

  • 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid .

  • 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester .

Conclusion

This compound stands as a testament to the power of synthetic organic chemistry to create molecules with specific functionalities that drive innovation in diverse fields. While its initial synthesis may be nestled within the extensive annals of chemical history, its continued relevance is undisputed. The understanding of its synthesis, from classical laboratory methods to modern industrial processes, provides valuable insights for chemists and engineers. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such versatile building blocks will remain paramount.

References

  • The Essential Role of this compound in Chemical Synthesis and Beyond. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 9, 2026, from [Link]

  • Process for preparing substituted benzoic acid. (n.d.). Google Patents.
  • Benzoic acid. (n.d.). Chemeurope.com. Retrieved January 9, 2026, from [Link]

  • Beilsteins Handbuch der Organischen Chemie. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • o-CHLOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Benzoic acid. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Production of Benzoic Acid. (2024, December 23). Save My Exams. Retrieved January 9, 2026, from [Link]

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An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-2-methylbenzoic Acid Powder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylbenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1] Its utility spans the pharmaceutical, agrochemical, and specialty chemical industries, where it serves as a foundational building block for complex molecules.[1] The strategic placement of a chloro and a methyl group on the benzoic acid scaffold imparts unique reactivity and specific physical properties that are critical for its application in drug development and materials science. This guide provides a comprehensive overview of the key physical characteristics of this compound powder, offering a technical resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 7499-07-2[1][4]
Molecular Formula C₈H₇ClO₂[1][5]
Molecular Weight 170.59 g/mol [1][4]
InChI Key XXFKOBGFMUIWDH-UHFFFAOYSA-N[4][5]
SMILES CC1=C(C=CC(=C1)Cl)C(=O)O[5]

Macroscopic and Microscopic Properties

The physical state and appearance of a chemical compound are the first indicators of its purity and handling characteristics.

Appearance and Form

This compound is typically supplied as a white to off-white or beige crystalline powder .[1][6] The powdered form provides a large surface area, which can be advantageous for dissolution and reaction kinetics.

Solid-State Characterization

The arrangement of molecules in the solid state significantly influences the physical properties of a compound, including its melting point, solubility, and stability.

Experimental Protocol: X-ray Powder Diffraction (XRPD) for Polymorph Screening

XRPD is a primary technique for identifying and characterizing crystalline phases.

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

  • Instrument Setup: The sample is placed in an X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα) and detector.

  • Data Acquisition: The sample is irradiated with X-rays over a range of angles (e.g., 2θ from 5° to 40°), and the diffraction pattern is recorded.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are unique to a specific crystalline form. The presence of different sets of peaks indicates the presence of multiple polymorphs.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_interpretation Data Interpretation A Powder Sample B Pack into Holder A->B C Irradiate with X-rays B->C D Record Diffraction Pattern C->D E Analyze Diffractogram D->E F Identify Crystalline Phases E->F

Caption: Workflow for polymorph screening using XRPD.

Thermal Properties

The thermal behavior of a compound is a critical parameter for its storage, handling, and processing.

Melting Point

The melting point is a key indicator of purity and is an essential parameter for many synthetic and formulation processes. The reported melting point of this compound varies slightly between suppliers but generally falls within the range of 165-173 °C .[1][4]

Melting Point Range (°C)Source
165-173Chem-Impex[1]
167-171Sigma-Aldrich[4]
172Stenutz[9]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and other thermal transitions.

  • Sample Preparation: A small, accurately weighed amount of the powder (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min).

  • Data Acquisition: The sample is heated, and the heat flow to the sample relative to the reference is measured as a function of temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation A Weigh Sample B Seal in Pan A->B C Heat at Controlled Rate B->C D Measure Heat Flow C->D E Analyze Thermogram D->E F Determine Melting Point E->F Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate at Constant Temperature A->B C Withdraw and Filter Supernatant B->C D Analyze Filtrate Concentration C->D NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire Spectrum in NMR Spectrometer A->B C Process and Analyze Spectrum B->C

Sources

A Technical Guide to the Thermochemical Landscape of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbenzoic acid is a versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals.[1][2][3] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and the prediction of its chemical behavior. This guide provides a comprehensive overview of the methodologies used to determine the key thermochemical data for this compound, offering insights into both experimental and computational approaches. While direct experimental data for this specific molecule is limited, this document leverages data from analogous compounds and established scientific principles to provide a robust framework for its thermochemical characterization.

Introduction: The Significance of Thermochemical Data in a Molecular Context

Thermochemical data, such as the enthalpy of formation, combustion, and sublimation, are fundamental to understanding the energetic landscape of a molecule. For a compound like this compound, which serves as a crucial intermediate in the synthesis of more complex molecules[1][2], this information is critical for:

  • Reaction Energetics and Feasibility: Predicting the enthalpy change of reactions involving this molecule, which is essential for determining reaction feasibility and managing thermal effects in a reactor.

  • Process Safety and Hazard Analysis: Assessing the potential energy release during decomposition or combustion, a critical aspect of chemical process safety.

  • Solid-State Properties and Polymorphism: Understanding the energetic relationships between different crystalline forms (polymorphs), which can significantly impact the solubility, bioavailability, and stability of active pharmaceutical ingredients (APIs).

  • Computational Model Validation: Providing benchmark experimental data for the validation and refinement of computational chemistry models used to predict the properties of new molecules.

The presence of a chloro-substituent and a methyl group on the benzoic acid scaffold introduces electronic and steric effects that influence its reactivity and thermochemistry.[1] A precise quantification of these effects through thermochemical data is therefore of high scientific and practical value.

The Thermochemical Profile: A Methodological Approach

Given the current scarcity of direct experimental thermochemical data for this compound, this guide focuses on the established methodologies for determining these crucial parameters. We will use data for the closely related compound, 4-chlorobenzoic acid, as a case study to illustrate these techniques.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone of thermochemical calculations.

The most common experimental method for determining the enthalpy of formation of organic compounds is rotating-bomb combustion calorimetry .

Protocol: Combustion Calorimetry of a Chlorinated Organic Acid

  • Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible within a high-pressure vessel (the "bomb"). A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Assembly: The bomb is placed in a calorimeter, a thermally insulated container filled with a known mass of water. The temperature of the water is monitored with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion reaction raises the temperature of the bomb and the surrounding water. The temperature change is recorded until it reaches a steady state.

  • Analysis of Combustion Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the formation of byproducts, such as nitric acid (from any nitrogen impurities) and to ensure all chlorine is converted to aqueous hydrochloric acid.

  • Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion (ΔcH°) of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of the solid (ΔfH°(s)) is then derived from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and HCl(aq)). For 4-chlorobenzoic acid, the standard molar enthalpy of combustion of the solid (ΔcH°solid) has been experimentally determined to be in the range of -3063 to -3066 kJ/mol.[4][5][6]

Diagram: Workflow for Determining Enthalpy of Formation

G cluster_exp Experimental Workflow cluster_calc Calculation sample Weigh Sample bomb Seal and Pressurize Bomb sample->bomb calorimeter Assemble Calorimeter bomb->calorimeter ignite Ignite and Record ΔT calorimeter->ignite analyze Analyze Products ignite->analyze calc_comb Calculate ΔcH° analyze->calc_comb hess Apply Hess's Law calc_comb->hess ΔcH°(s) dHf ΔfH°(s) hess->dHf ΔfH°(s) G dHf_s ΔfH°(solid) dHf_g ΔfH°(gas) dHf_s->dHf_g + ΔsubH° dHf_g->dHf_s - ΔsubH° dsubH ΔsubH°

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Challenges of a Key Building Block

4-Chloro-2-methylbenzoic acid is a valuable aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its utility is particularly notable in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] The presence of the chloro and methyl groups on the benzene ring enhances its reactivity, making it a versatile precursor for creating complex molecules, including anti-inflammatory and analgesic drugs.[1] However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling of this compound, moving beyond mere compliance to foster a culture of safety and scientific excellence in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any laboratory work commences, a comprehensive understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that demand respect and appropriate precautions.[2]

GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

  • Serious Eye Damage/Irritation (Category 1), H318: Causes serious eye damage. [2]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [3]

The "Danger" signal word associated with this chemical underscores the potential for significant harm if not handled correctly.[2][4] The primary routes of exposure are ingestion, skin contact, and eye contact, with inhalation of dust particles also posing a risk.[4]

Health and Safety Profile: this compound
PropertyValueSource
CAS Number 7499-07-2[2]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [2]
Appearance White to beige powder/solid[1][2]
Melting Point 167-171 °C[2]
GHS Pictograms Corrosion, Exclamation Mark[2]
Hazard Statements H302, H318, H315, H335[2][3]
Signal Word Danger[2][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The foundation of safe handling lies in a robust system of engineering controls and the diligent use of appropriate personal protective equipment. The causality behind these choices is to minimize exposure through all potential routes.

Engineering Controls: The First Line of Defense
  • Fume Hood: All weighing and handling of solid this compound, as well as all subsequent reaction steps, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial in the event of accidental eye or skin contact.[4]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is not a matter of preference but a requirement based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] Given the classification of "Causes serious eye damage," a face shield should also be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.[4]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.[6]

  • Skin and Body Protection: A lab coat is essential to protect against accidental skin contact. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[4]

  • Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled by the fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2]

Safe Handling and Storage: Procedural Discipline

General Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5]

  • Grounding: When transferring large quantities of the powder, take precautions against static discharge, which could potentially ignite fine dust particles.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[4]

Storage Requirements
  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[5]

  • Location: Keep in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[4]

Experimental Protocol: Friedel-Crafts Acylation of Benzene with 4-Chloro-2-methylbenzoyl Chloride

This section provides a detailed, step-by-step methodology for a common application of this compound: its conversion to the corresponding acyl chloride followed by a Friedel-Crafts acylation reaction. Safety checkpoints are integrated throughout the protocol.

Step 1: Synthesis of 4-Chloro-2-methylbenzoyl Chloride
  • Reaction: this compound is reacted with thionyl chloride (SOCl₂) to form 4-Chloro-2-methylbenzoyl chloride.

  • Safety Checkpoint 1 (Reagents): Thionyl chloride is highly corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step must be performed in a fume hood. Ensure all glassware is dry to prevent a violent reaction.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution), place this compound.

    • Slowly add an excess of thionyl chloride to the flask.

    • Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases.

    • Safety Checkpoint 2 (Work-up): Allow the reaction mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure. This distillation must be done in a fume hood. The receiving flask should be cooled to trap the volatile thionyl chloride.

Step 2: Friedel-Crafts Acylation of Benzene
  • Reaction: 4-Chloro-2-methylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-chloro-2-methylbenzophenone.

  • Safety Checkpoint 3 (Catalyst): Anhydrous aluminum chloride is a water-reactive and corrosive solid. It should be handled quickly in a dry atmosphere (e.g., in a glove box or under a stream of inert gas) to prevent hydrolysis and the release of HCl gas.

  • Procedure:

    • In a dry three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in an excess of dry benzene.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4-Chloro-2-methylbenzoyl chloride in dry benzene from the dropping funnel with vigorous stirring. The addition should be controlled to maintain a low reaction temperature and prevent a runaway reaction. Hydrogen chloride gas will be evolved.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat under reflux to complete the reaction.

    • Safety Checkpoint 4 (Quenching): The reaction is quenched by slowly and carefully pouring the reaction mixture onto crushed ice and concentrated hydrochloric acid. This is a highly exothermic process and should be done with caution in a large beaker within the fume hood to control the vigorous evolution of HCl gas.

    • The product can then be isolated by standard extraction and purification techniques.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[4]

Spills and Leaks
  • Small Spills: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area. Prevent the spread of dust. Contact the institution's environmental health and safety department for assistance with cleanup.

Fire Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[4]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride may be generated.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Waste Disposal

All waste containing this compound or its byproducts must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of through a licensed contractor.[4] Do not dispose of it down the drain.

Visualizing Workflows for Enhanced Safety

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Verify Fume Hood Functionality B->C D Weigh Solid in Fume Hood C->D E Perform Reaction in Fume Hood D->E F Monitor Reaction Progress E->F G Quench Reaction Cautiously F->G H Segregate Waste into Labeled Containers G->H I Clean Work Area Thoroughly H->I J Remove PPE and Wash Hands I->J

Caption: A workflow for the safe handling of this compound.

Emergency Response Decision Tree

EmergencyResponse action_node action_node Start Exposure Event Occurs ExposureType Type of Exposure? Start->ExposureType action_node_eye Flush with water for 15 min. Seek IMMEDIATE medical attention. ExposureType->action_node_eye Eye Contact action_node_skin Remove contaminated clothing. Wash with soap and water for 15 min. ExposureType->action_node_skin Skin Contact action_node_inhalation Move to fresh air. Seek medical attention. ExposureType->action_node_inhalation Inhalation action_node_ingestion Rinse mouth. Do NOT induce vomiting. Seek IMMEDIATE medical attention. ExposureType->action_node_ingestion Ingestion

Caption: A decision tree for responding to exposure to this compound.

Conclusion: Fostering a Proactive Safety Culture

The safe and effective use of this compound in research and development is not merely about following a set of rules but about understanding the principles behind them. By integrating a thorough understanding of the compound's hazards with robust engineering controls, appropriate personal protective equipment, and disciplined laboratory practices, scientists can confidently and safely leverage the synthetic potential of this valuable chemical intermediate. A proactive and informed approach to safety is fundamental to good science and innovation.

References

  • National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

  • CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Chloro 2 Methylbenzoic Acid 98% 1G. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Chemguide. (n.d.). The Acylation of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]

  • Scribd. (n.d.). FDS 4-Chloro Benzoic Acid NON SOUMIS. Retrieved from [Link]

Sources

Topic: Commercial Suppliers and Quality Verification of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a technical framework for sourcing and validating 4-Chloro-2-methylbenzoic acid (CAS No. 7499-07-2), a critical intermediate in pharmaceutical and chemical synthesis. The integrity of your research hinges on the quality of your starting materials; therefore, this document emphasizes not only where to source this compound but, more importantly, how to verify its quality upon receipt.

Introduction to this compound: A Key Synthetic Building Block

This compound is an aromatic carboxylic acid whose structure is foundational in the synthesis of a range of target molecules.[1] Its utility stems from the specific arrangement of its functional groups: a carboxylic acid for amide or ester formation, a chloro group, and a methyl group, which together influence the molecule's reactivity and electronic properties.[1]

This compound serves as a crucial intermediate in the development of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Beyond pharmaceuticals, it is also employed in the synthesis of agrochemicals like herbicides and pesticides, as well as in the production of specialty polymers.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₇ClO₂[2]

  • Molecular Weight: 170.59 g/mol [2]

  • Appearance: White to off-white or beige powder/solid.[1][3]

  • Melting Point: Typically in the range of 165-175 °C.[1][3]

  • CAS Number: 7499-07-2

The Commercial Supplier Landscape

Sourcing this compound requires careful consideration of supplier reputation, available purity grades, and the comprehensiveness of their documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The choice of supplier can significantly impact experimental reproducibility. Below is a comparative table of prominent commercial suppliers.

SupplierPurity OfferedGrade / NotesCAS Number
Sigma-Aldrich (Merck) 96%Research Grade. Discontinued, but historical data is available.7499-07-2
Thermo Scientific Chemicals (Alfa Aesar) 98%>97.5% by GC and Titration.[4]7499-07-2[4]
Chem-Impex ≥ 98% (HPLC)Suitable for pharmaceutical and organic synthesis applications.[1]7499-07-2[1]
Matrix Scientific Not specifiedHazard: Irritant.[5]7499-07-2[5]
US Biological Life Sciences 99+% (HPLC)Offers various pack sizes from grams to larger quantities.[6]7499-07-2[6]
Cenmed Enterprises 98%General laboratory reagent.[7]7499-07-2[7]

This table is not exhaustive but represents a selection of established suppliers. Availability and specifications are subject to change.

The Imperative of In-House Quality Verification

A supplier's Certificate of Analysis provides a snapshot of a specific batch's quality. However, for rigorous scientific and drug development applications, independent verification is paramount. This "trust but verify" approach mitigates risks associated with batch-to-batch variability, potential degradation during transit or storage, and the presence of uncharacterized impurities that could interfere with downstream reactions.

The following workflow illustrates a robust process for qualifying a new batch of this compound.

G Supplier & Material Qualification Workflow cluster_0 Phase 1: Sourcing & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Release A Identify Potential Suppliers B Request & Review CoA and SDS A->B C Assess Supplier Reputation & History B->C D Order Material for Initial Evaluation C->D E Perform Identity Check (e.g., ¹H NMR, FT-IR) D->E F Conduct Purity Assay (e.g., HPLC-UV, Titration) E->F G Characterize Impurity Profile F->G H Does Material Meet Project Specs? G->H I Release Lot for Use in R&D H->I Yes J Reject Lot & Contact Supplier H->J No K Qualify Supplier for Future Purchases I->K

Caption: A workflow for qualifying suppliers and verifying incoming material.

Experimental Protocols for Quality Assessment

The following are standardized, self-validating protocols that can be adapted for the quality control of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is a highly specific and sensitive method for determining the purity of an analyte and quantifying impurities.[8] The method separates the main compound from any related substances based on their differential partitioning between a stationary and mobile phase.

Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, TFA) in a 60:40 (v/v) ratio. Filter through a 0.45 µm filter and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • UV Detection: 235 nm.[9]

    • Column Temperature: 30 °C.

  • Procedure: Inject the standard solution multiple times (n=5) to establish system suitability (RSD < 2.0%). Then, inject the sample solution.

  • Data Analysis: Calculate the purity by the area percent method. The purity is the peak area of the main compound divided by the total area of all peaks, multiplied by 100.

Protocol 2: Assay by Acid-Base Titration

Rationale: Titration is a robust, cost-effective method for determining the total acid content, providing an excellent measure of the overall assay of the carboxylic acid. It is a classic pharmacopeial method for purity assessment.

Methodology:

  • Titrant Preparation: Prepare and standardize a 0.1 M Sodium Hydroxide (NaOH) solution.

  • Sample Preparation: Accurately weigh approximately 300 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of neutralized 95% ethanol and swirl to dissolve. Add 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH until a persistent faint pink endpoint is observed.

  • Calculation:

    • Assay (%) = (V × M × 170.59) / (W × 10)

    • Where:

      • V = Volume of NaOH consumed (mL)

      • M = Molarity of NaOH solution

      • 170.59 = Molecular weight of this compound

      • W = Weight of the sample (mg)

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for confirming the chemical structure of a molecule. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons, allowing for unambiguous identification and detection of isomeric impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (Predicted, in DMSO-d₆):

    • ~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

    • ~7.8 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid.

    • ~7.5 ppm (doublet, 1H): Aromatic proton ortho to the chloro group.

    • ~7.4 ppm (doublet of doublets, 1H): Aromatic proton meta to both the carboxylic acid and chloro group.

    • ~2.5 ppm (singlet, 3H): Methyl group protons (-CH₃).

  • Analysis: Compare the obtained spectrum with the expected pattern. The presence of unexpected signals may indicate impurities, such as isomers (e.g., 3-Chloro-2-methylbenzoic acid or 5-Chloro-2-methylbenzoic acid), which would have distinct aromatic splitting patterns.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • GHS Hazard Classification: The compound is classified as causing serious eye damage and may be harmful if swallowed.[3] Some suppliers also list it as a skin and respiratory irritant.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3] If handling large quantities of powder, use a dust mask or work in a ventilated hood.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.[1][3]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3][10]

Caption: Common impurity classes to consider during quality assessment.

Conclusion

The successful application of this compound in research and development is directly tied to its purity and identity. While a diverse range of commercial suppliers exists, researchers must adopt a rigorous, evidence-based approach to material qualification. By integrating comprehensive documentation review with in-house analytical verification using methods like HPLC, titration, and NMR, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Chloro 2 Methylbenzoic Acid 98% 1G. Retrieved from [Link]

  • Patil, S. D., et al. (2014). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Natural Science, Biology and Medicine, 5(2), 435–440. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of 4-Chloro-2-methylbenzoyl Chloride via Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-chloro-2-methylbenzoyl chloride from 4-chloro-2-methylbenzoic acid using thionyl chloride (SOCl₂). Acyl chlorides are pivotal reactive intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for forming esters, amides, and in Friedel-Crafts acylation reactions. This application note details the underlying reaction mechanism, including the catalytic role of N,N-dimethylformamide (DMF), a step-by-step experimental protocol, safety precautions, and methods for product characterization.

Reaction Overview and Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a standard and efficient method for activating the carboxyl group. The overall reaction is as follows:

Chemical Equation:

The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion according to Le Châtelier's principle and simplifies purification.[1]

Reagent and Product Data
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
This compoundC₈H₇ClO₂170.59243-245Starting material
Thionyl ChlorideSOCl₂118.9776Reagent; corrosive and lachrymator.[2]
4-Chloro-2-methylbenzoyl chlorideC₈H₆Cl₂O189.04228-230Product; moisture-sensitive.
Mechanism of Action

The reaction proceeds through a nucleophilic acyl substitution pathway. The mechanism involves two primary stages: activation of the carboxylic acid and subsequent nucleophilic attack by the chloride ion.[3]

  • Activation: The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][4]

  • Intermediate Formation: This forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better leaving group (-OSOCl).[5]

  • Nucleophilic Attack: A chloride ion (from SOCl₂) attacks the carbonyl carbon of the intermediate.

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into gaseous SO₂ and another chloride ion.[4]

Catalysis with N,N-Dimethylformamide (DMF)

The reaction can be significantly accelerated by adding a catalytic amount of DMF.[6][7] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[8][9]

Catalytic Cycle:

  • Vilsmeier Reagent Formation: DMF attacks thionyl chloride to form the highly reactive Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.

  • Activation of Carboxylic Acid: The carboxylic acid adds to the Vilsmeier reagent, which is more electrophilic than thionyl chloride itself.

  • Acyl Chloride Formation: The resulting intermediate readily collapses to form the desired acyl chloride, regenerating the DMF catalyst.

This catalytic pathway is often faster than the uncatalyzed reaction, allowing for milder reaction conditions.[6][8] However, it is crucial to note that this can also generate dimethylcarbamoyl chloride (DMCC), a potential carcinogen, as a byproduct.[9]

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations must be performed in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases.[10][11]

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic, ~1-3 drops)

    • Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat)

  • Equipment:

    • Round-bottom flask (oven-dried)

    • Reflux condenser (with drying tube or gas outlet to a trap)

    • Dropping funnel (optional, for adding SOCl₂)

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Gas trap (containing NaOH solution to neutralize acidic gases)

    • Rotary evaporator

Reaction Setup

A standard reflux apparatus is required. It is imperative that all glassware is thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the acyl chloride product.[12]

G cluster_setup Reaction Setup flask Round-Bottom Flask (Reactants + Stir Bar) condenser Reflux Condenser (Water In/Out) flask->condenser drying_tube Drying Tube (CaCl₂) or Gas Outlet to Trap condenser->drying_tube Vents Gases heating_mantle Heating Mantle heating_mantle->flask Heats stir_plate Magnetic Stir Plate stir_plate->flask Stirs

Caption: Diagram of the reflux apparatus for the synthesis.

Step-by-Step Procedure
  • Preparation: Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: To the round-bottom flask, add this compound (e.g., 10.0 g, 58.6 mmol).

  • Solvent Addition (Optional): If not running the reaction neat, add a dry solvent like toluene (e.g., 50 mL).

  • Catalyst Addition: Add 2-3 drops of DMF to the flask using a pipette.

  • Reagent Addition: Slowly add thionyl chloride (e.g., 12.8 mL, 175.8 mmol, 3.0 eq) to the flask at room temperature.[12] The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[12]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Excess thionyl chloride can be removed by distillation or by co-evaporation with an inert solvent like toluene under reduced pressure using a rotary evaporator.[1] This step is crucial to remove any remaining SOCl₂.

  • Purification: The crude 4-chloro-2-methylbenzoyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.[12]

Characterization of 4-Chloro-2-methylbenzoyl Chloride

Verification of the product is essential. The following techniques are recommended:

  • Infrared (IR) Spectroscopy: The most telling change is the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong, sharp C=O stretch for the acyl chloride at a higher wavenumber, typically around 1770-1800 cm⁻¹.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The carboxylic acid proton signal (a broad singlet, often >10 ppm) will disappear. The aromatic and methyl protons will remain, though their chemical shifts may be slightly altered.

    • ¹³C NMR: The carbonyl carbon of the acyl chloride will typically appear around 168 ppm.[13]

Safety Precautions and Troubleshooting

Safety
  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[14] It reacts violently with water to release HCl and SO₂.[2] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and solvent-resistant gloves.[10][15] An emergency shower and eyewash station should be readily accessible.[10]

  • Byproducts (HCl, SO₂): Both are toxic and corrosive gases. The reaction apparatus must be vented to a scrubber or gas trap containing a basic solution (e.g., NaOH) to neutralize them.

  • Product: Acyl chlorides are corrosive and react with moisture. Handle under anhydrous conditions.

Troubleshooting
ProblemPossible CauseSolution
Low Yield / Incomplete Reaction 1. Presence of moisture. 2. Insufficient reaction time or temperature. 3. Insufficient thionyl chloride.1. Ensure all glassware is oven-dried and use anhydrous solvents.[12] 2. Increase reflux time and ensure the temperature is adequate. Monitor gas evolution. 3. Use a larger excess of SOCl₂ (2-3 equivalents).
Product Hydrolyzes Back to Acid Exposure to atmospheric moisture during work-up or storage.Handle the product quickly, use dry solvents for extraction/transfer, and store under an inert atmosphere (e.g., nitrogen or argon).
Dark Reaction Color Impurities in the starting material or slight decomposition at high temperatures.Ensure the purity of the starting acid. If necessary, purify the final product by vacuum distillation.

Mechanistic Pathway Visualization

The following diagram illustrates the uncatalyzed reaction mechanism.

G start This compound + Thionyl Chloride (SOCl₂) attack Nucleophilic Attack (O of -OH on S of SOCl₂) start->attack Step 1 intermediate1 Protonated Acyl Chlorosulfite Intermediate attack->intermediate1 deprotonation Deprotonation by Cl⁻ intermediate1->deprotonation intermediate2 Acyl Chlorosulfite deprotonation->intermediate2 attack2 Nucleophilic Attack (Cl⁻ on Carbonyl Carbon) intermediate2->attack2 Step 2 tetrahedral Tetrahedral Intermediate attack2->tetrahedral collapse Collapse of Intermediate tetrahedral->collapse product 4-Chloro-2-methylbenzoyl Chloride + SO₂ (gas) + HCl (gas) collapse->product Step 3

Caption: Uncatalyzed mechanism for acyl chloride formation.

References

  • State of New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride.
  • Sigma-Aldrich. Safety Data Sheet: Thionyl chloride.
  • Pawar, S. S., et al. (2015). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances.
  • International Chemical Safety Cards. (2018). ICSC 1409 - Thionyl Chloride.
  • National Oceanic and Atmospheric Administration. (n.d.). Thionyl Chloride - CAMEO Chemicals.
  • LANXESS Corporation. (2015). Product Safety Assessment: Thionyl chloride.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
  • ResearchGate.
  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
  • American Chemical Society. (1995). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development.
  • BenchChem. (2025). Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide.
  • ResearchGate. (2018). How to synthesis acid convert into acidchloride?.
  • Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • European Patent Office. (1998). EP0854128A1 - Process for the preparation of chloro-benzoyl chlorides.
  • PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride.
  • ChemicalBook. (n.d.). 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR spectrum.
  • PubChem. (n.d.). 4-(Chloromethyl)benzoyl chloride.
  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
  • Study.com. (n.d.). Predict the product of the reaction of p-methylbenzoic acid with the depicted reagent. SOCl2.
  • NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (2016). A very fast and efficient one-pot synthesis of amides from carboxylic acids using SOCl2/Et3N. RSC Advances.
  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry.
  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Guidechem. (n.d.). 4-Methylbenzoyl chloride 874-60-2 wiki.

Sources

Application Notes and Protocols for the Purification of Crude 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 4-Chloro-2-methylbenzoic Acid in Research and Development

This compound is a key substituted aromatic carboxylic acid, serving as a vital building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique molecular structure, featuring both a chloro and a methyl group on the benzoic acid backbone, imparts specific reactivity and properties that are leveraged in the development of a diverse range of functional molecules. The efficacy, safety, and reproducibility of these downstream applications are intrinsically linked to the purity of the starting this compound.

Crude preparations of this compound can contain a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. These contaminants can interfere with subsequent chemical transformations, lead to the formation of undesirable side products, and compromise the biological activity and safety profile of the final product. Therefore, robust and efficient purification strategies are paramount for researchers, scientists, and drug development professionals working with this important chemical intermediate.

This comprehensive guide provides detailed application notes and validated protocols for the purification of crude this compound, drawing upon fundamental chemical principles and field-proven insights to ensure the attainment of high-purity material suitable for the most demanding applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies. These properties dictate the choice of solvents and the design of separation protocols.

PropertyValueSource
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to off-white crystalline solid
Melting Point 167-171 °C
pKa ~3.6-4.2 (estimated)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ether.

Common Impurities in Crude this compound

The nature and quantity of impurities in crude this compound are largely dependent on its synthetic route. A common method for its preparation is the oxidation of 4-chloro-2-methyltoluene. Potential impurities arising from this process may include:

  • Unreacted Starting Material: Residual 4-chloro-2-methyltoluene.

  • Isomeric Byproducts: Other isomers of chloromethylbenzoic acid that may be present in the starting material or formed during synthesis.

  • Over-oxidation Products: Dicarboxylic acids or other more highly oxidized species.

  • Residual Solvents and Reagents: Traces of solvents used in the reaction and workup, as well as inorganic salts.

A thorough understanding of the potential impurity profile is crucial for selecting the most appropriate purification technique.

Purification Strategy: A Multi-pronged Approach

For solid organic acids like this compound, a combination of acid-base extraction and recrystallization is often the most effective purification strategy. Acid-base extraction is highly efficient at removing neutral and basic impurities, while recrystallization is excellent for removing closely related acidic impurities and achieving high crystalline purity.

Caption: A general workflow for the purification of this compound.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude material with an aqueous base, the acidic this compound is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving neutral and basic impurities behind in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid, which can then be isolated.[1][2]

Materials:

  • Crude this compound

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as MTBE, at a concentration of approximately 5-10% (w/v). MTBE is often preferred over diethyl ether due to its lower volatility and reduced tendency to form peroxides.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release the pressure generated from the evolution of carbon dioxide.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium 4-chloro-2-methylbenzoate, will typically be the bottom layer (confirm by adding a few drops of water).

  • Isolation of Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated sodium bicarbonate solution. Combine this second aqueous extract with the first.

  • Back-Washing (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, perform a "back-wash" by adding a small volume of fresh MTBE to the aqueous extracts in the separatory funnel, shaking, and discarding the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath to minimize any potential temperature increase during neutralization. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH ~2, as indicated by pH paper). A white precipitate of pure this compound will form.

  • Isolation of Pure Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

AcidBaseExtraction cluster_0 Organic Phase (MTBE) cluster_1 Aqueous Phase Crude Crude Product (Acid + Neutral Impurities) Neutral Neutral Impurities Salt Sodium 4-chloro-2-methylbenzoate (Water Soluble) Crude->Salt + NaHCO3 (aq) PureAcid Pure this compound (Precipitate) Salt->PureAcid + HCl (aq)

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For this compound, a mixed solvent system of ethanol and water is often effective.

Materials:

  • Crude or partially purified this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: While several solvents can be used, an ethanol/water mixture often provides excellent results. The goal is to find a ratio where the compound is soluble in the hot mixture but precipitates upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as used for crystallization) to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to a constant weight.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to too rapid cooling or the presence of impurities that lower the melting point below the boiling point of the solvent. Reheat the solution to dissolve the oil and allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also initiate crystallization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is a reliable method for assessing the purity of this compound and other benzoic acid derivatives.[4][5][6] The compound is separated on a nonpolar stationary phase with a polar mobile phase. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Suggested HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid or formic acid to adjust the pH to ~2.5-3.0.
Flow Rate 1.0 mL/min
Detection UV at 222 nm or 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The purification of crude this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. The protocols outlined in this application note, based on the fundamental principles of acid-base extraction and recrystallization, provide robust and effective methods for achieving high-purity material. The choice of a specific protocol or a combination of methods will depend on the nature and extent of the impurities present in the crude starting material. Purity should always be verified using a suitable analytical technique, such as the HPLC method described herein. By following these guidelines, researchers, scientists, and drug development professionals can confidently prepare high-quality this compound for their diverse applications.

References

  • Dietz, E. A., Cortellucci, E. J., & Singley, J. E. (1993). Determination of Benzoic Acid, Chlorobenzoic Acids and Chlorendic Acid in Water. Journal of Liquid Chromatography, 16(15), 3331-3347. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 348269, this compound. [Link]

  • Odinity. (2017). Extraction of Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Williamson, K. L. (n.d.). Extraction. Web Pages. [Link]

  • Chegg. (2015). Draw an extraction flow chart for the Extraction experiment you completed. [Link]

Sources

Application Notes & Protocols: Synthesis of 4-Chloro-2-methylbenzoic Acid Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 4-Chloro-2-methylbenzoic Acid in Medicinal Chemistry

This compound is a substituted aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its structural features—a carboxylic acid group for amide and ester formation, a chloro substituent that can participate in cross-coupling reactions, and a methyl group that can influence molecular conformation and metabolic stability—make it a highly versatile starting material for drug discovery and development.[1] This guide provides detailed protocols for the synthesis of this compound and its subsequent derivatization into key intermediates for the development of novel therapeutics, particularly in the areas of anti-inflammatory and analgesic agents.[1]

The strategic placement of the chloro and methyl groups on the benzoic acid ring allows for fine-tuning of the physicochemical and pharmacological properties of the resulting derivatives. This document outlines two primary synthetic pathways: the synthesis of the parent this compound and its subsequent conversion into amide and ester derivatives, which are common moieties in active pharmaceutical ingredients (APIs).

I. Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through various routes. One common and reliable method involves the oxidation of the corresponding toluene derivative. This protocol details a two-step process starting from 2,5-dichlorotoluene.

Protocol 1: Synthesis of this compound via Grignard Reaction and Carboxylation

This protocol provides a robust method for the synthesis of the title compound.

Workflow Diagram:

Synthesis_of_4_Chloro_2_methylbenzoic_acid 2,5-Dichlorotoluene 2,5-Dichlorotoluene Grignard_Reagent Grignard Reagent Formation 2,5-Dichlorotoluene->Grignard_Reagent Mg, THF Carboxylation Carboxylation with CO2 Grignard_Reagent->Carboxylation 1. Dry Ice (CO2) 2. H3O+ 4-Chloro-2-methylbenzoic_acid This compound Carboxylation->4-Chloro-2-methylbenzoic_acid

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
2,5-DichlorotolueneC7H6Cl2161.0316.1 g (0.1 mol)
Magnesium turningsMg24.312.67 g (0.11 mol)
IodineI2253.811 crystal
Anhydrous Tetrahydrofuran (THF)C4H8O72.11100 mL
Dry IceCO244.01~50 g
6M Hydrochloric AcidHCl36.46As needed
Diethyl ether(C2H5)2O74.12For extraction
Anhydrous Sodium SulfateNa2SO4142.04For drying

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings and a crystal of iodine.

    • Assemble the apparatus and flush with dry nitrogen gas.

    • In the dropping funnel, prepare a solution of 2,5-dichlorotoluene in 50 mL of anhydrous THF.

    • Add a small portion of the 2,5-dichlorotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining 2,5-dichlorotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture in an ice bath.

    • Carefully crush dry ice into small pieces and add it portion-wise to the Grignard reagent solution with vigorous stirring. A large excess of dry ice should be used.

    • Continue stirring until the mixture reaches room temperature and the excess dry ice has sublimed.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 100 mL of 6M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-80%
Appearance White to off-white solid
Melting Point 159-162 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.09 (d, 1H), 7.42 (d, 1H), 7.28 (dd, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 140.1, 135.2, 132.8, 131.9, 127.3, 126.8, 22.4

II. Synthesis of this compound Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various derivatives. The following protocols describe the preparation of amides and esters, which are prevalent in many pharmaceutical compounds.

Protocol 2: Synthesis of Amide Derivatives via Acyl Chloride Intermediate

This protocol details the conversion of this compound to an amide derivative using a primary amine.

Workflow Diagram:

Amide_Synthesis Start_Acid This compound Acyl_Chloride Acyl Chloride Formation Start_Acid->Acyl_Chloride SOCl2 or (COCl)2 Amidation Amidation with Primary Amine Acyl_Chloride->Amidation R-NH2, Base Final_Amide N-substituted-4-chloro- 2-methylbenzamide Amidation->Final_Amide

Caption: Workflow for the synthesis of amide derivatives.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC8H7ClO2170.591.71 g (10 mmol)
Thionyl chlorideSOCl2118.971.4 mL (20 mmol)
Anhydrous Dichloromethane (DCM)CH2Cl284.9330 mL
Primary Amine (e.g., Aniline)C6H5NH293.131.02 g (11 mmol)
Triethylamine (TEA)(C2H5)3N101.192.1 mL (15 mmol)

Step-by-Step Protocol:

  • Formation of the Acyl Chloride:

    • In a 100 mL round-bottom flask, suspend this compound in 20 mL of anhydrous DCM.

    • Add thionyl chloride dropwise at room temperature.

    • Reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-chloro-2-methylbenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in 10 mL of anhydrous DCM and cool the solution in an ice bath.

    • In a separate flask, dissolve the primary amine and triethylamine in 10 mL of anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution with stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: Synthesis of Ester Derivatives via Fischer Esterification

This protocol describes the synthesis of an ester derivative of this compound using an alcohol in the presence of an acid catalyst.

Workflow Diagram:

Ester_Synthesis Start_Acid This compound Esterification Fischer Esterification Start_Acid->Esterification R-OH, H+ catalyst Final_Ester Alkyl 4-chloro- 2-methylbenzoate Esterification->Final_Ester

Caption: Workflow for the synthesis of ester derivatives.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC8H7ClO2170.591.71 g (10 mmol)
Alcohol (e.g., Ethanol)C2H5OH46.0720 mL (excess)
Concentrated Sulfuric AcidH2SO498.080.5 mL
Saturated Sodium Bicarbonate SolutionNaHCO384.01As needed
Diethyl ether(C2H5)2O74.12For extraction
Anhydrous Magnesium SulfateMgSO4120.37For drying

Step-by-Step Protocol:

  • Esterification Reaction:

    • In a 100 mL round-bottom flask, dissolve this compound in the alcohol.

    • Carefully add the concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL).

    • Carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a final wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

III. Applications in Pharmaceutical Development

Derivatives of this compound are key intermediates in the synthesis of a variety of pharmaceuticals.[1] For instance, the core structure is found in certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been explored in the development of kinase inhibitors for cancer therapy.[3] The ability to readily synthesize a library of amide and ester derivatives allows for systematic structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery.

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthesis of this compound and its derivatives. The versatility of this scaffold, coupled with the straightforward and scalable nature of these synthetic routes, makes it an invaluable tool for researchers and scientists in the pharmaceutical industry. By following these detailed procedures, researchers can efficiently generate a diverse range of compounds for biological screening and the development of next-generation therapeutics.

References

  • Chem-Impex. This compound. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of this compound in Chemical Synthesis and Beyond. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7155. Available from: [Link]

Sources

Application Notes and Protocols: 4-Chloro-2-methylbenzoic Acid as a Functional Monomer in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Polymer Architectures

In the relentless pursuit of novel materials with tailored properties, the strategic selection of monomers is paramount. 4-Chloro-2-methylbenzoic acid emerges as a compelling, yet underexplored, building block for high-performance polymers. Its substituted aromatic structure, featuring both a chloro and a methyl group, offers a unique combination of functionalities that can impart desirable thermal, mechanical, and chemical resistance to the resulting polymers. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed, field-proven-inspired protocols for the utilization of this compound in the synthesis of advanced polyesters and polyamides. While direct polymerization of this specific monomer is not extensively documented, the principles and methodologies outlined herein are derived from established polycondensation chemistry of aromatic carboxylic acids and are presented as robust starting points for research and development.[1][2][3][4]

Monomer Profile: this compound

This compound is a solid aromatic carboxylic acid with the molecular formula C₈H₇ClO₂.[5][6] Understanding its intrinsic properties is crucial for predicting its behavior in polymerization reactions.

PropertyValueSource
Molecular Weight 170.59 g/mol [5][7]
Melting Point 167-171 °C[8][9]
Appearance Solid[8]
Key Functional Groups Carboxylic acid, Chloro, Methyl[5]

The reactivity of this compound in polycondensation is governed by its carboxylic acid group. However, the substituents on the aromatic ring play a significant role:

  • Ortho-Methyl Group: The methyl group at the ortho position relative to the carboxylic acid introduces steric hindrance. This "ortho effect" can twist the carboxylic acid group out of the plane of the benzene ring, which can inhibit resonance and potentially increase the acidity and reactivity of the carboxyl group in certain reactions.[6][10][11][12][13] This steric influence must be considered when selecting catalysts and reaction conditions, as it may affect the rate of polymerization and the final molecular weight of the polymer.

  • Para-Chloro Group: The chloro substituent is an electron-withdrawing group, which can also influence the reactivity of the carboxylic acid. Furthermore, the presence of chlorine atoms in the polymer backbone is expected to enhance flame retardancy, chemical resistance, and modify the polymer's solubility and thermal properties.[14][15][16]

Proposed Polymerization Strategies

Given its monofunctional nature (one carboxylic acid group), this compound can be employed as a co-monomer in step-growth polymerization to create copolyesters or copolyamides.[4][17] It can be used to control the properties of the final polymer by being incorporated in specific ratios with other difunctional monomers.

Synthesis of Aromatic Copolyesters

Aromatic polyesters are known for their excellent thermal and mechanical properties.[18] this compound can be incorporated into a polyester chain via polycondensation with a diol and a dicarboxylic acid (or its derivative). A common and robust method is high-temperature melt polycondensation.[3][19]

Causality Behind Experimental Choices: The choice of a two-stage melt polycondensation is based on its efficiency for producing high molecular weight polyesters.[19] The initial esterification at a lower temperature forms oligomers, while the subsequent polycondensation at a higher temperature and under vacuum effectively removes the water byproduct, driving the equilibrium towards the formation of long polymer chains.[3][19] The use of a catalyst like antimony trioxide or a titanium-based compound is standard practice to achieve practical reaction rates.[20][21][22]

Polyester_Workflow cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_post Post-Polymerization cluster_char Characterization Monomers This compound + Aromatic Diacid + Diol Reactor Reactor Loading (Monomers + Catalyst) Monomers->Reactor Esterification Stage 1: Esterification (e.g., 180-220°C) - H₂O removal Reactor->Esterification Polycondensation Stage 2: Polycondensation (e.g., 250-280°C, Vacuum) - Further H₂O removal Esterification->Polycondensation Cooling Cooling & Extrusion Polycondensation->Cooling Purification Purification (e.g., dissolution and precipitation) Cooling->Purification Drying Drying Purification->Drying Characterization Polymer Characterization (GPC, NMR, FTIR, DSC, TGA) Drying->Characterization

Caption: Proposed workflow for aromatic copolyester synthesis.

Synthesis of Aromatic Copolyamides

Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal stability.[1][23] this compound can be integrated into a polyamide backbone by reacting with a diamine and a dicarboxylic acid. The Yamazaki-Higashi reaction is a well-established method for synthesizing polyamides under milder conditions than melt polycondensation, using an in-situ activation of the carboxylic acid.[9][24]

Causality Behind Experimental Choices: The Yamazaki-Higashi method is advantageous as it avoids the need for highly reactive and moisture-sensitive acyl chlorides.[9] The reaction proceeds via a phosphonium salt intermediate, which activates the carboxylic acid for nucleophilic attack by the amine.[24] This allows for the formation of high molecular weight polyamides at lower temperatures, which can be crucial for preventing side reactions.

Polyamide_Workflow cluster_prep Reactant Preparation cluster_reaction Yamazaki-Higashi Polycondensation cluster_post Work-up and Purification cluster_char Characterization Reactants This compound + Aromatic Diacid + Aromatic Diamine Mixing Reactant Mixing in Solvent (NMP/Pyridine/LiCl) Reactants->Mixing Activation Addition of Phosphite Reagent (e.g., Triphenyl phosphite) Mixing->Activation Polymerization Polymerization (e.g., 100-120°C) Activation->Polymerization Precipitation Precipitation in Nonsolvent (e.g., Methanol) Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterization Polymer Characterization (GPC, NMR, FTIR, DSC, TGA) Drying->Characterization

Caption: Proposed workflow for aromatic copolyamide synthesis.

Detailed Experimental Protocols

Disclaimer: These are proposed protocols and should be adapted and optimized based on experimental observations. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Copolyester via Melt Polycondensation

Materials:

  • This compound

  • Terephthalic acid

  • Ethylene glycol

  • Antimony(III) oxide (catalyst)

  • High-temperature, inert atmosphere reactor with mechanical stirring, a distillation column, and vacuum capabilities.

Procedure:

  • Reactor Charging: Charge the reactor with equimolar amounts of this compound and terephthalic acid, and a 10% molar excess of ethylene glycol. Add the catalyst (e.g., 0.05% by weight of the total diacids).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove oxygen. Maintain a slow nitrogen flow throughout the esterification stage.

  • Esterification Stage: Heat the reactor to 180-220°C with constant stirring. Water will begin to distill off as a byproduct.[19] Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 250-280°C. Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg. The viscosity of the melt will increase significantly.

  • Reaction Completion: Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.

  • Polymer Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

  • Purification: The solidified polymer can be ground into smaller pieces and purified by dissolving in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating in a non-solvent like methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Synthesis of a Copolyamide via Yamazaki-Higashi Reaction

Materials:

  • This compound

  • Isophthalic acid

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • Reactant Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound, isophthalic acid, and 4,4'-oxydianiline in a mixture of NMP containing dissolved LiCl (e.g., 5% w/v).[24] Add anhydrous pyridine (as a base).

  • Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Activator Addition: Add triphenyl phosphite to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 4-8 hours. The solution will become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove residual solvents and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization of the Resulting Polymers

Thorough characterization is essential to understand the structure and properties of the synthesized polymers.

TechniqueInformation ObtainedExpected Observations
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).Successful polymerization will yield polymers with a high molecular weight and a PDI close to 2, typical for step-growth polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of the polymer structure and composition.Peaks corresponding to the aromatic protons and carbons of the this compound unit, as well as the other co-monomers, should be present in the expected ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Strong absorption bands corresponding to the ester C=O stretch (around 1720 cm⁻¹) for polyesters, or the amide C=O stretch (around 1650 cm⁻¹) for polyamides.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm).The incorporation of the rigid, substituted aromatic monomer is expected to result in a high Tg, indicative of good thermal stability.
Thermogravimetric Analysis (TGA) Thermal decomposition temperature.The polymers are anticipated to exhibit high thermal stability, with decomposition temperatures above 400°C in an inert atmosphere.

Potential Applications

The unique combination of a chloro and a methyl group in the this compound monomer unit is expected to yield polymers with a valuable set of properties.

  • High-Performance Engineering Plastics: The rigidity and thermal stability imparted by the aromatic backbone could make these polymers suitable for applications in the automotive and aerospace industries where resistance to high temperatures and harsh chemicals is required.

  • Flame-Retardant Materials: The presence of chlorine in the polymer structure is known to contribute to flame retardancy, making these materials potentially useful for electronics and construction applications.

  • Advanced Fibers and Films: Aromatic polyesters and polyamides can be processed into high-strength fibers and films for applications such as protective clothing, ropes, and specialty packaging.[18]

  • Biomedical Applications: While the biocompatibility would need to be thoroughly investigated, functionalized aromatic polymers are being explored for various biomedical uses, including drug delivery systems.[25] The specific substituents on the polymer could be leveraged for further functionalization.

Conclusion

This compound represents a promising, albeit challenging, monomer for the synthesis of advanced aromatic polymers. By leveraging established polycondensation methodologies, such as melt processing for polyesters and the Yamazaki-Higashi reaction for polyamides, researchers can explore the synthesis of novel materials. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and engineers working at the forefront of polymer innovation, enabling the development of next-generation materials with precisely controlled properties and functionalities.

References

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. [Link]

  • Synthesis of Polyamides from diacid (II) and various aromatic diamines. ResearchGate. [Link]

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  • Esterification catalyst, polyester process and polyester article.
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Application Notes & Protocols for the Synthesis of Diaryl Ketones via Friedel-Crafts Acylation Using 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 4-Chloro-2-methylbenzoic acid in Friedel-Crafts acylation reactions for the synthesis of complex diaryl ketones. Diaryl ketones are pivotal structural motifs in medicinal chemistry and materials science, serving as precursors to a wide array of bioactive molecules and functional materials.[1][2] This document provides an in-depth analysis of the reaction mechanism, critical experimental parameters, and step-by-step protocols for both the synthesis of the requisite 4-chloro-2-methylbenzoyl chloride and its subsequent use in the acylation of aromatic substrates. The protocols are designed to be self-validating, with integrated quality control checkpoints. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic transformation.

Introduction: The Strategic Importance of Substituted Diaryl Ketones

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[3][4] The resulting aryl ketones are not merely synthetic intermediates but often constitute the core of pharmacologically active compounds.[1] The structural features of diaryl ketones, such as the carbonyl linker and the diverse substitution patterns on the aryl rings, allow for fine-tuning of their electronic and steric properties, which in turn dictates their interaction with biological targets.[1]

The use of this compound as a precursor for the acylating agent introduces specific electronic and steric features into the final product. The chloro substituent acts as an electron-withdrawing group via induction and a weak deactivator, while the methyl group is an electron-donating group and a weak activator. This particular substitution pattern can influence the reactivity of the acylium ion and the properties of the resulting diaryl ketone.

A significant advantage of the Friedel-Crafts acylation over the corresponding alkylation is the deactivating nature of the ketone product, which effectively prevents polysubstitution.[5][6] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements often observed with carbocations in Friedel-Crafts alkylations.[5][7]

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[5][8] The key steps are:

  • Generation of the Acylium Ion: The reaction commences with the activation of the acylating agent, 4-chloro-2-methylbenzoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7][8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.[8][9]

  • Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a delocalized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10] However, it is crucial to note that the product ketone, being a Lewis base, will form a stable complex with the AlCl₃.[10] Consequently, a stoichiometric amount of the Lewis acid is required.[6][10] This complex is subsequently hydrolyzed during the aqueous workup to yield the final diaryl ketone.[10]

Diagram of the Reaction Workflow

Friedel_Crafts_Workflow cluster_prep Acyl Chloride Synthesis cluster_acylation Friedel-Crafts Acylation cluster_workup Workup & Purification 4-Chloro-2-methylbenzoic_acid This compound Acyl_chloride 4-Chloro-2-methylbenzoyl chloride 4-Chloro-2-methylbenzoic_acid->Acyl_chloride Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride Reaction_mixture Reaction Mixture Acyl_chloride->Reaction_mixture Arene Aromatic Substrate (Arene) Arene->Reaction_mixture AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_mixture Product_complex Product-AlCl₃ Complex Reaction_mixture->Product_complex Electrophilic Aromatic Substitution Quench Aqueous Workup (HCl/Ice) Product_complex->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Final_Product Diaryl Ketone Product Purification->Final_Product

Sources

Application Note & Protocols: Strategic Esterification of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-2-methylbenzoate Esters

4-Chloro-2-methylbenzoic acid is a key substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its structural features—a carboxylic acid for derivatization, a chloro group for cross-coupling reactions, and a methyl group that influences steric and electronic properties—make it a valuable precursor in medicinal chemistry and materials science. The esterification of this acid is a critical primary step, converting the polar carboxylic acid into a more lipophilic ester functional group. This transformation is fundamental for creating intermediates used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2]

This guide provides an in-depth exploration of the esterification of this compound, focusing on the widely-used Fischer-Speier esterification method.[3][4] We will dissect the reaction mechanism, provide validated, step-by-step protocols for synthesis with different alcohols (primary and secondary), and discuss the causal factors behind key experimental choices. This document is intended for researchers and drug development professionals seeking to reliably synthesize and utilize these important chemical intermediates.

The Fischer-Speier Esterification: Mechanism and Strategic Considerations

The Fischer-Speier esterification is a classic acid-catalyzed reaction that establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[3][5] The reaction, while straightforward, is governed by thermodynamics and its success hinges on manipulating the equilibrium to favor product formation.

Mechanism Pillars:

  • Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[6] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[5]

  • Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (H₂O).[4]

  • Water Elimination: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]

  • Catalyst Regeneration: The protonated ester is deprotonated, yielding the final ester product and regenerating the acid catalyst.[6]

Driving the Equilibrium: The Fischer esterification is reversible.[6] To achieve high yields, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished in two ways:

  • Using Excess Alcohol: The alcohol often serves as both the reactant and the solvent, ensuring it is present in a large molar excess, which drives the reaction forward.[5]

  • Water Removal: Although less common in standard laboratory setups for this specific reaction, removing water as it forms (e.g., via a Dean-Stark apparatus) can also effectively drive the equilibrium towards the products.

Steric Hindrance: The ortho-methyl group on the this compound backbone introduces steric hindrance around the carboxylic acid. This can slow the rate of reaction compared to unsubstituted benzoic acids.[8] Consequently, achieving high conversion may require longer reaction times or higher temperatures. The choice of alcohol also plays a significant role; primary alcohols like methanol and ethanol react more readily than bulkier secondary alcohols like isopropanol.[9][10]

Reaction Mechanism Diagram

Fischer_Esterification cluster_attack 3. Nucleophilic Attack cluster_elimination 4. Water Elimination RCOOH This compound Protonated_Acid Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_Acid ROH Alcohol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ Water Water (H₂O) H_plus_regen H⁺ (Regenerated)

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the esterification of this compound with methanol, ethanol, and isopropanol.

Materials and Safety
Reagent/MaterialGradeNotes
This compound≥96%Starting material. Irritant.[11]
Methanol, AnhydrousReagentReactant/Solvent. Toxic and flammable.
Ethanol, AnhydrousReagentReactant/Solvent. Flammable.
Isopropanol, AnhydrousReagentReactant/Solvent. Flammable.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Highly corrosive. Handle with extreme care.[12]
Saturated Sodium Bicarbonate (NaHCO₃)AqueousFor neutralization.
Diethyl Ether or Ethyl AcetateReagentFor extraction.
Brine (Saturated NaCl)AqueousFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentFor drying the organic phase.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Handle concentrated sulfuric acid with extreme caution.

General Experimental Workflow

Caption: General workflow for the synthesis and purification of esters.

Protocol 1: Synthesis of Methyl 4-chloro-2-methylbenzoate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 29.3 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.8 mL, ~1.5 g, 15.3 mmol) dropwise. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.

  • Workup - Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A white precipitate (the crude ester) should form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid (Caution: CO₂ evolution), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester as a solid or oil.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol or ethanol to obtain pure methyl 4-chloro-2-methylbenzoate as a white solid.

Protocol 2: Synthesis of Ethyl 4-chloro-2-methylbenzoate

This protocol is identical to Protocol 3.3, with the following modifications:

  • Reagent: Use anhydrous ethanol (50 mL) in place of methanol.

  • Reflux Temperature: The reflux temperature will be higher (~78 °C).

  • Reaction Time: Due to similar reactivity, the reaction time remains in the 4-6 hour range.

Protocol 3: Synthesis of Isopropyl 4-chloro-2-methylbenzoate

This protocol is identical to Protocol 3.3, with the following modifications:

  • Reagent: Use anhydrous isopropanol (50 mL) in place of methanol.

  • Reflux Temperature: The reflux temperature will be ~82 °C.

  • Reaction Time: Isopropanol is a secondary alcohol and is sterically bulkier, leading to a slower reaction rate.[10] The reaction time should be extended to 8-12 hours or monitored carefully by TLC for completion.

Data Presentation and Characterization

Successful synthesis should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis. The following table summarizes typical outcomes.

Alcohol UsedProduct NameTypical YieldMelting Point (°C)Key ¹H NMR Signals (δ, CDCl₃)
MethanolMethyl 4-chloro-2-methylbenzoate85-95%34-36~7.8 (d, 1H), ~7.2 (m, 2H), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, Ar-CH₃)
EthanolEthyl 4-chloro-2-methylbenzoate80-90%29-31~7.8 (d, 1H), ~7.2 (m, 2H), ~4.4 (q, 2H, OCH₂), ~2.6 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, CH₃)
IsopropanolIsopropyl 4-chloro-2-methylbenzoate65-80%Liquid at RT~7.8 (d, 1H), ~7.2 (m, 2H), ~5.2 (sept, 1H, OCH), ~2.6 (s, 3H, Ar-CH₃), ~1.4 (d, 6H, C(CH₃)₂)

Note: Yields are estimates and can vary based on reaction scale and purification efficiency. NMR shifts are approximate.

Conclusion and Best Practices

The Fischer-Speier esterification of this compound is a robust and scalable method for producing valuable chemical intermediates. The key to achieving high yields lies in understanding the equilibrium nature of the reaction and employing a large excess of the alcohol reactant. While primary alcohols react efficiently under standard reflux conditions, less reactive secondary alcohols necessitate longer reaction times to overcome increased steric hindrance. The protocols provided herein offer a reliable foundation for the synthesis and purification of these esters, enabling their use in diverse applications within drug discovery and chemical development.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Source referenced in multiple articles, e.g., )

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. (2023). Esterification. [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. [Link]

  • Clark, J. (2023). mechanism for the esterification reaction. Chemguide. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • ResearchGate. (2018). Esterification of pyrazole-3- and 4-carboxylic acids. Referenced within "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition". [Link]

  • Google Patents. (2000).
  • DergiPark. (2018). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

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Application Notes and Protocols for the Synthesis of Anti-inflammatory Drugs from 4-Chloro-2-methylbenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Substituted Benzoic Acids in NSAID Synthesis

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a multitude of therapeutic agents. Among these, 4-Chloro-2-methylbenzoic acid and its isomers represent key starting materials for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of chloro and methyl groups on the phenyl ring allows for the modulation of pharmacokinetic and pharmacodynamic properties of the final drug molecule. This application note provides a comprehensive guide to the synthesis of a potent NSAID, Tolfenamic Acid, from a readily available chlorobenzoic acid precursor, illustrating a common and adaptable synthetic strategy in drug discovery. While the direct synthesis from this compound is feasible through a multi-step process, for clarity and reproducibility, this guide will focus on the well-established synthesis of Tolfenamic Acid from o-chlorobenzoic acid, a closely related analog. The principles and techniques described herein are broadly applicable to the synthesis of other fenamate-class NSAIDs.

Target Molecule: Tolfenamic Acid

Tolfenamic acid (2-((3-chloro-2-methylphenyl)amino)benzoic acid) is a member of the fenamate class of NSAIDs, exhibiting analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2][3][4]

Synthetic Pathway: The Ullmann Condensation

The cornerstone of fenamate synthesis is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[5] This reaction facilitates the formation of a diarylamine bond, in this case, between an anthranilic acid derivative and an aniline derivative. The synthesis of Tolfenamic Acid is a classic example of this transformation.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification cluster_product Final Product o-Chlorobenzoic_Acid o-Chlorobenzoic Acid Reaction_Vessel Reaction Mixture: - Reactants - Copper Catalyst - Base - Solvent o-Chlorobenzoic_Acid->Reaction_Vessel 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline->Reaction_Vessel Extraction Aqueous Extraction Reaction_Vessel->Extraction Reaction Completion Acidification Acidification to precipitate crude product Extraction->Acidification Recrystallization Recrystallization from Ethanol/Water Acidification->Recrystallization Tolfenamic_Acid Tolfenamic Acid (Pure Product) Recrystallization->Tolfenamic_Acid

Figure 1: Synthetic workflow for Tolfenamic Acid.

Experimental Protocol: Synthesis of Tolfenamic Acid

This protocol is adapted from established literature procedures for the Ullmann condensation synthesis of Tolfenamic Acid.[6][7][8][9][10]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
o-Chlorobenzoic Acid118-91-2156.57 g/mol 15.7 g (0.1 mol)
3-Chloro-2-methylaniline87-60-5141.60 g/mol 14.2 g (0.1 mol)
Potassium Hydroxide1310-58-356.11 g/mol 6.6 g (0.118 mol)
Copper (I) Chloride7758-89-699.00 g/mol 1.0 g (0.01 mol)
Methyl Isobutyl Ketone (MIBK)108-10-1100.16 g/mol 600 mL
Hydrochloric Acid (conc.)7647-01-036.46 g/mol As needed
Ethanol64-17-546.07 g/mol As needed for recrystallization
Deionized Water7732-18-518.02 g/mol As needed

Procedure:

  • Salt Formation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add o-chlorobenzoic acid (15.7 g, 0.1 mol) and methyl isobutyl ketone (MIBK, 600 mL).

  • Begin stirring the mixture and add potassium hydroxide (6.6 g, 0.118 mol).

  • Heat the mixture to reflux for approximately 30-60 minutes to ensure the formation of the potassium salt of o-chlorobenzoic acid.[6]

  • Ullmann Condensation: To the refluxing mixture, add 3-chloro-2-methylaniline (14.2 g, 0.1 mol) and copper (I) chloride (1.0 g, 0.01 mol) as the catalyst.[6]

  • Continue to heat the reaction mixture at reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Add 500 mL of deionized water to the reaction flask and stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer from the organic layer (MIBK).

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid with constant stirring until the pH reaches approximately 2. A precipitate of crude Tolfenamic Acid will form.[6]

  • Continue stirring in the ice bath for another hour to ensure complete precipitation.

  • Purification: Collect the crude Tolfenamic Acid by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure Tolfenamic Acid.[6]

  • Dry the purified product in a vacuum oven.

Expected Yield: 70-85%

Characterization of Tolfenamic Acid

The identity and purity of the synthesized Tolfenamic Acid should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 210-213 °C[9]
FTIR (KBr, cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid, and C-Cl stretching.
¹H NMR (DMSO-d₆, ppm) Peaks corresponding to the aromatic protons, the N-H proton, the methyl protons, and the carboxylic acid proton.
UV-Vis Spectroscopy λmax at approximately 288 nm in ethanol.[11]
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.[12][13]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Tolfenamic acid, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Tolfenamic_Acid Tolfenamic Acid Tolfenamic_Acid->COX1_COX2 Inhibition

Figure 2: Mechanism of action of Tolfenamic Acid.

Tolfenamic acid shows a preference for inhibiting COX-2.[14] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. By preferentially inhibiting COX-2, Tolfenamic acid can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3] Recent studies also suggest that fenamates, including Tolfenamic acid, can act as substrate-selective inhibitors of COX-2, further adding to the complexity and potential therapeutic advantages of their mechanism of action.[15][16][17]

Conclusion

The synthesis of Tolfenamic Acid via the Ullmann condensation of o-chlorobenzoic acid and 3-chloro-2-methylaniline is a robust and scalable method for producing this clinically relevant NSAID. The principles outlined in this application note, from the synthetic strategy to the mechanistic understanding and analytical characterization, provide a solid foundation for researchers in drug discovery and development. The adaptability of the Ullmann condensation allows for the synthesis of a wide array of fenamate derivatives, enabling further exploration of this important class of anti-inflammatory agents.

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  • Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects. Drugs.com. [Link]

  • Rowlinson, S. W., et al. (2016). Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15281–15295. [Link]

  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed. [Link]

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  • Determination of Tolfenamic Acid and its Pharmaceutical Formulation using FTIR and UV Spectrometry. ResearchGate. [Link]

  • Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. Bentham Science. [Link]

  • Pharmacokinetics of Tolfenamic Acid Administered Orally and Intravenously at Different Doses in Pekin Ducks (Anas platyrhynchos domestica). National Center for Biotechnology Information. [Link]

  • Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. Bentham Science Publishers. [Link]

  • Synthesis method of tolfenamic acid.
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  • A process for preparing tolfenamic acid.
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The Strategic Synthesis of Phenoxyacetic Acid Herbicides from 4-Chloro-2-methylbenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of phenoxyacetic acid herbicides, specifically (4-chloro-2-methylphenoxy)acetic acid (MCPA), utilizing 4-Chloro-2-methylbenzoic acid as a strategic starting material. This application note is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering in-depth protocols, mechanistic insights, and a framework for further investigation. While this compound is a valuable intermediate in the agrochemical industry, its direct conversion to MCPA is not the most conventional route. This guide outlines a scientifically robust two-step pathway, providing a deeper understanding of the chemical transformations and the rationale behind the chosen methodologies.[1]

Introduction: The Role of this compound in Herbicide Synthesis

This compound is a versatile chemical building block utilized in the synthesis of various agrochemicals.[2] Its structural features, including the carboxylic acid group and the substituted aromatic ring, make it a suitable precursor for a range of functionalizations. Phenoxyacetic acid herbicides, such as MCPA, are a class of synthetic auxins that have been instrumental in selective weed control in agriculture for decades.[3][4][5] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds.[2][3][4][5]

The synthesis of MCPA from this compound necessitates a two-step approach:

  • Decarboxylation: The initial step involves the removal of the carboxylic acid group from this compound to yield the key intermediate, 4-chloro-2-methylphenol. This transformation is a critical and often challenging step in aromatic chemistry.

  • Williamson Ether Synthesis: The resulting 4-chloro-2-methylphenol is then subjected to a Williamson ether synthesis with chloroacetic acid to introduce the oxyacetic acid moiety, yielding the final herbicide, MCPA.

This guide will provide detailed protocols for each of these steps, elucidate the underlying chemical principles, and discuss the herbicidal mechanism of action of the final product.

PART 1: Synthesis Protocols

Step 1: Copper-Catalyzed Decarboxylation of this compound to 4-chloro-2-methylphenol

The decarboxylation of aryl carboxylic acids can be challenging due to the stability of the aromatic ring. Traditional methods often require harsh conditions. A more contemporary and efficient approach involves copper-catalyzed decarboxylation, which proceeds under milder conditions. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which facilitates the extrusion of carbon dioxide and the formation of an aryl-copper species, followed by protonolysis to yield the desired phenol.

Experimental Protocol:

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O) or other suitable copper catalyst

  • Quinoline (or other high-boiling solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and a catalytic amount of copper(I) oxide (e.g., 5-10 mol%).

  • Solvent Addition: Add a high-boiling point solvent such as quinoline. The solvent not only facilitates heat transfer but can also play a role in the reaction mechanism.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidation of the catalyst and other side reactions.

  • Heating: Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with 2M HCl to protonate the resulting phenoxide and neutralize the quinoline.

    • Extract the product with an organic solvent such as dichloromethane or diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 4-chloro-2-methylphenol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality of Experimental Choices:

  • Copper Catalyst: Copper catalysts are known to facilitate the decarboxylation of aromatic carboxylic acids at lower temperatures than uncatalyzed thermal methods. They are believed to stabilize the transition state of the reaction.

  • High-Boiling Solvent: A high-boiling solvent like quinoline is necessary to achieve the high temperatures required for the decarboxylation to proceed at a reasonable rate.

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and potential side reactions involving oxygen at high temperatures.

Step 2: Williamson Ether Synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA)

The Williamson ether synthesis is a classic and reliable method for forming ethers. In this step, the phenoxide ion generated from 4-chloro-2-methylphenol acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its salt) to form the ether linkage.

Experimental Protocol:

Materials:

  • 4-chloro-2-methylphenol (from Step 1)

  • Sodium chloroacetate or Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware

Procedure:

  • Formation of the Phenoxide: In a reaction vessel, dissolve 4-chloro-2-methylphenol (1 equivalent) in an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide (at least 2 equivalents to neutralize the phenol and the chloroacetic acid). This deprotonates the phenol to form the more nucleophilic sodium or potassium 4-chloro-2-methylphenoxide.

  • Addition of Chloroacetic Acid Salt: To the phenoxide solution, add a solution of sodium chloroacetate (1-1.2 equivalents) in water. Alternatively, chloroacetic acid can be used, but additional base will be required for its neutralization.

  • Reaction: Heat the reaction mixture to reflux (around 100-110 °C) with stirring. The reaction progress can be monitored by TLC.

  • Work-up:

    • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2). This will precipitate the (4-chloro-2-methylphenoxy)acetic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • The crude MCPA can be purified by recrystallization from hot water or an appropriate organic solvent system to yield the final product.

Causality of Experimental Choices:

  • Base: A strong base is essential to deprotonate the phenol, significantly increasing its nucleophilicity for the subsequent SN2 reaction.

  • Heating: The reaction is typically heated to increase the rate of the SN2 reaction between the phenoxide and chloroacetate.

  • Acidification: Acidification is crucial to protonate the carboxylate salt of MCPA, rendering it insoluble in the aqueous solution and allowing for its isolation by filtration.

PART 2: Mechanistic Insights and Data

Mechanism of Herbicidal Action: Synthetic Auxins

MCPA and other phenoxyacetic acid herbicides act as synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA).[3][4][5] Their herbicidal activity stems from their ability to disrupt the normal hormonal balance in susceptible plants, leading to a cascade of detrimental effects.

The core of this mechanism involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins , which function as auxin co-receptors.[2][4] The binding of a synthetic auxin to the TIR1/AFB protein stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein . This ternary complex formation signals the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to polyubiquitinate the Aux/IAA repressor. The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.

The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs) , which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.[2] This leads to uncontrolled and disorganized cell division and elongation, epinastic growth (twisting and curling of stems and leaves), and ultimately, plant death.

Auxin_Herbicide_Mechanism

Experimental Workflow Diagram

Synthesis_Workflow Start This compound Decarboxylation Step 1: Copper-Catalyzed Decarboxylation Start->Decarboxylation Intermediate 4-chloro-2-methylphenol Decarboxylation->Intermediate Williamson_Ether Step 2: Williamson Ether Synthesis Intermediate->Williamson_Ether Final_Product (4-chloro-2-methylphenoxy)acetic acid (MCPA) Williamson_Ether->Final_Product Purification Purification (Recrystallization) Final_Product->Purification Analysis Analysis (e.g., NMR, IR, MP) Purification->Analysis

Quantitative Data Summary

The following table summarizes expected yields and key physical properties for the intermediates and the final product. Please note that actual yields will vary depending on reaction scale, purity of reagents, and optimization of reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)
This compoundC₈H₇ClO₂170.59167-171-
4-chloro-2-methylphenolC₇H₇ClO142.5849-5160-80 (variable)
(4-chloro-2-methylphenoxy)acetic acid (MCPA)C₉H₉ClO₃200.62118-12085-95

PART 3: Safety, Handling, and Concluding Remarks

Safety Precautions:

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Copper catalysts can be toxic; avoid inhalation of dust and skin contact.

  • Quinoline is a hazardous substance; consult the Safety Data Sheet (SDS) for proper handling procedures.

  • Strong acids and bases (HCl, NaOH, KOH) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic solvents are flammable and should be kept away from ignition sources.

Concluding Remarks for the Research Professional:

The synthesis of (4-chloro-2-methylphenoxy)acetic acid from this compound presents a valuable academic and practical exercise in multi-step organic synthesis. The decarboxylation step, in particular, offers an opportunity for further research and optimization, exploring different catalytic systems and reaction conditions to improve yields and sustainability. The subsequent Williamson ether synthesis is a robust and high-yielding reaction, demonstrating a fundamental transformation in organic chemistry.

Understanding the synthesis of established agrochemicals like MCPA provides a foundation for the development of new, more effective, and environmentally benign herbicides. By elucidating the structure-activity relationships and the molecular mechanisms of action, researchers can rationally design next-generation crop protection agents.

References

  • MCPA - Wikipedia. (n.d.). Retrieved from [Link].

  • Apparent MCPA 750 Selective Herbicide - Specialist Sales. (n.d.). Retrieved from [Link].

  • How MCPA Enhances Weed Control in Modern Agriculture. (2025, July 21). Retrieved from [Link].

  • Synthetic Auxins | Herbicide Symptoms - UC Agriculture and Natural Resources. (n.d.). Retrieved from [Link].

  • MCPA - Active Ingredient Page - Chemical Warehouse. (n.d.). Retrieved from [Link].

  • MCPA (257) First draft prepared by Dr. Yibing He, Department of Science and Education, Ministry of Agriculture, Beijing, China E. (n.d.). Retrieved from [Link].

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - MDPI. (2022, July 12). Retrieved from [Link].

  • The Essential Role of this compound in Chemical Synthesis and Beyond. (n.d.). Retrieved from [Link].

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Retrieved from [Link].

  • mcpa.pdf. (n.d.).
  • CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents. (n.d.).
  • CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents. (n.d.).
  • 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem. (n.d.). Retrieved from [Link].

  • Synthesis of 4-chloro-o-cresol - PrepChem.com. (n.d.). Retrieved from [Link].

  • Ecological Production Technology of Phenoxyacetic Herbicides MCPA and 2,4-D in the Highest World Standard | Request PDF - ResearchGate. (n.d.). Retrieved from [Link].

  • Chemistry 211 Experiment 4 - MiraCosta College. (2012, November 14). Retrieved from [Link].

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.). Retrieved from [Link].

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link].

  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - Frontiers. (2022, November 28). Retrieved from [Link].

  • Distinct functions of TIR1 and AFB1 receptors in auxin signalling - bioRxiv. (2023, January 6). Retrieved from [Link].

  • Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. (2014, July 15). Retrieved from [Link].

  • Complex regulation of the TIR1/AFB family of auxin receptors - PNAS. (2009, December 29). Retrieved from [Link].

  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife. (2020, February 18). Retrieved from [Link].

  • The Williamson Ether Synthesis. (n.d.). Retrieved from a source providing a general protocol for this synthesis.
  • PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents. (n.d.).
  • 4-chloro-2-methylphenol - 1570-64-5, C7H7ClO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link].

  • US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents. (n.d.).
  • SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PubMed Central. (n.d.). Retrieved from [Link].

  • AUX1-mediated root hair auxin influx governs SCFTIR1/AFB-type Ca2+ signaling - NIH. (2018, March 21). Retrieved from [Link].

  • Mcpa (4-Chloro-2-Methylphenoxy)-Acetic Acid : Health Advisory August 1988. (n.d.).
  • Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved from [Link].

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link].

  • CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents. (n.d.).
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Application Notes and Protocols: 4-Chloro-2-methylbenzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Substituted Aromatic Carboxylic Acid

4-Chloro-2-methylbenzoic acid is a versatile aromatic carboxylic acid, distinguished by its unique substitution pattern which imparts specific reactivity and properties.[1][2] With a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol , this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] In the realm of polymer chemistry, its utility extends to acting as a building block for specialty polymers and as a modifier for existing polymer systems.[1] The presence of the carboxylic acid group allows for its incorporation into polymer backbones, particularly in polyesters and polyamides, through condensation reactions. The chloro and methyl groups on the aromatic ring can influence the final properties of the polymer, such as thermal stability, solubility, and mechanical strength.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel polyesters and polyamides. The methodologies described herein are based on established principles of step-growth polymerization and are intended to serve as a comprehensive guide for researchers exploring the potential of this unique monomer.

PART 1: Synthesis of Aromatic-Aliphatic Polyesters

The synthesis of polyesters from this compound requires a diol comonomer to enable the formation of ester linkages and chain propagation. The choice of the diol can significantly impact the properties of the resulting polyester. Here, we detail a general protocol for the melt polycondensation of this compound with a generic aliphatic diol.

Causality of Experimental Choices

Melt polycondensation is a widely used, solvent-free method for synthesizing polyesters.[4][5] This technique is favored for its simplicity and reduced environmental impact. The reaction is typically carried out at high temperatures under a vacuum to facilitate the removal of the condensation byproduct (water), thereby driving the equilibrium towards the formation of high molecular weight polymer chains. A catalyst, often a metal salt, is employed to accelerate the esterification reaction.

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound (≥98% purity)

  • Aliphatic diol (e.g., 1,4-butanediol, ethylene glycol) (≥99% purity)

  • Antimony(III) oxide (catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform or Tetrahydrofuran (THF) (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with a temperature controller

  • Distillation head with a condenser and collection flask

  • Vacuum pump with a cold trap

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reactants.

  • Charging the Reactor: Charge the three-neck flask with equimolar amounts of this compound and the chosen aliphatic diol. Add a catalytic amount of Antimony(III) oxide (approximately 0.05 mol% relative to the carboxylic acid).

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle flow of nitrogen during the initial heating phase.

  • Esterification Stage:

    • Begin stirring the mixture and gradually heat the flask to a temperature approximately 10-20°C above the melting point of the highest-melting monomer to ensure a homogeneous melt.

    • Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will begin to distill and collect in the receiving flask.

    • Maintain this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This is a critical step to remove the remaining water and drive the polymerization to achieve a high molecular weight.

    • A noticeable increase in the viscosity of the melt will be observed, requiring a high-torque stirrer.

    • Continue the reaction under these conditions for an additional 3-5 hours.

  • Recovery and Purification:

    • After the desired reaction time, discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The resulting polyester will be a solid mass. Carefully break up and remove the polymer from the flask.

    • For purification, dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or THF.

    • Precipitate the polyester by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C for 24 hours.

Data Presentation: Expected Polymer Properties
PropertyExpected OutcomeRationale
Molecular Weight (Mn) 10,000 - 30,000 g/mol Dependent on reaction time, temperature, and vacuum efficiency.
Glass Transition Temp (Tg) 50 - 100°CThe rigid aromatic ring will increase Tg compared to purely aliphatic polyesters. The chloro and methyl groups can further restrict chain mobility.
Melting Temperature (Tm) 150 - 220°CThe presence of the aromatic ring and potential for crystallinity will result in a distinct melting point.
Solubility Soluble in polar aprotic solvents (e.g., THF, Chloroform)The irregular structure due to the substituted aromatic ring may disrupt packing and enhance solubility.
Experimental Workflow Diagram

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification charge_reactor Charge Reactor: - this compound - Diol - Catalyst purge_n2 Purge with Nitrogen charge_reactor->purge_n2 esterification Esterification Stage (180-200°C) - Water removal purge_n2->esterification polycondensation Polycondensation Stage (220-250°C, Vacuum) - High viscosity esterification->polycondensation cool_down Cool to Room Temp polycondensation->cool_down dissolve Dissolve in Solvent cool_down->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry final_polymer final_polymer dry->final_polymer Purified Polyester Solution_Polymerization_Workflow cluster_acid_chloride Step 1: Acid Chloride Synthesis cluster_polymerization Step 2: Polymerization cluster_workup Workup & Purification start_acid This compound react_thionyl React with Thionyl Chloride start_acid->react_thionyl evaporate Remove Excess Reagent react_thionyl->evaporate acid_chloride 4-Chloro-2-methylbenzoyl chloride evaporate->acid_chloride add_acid_chloride Dropwise Addition of Acid Chloride acid_chloride->add_acid_chloride dissolve_diamine Dissolve Diamine & Pyridine in NMP cool_solution Cool to 0°C dissolve_diamine->cool_solution cool_solution->add_acid_chloride stir_rt Stir at Room Temperature add_acid_chloride->stir_rt precipitate_methanol Precipitate in Methanol stir_rt->precipitate_methanol filter_wash Filter and Wash precipitate_methanol->filter_wash dry_vacuum Dry under Vacuum filter_wash->dry_vacuum final_polyamide Purified Polyamide dry_vacuum->final_polyamide

Caption: Workflow for polyamide synthesis via solution polymerization.

PART 3: Polymer Characterization

A thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties.

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester or amide linkages.

    • Polyester: Look for the characteristic C=O stretching vibration of the ester group at approximately 1720-1740 cm⁻¹.

    • Polyamide: Look for the amide I (C=O stretch) and amide II (N-H bend) bands at approximately 1630-1680 cm⁻¹ and 1520-1580 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit and confirm the incorporation of the this compound moiety.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A suitable solvent system and calibration standards (e.g., polystyrene) are required.

3. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. This provides information about the amorphous and crystalline nature of the material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This gives an indication of the decomposition temperature.

Conclusion and Future Perspectives

The protocols outlined in this document provide a foundational framework for the synthesis and characterization of novel polyesters and polyamides incorporating this compound. The presence of the chloro and methyl substituents on the aromatic ring is expected to impart unique properties to these polymers, potentially leading to materials with enhanced thermal stability, specific solubility profiles, and tailored mechanical performance. For drug development professionals, these polymers could be explored as potential matrices for controlled drug release, where the hydrophobicity and degradation rate can be tuned by the choice of the comonomer. Further research could focus on the copolymerization of this compound with other aromatic monomers to create wholly aromatic polymers with even higher performance characteristics.

References

  • Patel, H., et al. (2020). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. Journal of Macromolecular Science, Part A, 57(11), 814-823.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Chemical Synthesis and Beyond. Retrieved from [Link]

  • Kricheldorf, H. R., & Schwarz, G. (1990). New polymer synthesis. 39. Thermotropic copolyesters of 4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid. Macromolecules, 23(16), 3737-3741.
  • Sanadhya, S. G., Oswal, S. L., & Parmar, K. C. (2014). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 6(6), 156-163.
  • Siracusa, V., et al. (2015). Synthesis and characterization of new polyamides and copolyamides containing 6,6 ‘-sulfonediquinoline units. Polymer, 56, 26-33.
  • Hsiao, S. H., & Yang, C. P. (1998). Synthesis and Characterization of Aromatic Polyamides and Polyimides from Trimethyl-and Di-t-butylhydroquinone-based Ether-Linked Diamines. Polymer, 39(16), 3761-3769.
  • Vasava, D., & Patel, K. (2013). HETERO-AROMATIC-FLUORESCENT POLYESTERS: SYNTHESIS, CHARACTERIZATION AND PHYSICAL STUDY. Journal of Advanced Scientific Research, 4(3).
  • Kimura, Y. (2002). Melt polycondensation. In Poly(lactic acid)
  • Jiang, M., et al. (2020). Melt polycondensation of 2, 5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 11(3), 633-643.

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Application Notes & Protocols for the Synthesis of 4-chloro-2-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-chloro-2-methylbenzophenone

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 4-chloro-2-methylbenzophenone, an unsymmetrical diaryl ketone, serves as a critical intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized photoinitiators.

This document provides a detailed, step-by-step guide to the synthesis of 4-chloro-2-methylbenzophenone, primarily focusing on the robust and widely applicable Friedel-Crafts acylation method.[2][3] We will delve into the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and address critical safety considerations. Furthermore, alternative synthetic strategies will be briefly discussed to offer a comprehensive perspective for the modern researcher.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond by attaching an acyl group to an aromatic ring through an electrophilic aromatic substitution mechanism.[2][4][5] This method is particularly advantageous for synthesizing ketones because the product is less reactive than the starting aromatic material, effectively preventing polysubstitution—a common issue in the related Friedel-Crafts alkylation.[2][5]

Reaction Mechanism: Generation and Attack of the Acylium Ion

The reaction proceeds in three principal stages:

  • Generation of the Electrophile: A potent Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (4-chlorobenzoyl chloride). This interaction facilitates the cleavage of the carbon-chlorine bond, forming a highly electrophilic, resonance-stabilized acylium ion.[2][5]

  • Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring (toluene) attacks the acylium ion. This step disrupts the aromaticity of the ring, leading to the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Rearomatization: The AlCl₄⁻ complex, formed in the initial step, acts as a base to abstract a proton from the carbon atom bearing the new acyl group. This restores the ring's aromaticity and regenerates the Lewis acid catalyst, yielding the final 4-chloro-2-methylbenzophenone product.[2]

Friedel_Crafts_Mechanism Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride 4-Chlorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon Activation LewisAcid AlCl₃ Toluene Toluene (Nucleophile) AcyliumIon->Toluene AreniumIon Arenium Ion Intermediate Toluene->AreniumIon Attack AreniumIon_copy Arenium Ion AreniumIon->AreniumIon_copy Product 4-chloro-2-methylbenzophenone AreniumIon_copy->Product Proton Removal by AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of 4-chloro-2-methylbenzophenone from toluene and 4-chlorobenzoyl chloride. Crucially, the reaction must be conducted under anhydrous conditions , as aluminum chloride reacts violently with water.[6][7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
Toluene92.1425 mL~238Reactant and solvent
4-Chlorobenzoyl chloride175.018.75 g50Limiting reagent
Aluminum Chloride (anhydrous)133.347.33 g55Lewis acid catalyst
Dichloromethane (DCM)84.9350 mL-Anhydrous solvent
Ice-~200 g-For quenching
Concentrated HCl36.46~20 mL-For work-up
Saturated NaHCO₃ solution-~50 mL-For washing
Brine (Saturated NaCl)-~50 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄-~10 g-Drying agent
Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to eliminate moisture.

  • Reaction Initiation:

    • In a fume hood, charge the reaction flask with anhydrous aluminum chloride (7.33 g).

    • Add anhydrous dichloromethane (50 mL) to the flask, followed by toluene (25 mL).

    • Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent:

    • Dissolve 4-chlorobenzoyl chloride (8.75 g) in 20 mL of anhydrous dichloromethane and transfer this solution to the dropping funnel.

    • Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred AlCl₃ suspension over approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A color change and evolution of HCl gas (which should be vented through a scrubber) will be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Quenching and Work-up:

    • CAUTION: This step is highly exothermic. In a separate large beaker (e.g., 1 L), prepare a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (20 mL).

    • Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This will decompose the aluminum chloride complex.

    • Transfer the entire mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.[8]

    • Combine all organic layers and wash sequentially with:

      • 50 mL of 2N HCl

      • 50 mL of water

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (careful, CO₂ evolution may occur)

      • 50 mL of brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8][9]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a low-melting solid.

  • Final Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]

Workflow Synthesis Workflow A 1. Setup Anhydrous Apparatus B 2. Charge AlCl₃, DCM, Toluene Cool to 0-5 °C A->B C 3. Add 4-Chlorobenzoyl Chloride (Dropwise, <10 °C) B->C D 4. React at Room Temp (2-4 hours) C->D E 5. Quench on Ice/HCl (Exothermic!) D->E F 6. Extract with DCM E->F G 7. Wash Organic Layer (Acid, Water, Bicarb, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I J Final Product: 4-chloro-2-methylbenzophenone I->J

Caption: Experimental workflow for the synthesis.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount during this synthesis.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a highly corrosive solid that reacts violently and exothermically with water, releasing large quantities of toxic hydrogen chloride (HCl) gas.[6][7] Always handle in a fume hood, wear a face shield, gloves, and a lab coat. Keep away from all sources of moisture. A Class D fire extinguisher for reactive metals should be available.[6]

  • 4-Chlorobenzoyl Chloride: This reagent is corrosive and a lachrymator (causes tearing). Handle with care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.[10]

  • Solvents: Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Toluene is flammable and toxic. All solvent handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, a fire-retardant laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[6][11]

Product Characterization

The identity and purity of the synthesized 4-chloro-2-methylbenzophenone should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect signals corresponding to the aromatic protons and the methyl group protons. The methyl group (CH₃) should appear as a singlet around δ 2.3 ppm. The aromatic protons will appear in the δ 7.2-7.8 ppm region with characteristic splitting patterns.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~197-198 ppm), the methyl carbon (~19.5 ppm), and the twelve aromatic carbons.[12][13]

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 230, along with a characteristic M+2 peak at m/z 232 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the most direct method, other modern synthetic strategies can be employed, which may be advantageous for substrates with incompatible functional groups.

  • Grignard Reaction: This approach involves the nucleophilic addition of a Grignard reagent to an electrophile.[14][15][16] The synthesis could be achieved by reacting 2-methylphenylmagnesium bromide (prepared from 2-bromotoluene and magnesium) with 4-chlorobenzonitrile, followed by acidic hydrolysis to yield the ketone.[17] This method avoids the use of strong Lewis acids.

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between the two aryl rings.[18][19][20] The reaction would involve coupling 2-methylphenylboronic acid with 4-chlorobenzoyl chloride in the presence of a palladium catalyst and a base.[21][22] This method offers excellent functional group tolerance but requires more specialized and expensive reagents and catalysts.

References

  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation.
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • Fisher Scientific. (2014). Safety Data Sheet: Aluminum Chloride 0.1M.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: Aluminum chloride. Retrieved from .

  • ChemicalBook. (n.d.). 4-CHLORO-3'-METHYLBENZOPHENONE synthesis. Retrieved from .

  • Flinn Scientific. (n.d.). Safety Data Sheet: Aluminum Chloride, 0.1 Molar Solution. Retrieved from .

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from .

  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from .

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
  • Web Pages. (n.d.). Grignard Reaction.
  • PubChem. (n.d.). 4-Chlorobenzophenone.
  • Google Patents. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
  • ChemicalBook. (2024). 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods. Retrieved from .

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from .

  • Web Pages. (n.d.). Grignard Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from .

  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
  • International Journal of Research and Analytical Reviews. (2020). A New Eco-Compatible Method for the Synthesis of 4-Chloro,4'-Hydroxy Benzophenone.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • SpectraBase. (n.d.). 4-Chloro-2'-methylbenzophenone - Optional[13C NMR] - Chemical Shifts.
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of α-Deutero-o-methyl-benzhydrol. Retrieved from .

  • Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from .

  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. Retrieved from .

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from .

  • The Royal Society of Chemistry. (n.d.). Supporting Information] L-Proline: an efficient N,O-bidentate ligand. Retrieved from .

  • Benchchem. (n.d.). Synthesis routes of 4-Chlorobenzoyl chloride.
  • ChemicalBook. (n.d.). 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum. Retrieved from .

  • MDPI. (2023). Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from .

  • NIH National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from .

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.
  • Eureka | Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone.
  • PrepChem.com. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone. Retrieved from .

  • Guidechem. (n.d.). 4-Methylbenzophenone 134-84-9 wiki. Retrieved from .

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Synthesis of 4-Chloro-2-methylbenzoic Acid: An Application Note and Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the laboratory-scale synthesis of 4-Chloro-2-methylbenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides not only a step-by-step protocol but also delves into the underlying chemical principles and safety considerations, empowering researchers to confidently and safely execute this synthesis.

Introduction

This compound is a substituted aromatic carboxylic acid with the chemical formula C₈H₇ClO₂.[1][2][3] Its structural features make it a valuable building block in organic synthesis.[4] The presence of the carboxylic acid, chloro, and methyl groups allows for a variety of subsequent chemical modifications, rendering it a versatile precursor for more complex molecules.[4] This application note focuses on a reliable and well-established synthetic route, providing the necessary detail for successful laboratory implementation.

Synthetic Strategy: A Two-Step Approach from 4-Chloro-2-methylaniline

The chosen synthetic pathway for this compound involves a two-step sequence starting from the readily available 4-chloro-2-methylaniline. This method leverages two classic and robust reactions in organic chemistry: the Sandmeyer reaction and the subsequent hydrolysis of a nitrile.

  • Diazotization and Sandmeyer Reaction: The first step involves the conversion of the primary aromatic amine of 4-chloro-2-methylaniline into a diazonium salt. This is achieved through diazotization with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5] The resulting diazonium salt is then subjected to a Sandmeyer reaction, a copper(I)-catalyzed substitution, to introduce a cyano group, yielding 4-chloro-2-methylbenzonitrile.[6][7][8] The Sandmeyer reaction is a powerful tool for introducing a range of functionalities onto an aromatic ring that are often difficult to install directly.[6][7]

  • Hydrolysis of the Nitrile: The second and final step is the hydrolysis of the cyano group of 4-chloro-2-methylbenzonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, which cleaves the carbon-nitrogen triple bond to afford the desired this compound.

This strategic approach is favored for its reliability and the commercial availability of the starting materials.

Visualizing the Synthesis

The overall synthetic workflow and the core reaction mechanism are depicted below.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Hydrolysis 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline Diazonium Salt Diazonium Salt 4-Chloro-2-methylaniline->Diazonium Salt NaNO2, HCl 0-5 °C 4-Chloro-2-methylbenzonitrile 4-Chloro-2-methylbenzonitrile Diazonium Salt->4-Chloro-2-methylbenzonitrile CuCN, KCN This compound This compound 4-Chloro-2-methylbenzonitrile->this compound H2SO4, H2O Reflux

Caption: Experimental workflow for the synthesis of this compound.

Sandmeyer_Mechanism Ar-NH2 Aromatic Amine (4-Chloro-2-methylaniline) Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ Diazotization (NaNO2, HCl) Ar• Aryl Radical Ar-N2+->Ar• Single Electron Transfer from Cu(I) N2 Nitrogen Gas Ar-N2+->N2 Ar-CN Aryl Nitrile (4-Chloro-2-methylbenzonitrile) Ar•->Ar-CN Cyano Group Transfer from Cu(II) Cu(I)CN Copper(I) Cyanide Cu(II)CN Copper(II) Species Cu(I)CN->Cu(II)CN Oxidation Cu(II)CN->Cu(I)CN Regeneration

Caption: Generalized mechanism of the Sandmeyer reaction.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS Number
4-Chloro-2-methylanilineC₇H₈ClN141.6095-69-2
Sodium NitriteNaNO₂69.007632-00-0
Hydrochloric Acid (conc.)HCl36.467647-01-0
Copper(I) CyanideCuCN89.56544-92-3
Potassium CyanideKCN65.12151-50-8
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Sodium BicarbonateNaHCO₃84.01144-55-8
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9

Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile via Sandmeyer Reaction

  • Diazotization: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.16 g (0.1 mol) of 4-chloro-2-methylaniline in 50 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution over 30 minutes, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Stir the reaction mixture for an additional 15 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.

  • Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of 10.8 g (0.12 mol) of copper(I) cyanide and 7.8 g (0.12 mol) of potassium cyanide in 100 mL of water. Warm the mixture gently to dissolve the salts, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C on a water bath for 30 minutes, or until the evolution of nitrogen ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chloro-2-methylbenzonitrile as a solid. The product can be used in the next step without further purification.

Step 2: Hydrolysis of 4-Chloro-2-methylbenzonitrile to this compound

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add the crude 4-chloro-2-methylbenzonitrile from the previous step.

  • Add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water.

  • Heat the mixture to reflux and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice in a beaker.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Dry the purified product in a vacuum oven.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [1][4]
Appearance White to off-white crystalline solid[9]
Melting Point 167-171 °C (lit.)[4][10]
Solubility Limited solubility in water, soluble in common organic solvents like ethanol and acetone.[9]

Further characterization can be performed using spectroscopic techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety and Handling

Diazonium Salt Precautions:

Diazonium salts are known to be thermally unstable and can be explosive in their solid, dry state.[11][12] Therefore, it is imperative to adhere to strict safety protocols when handling them.

  • Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[5][11][13]

  • In Situ Use: Diazonium salts should be generated and used immediately in situ and never isolated as a solid.[11][13][14]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[11][13]

  • Ventilation: All procedures involving diazonium salts should be performed in a well-ventilated fume hood.[5]

  • Quenching: Any remaining diazonium salt should be quenched before workup.[11][14]

General Safety:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Potassium cyanide is highly toxic. Handle with extreme caution and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be disposed of according to institutional safety guidelines.

  • Concentrated acids (HCl and H₂SO₄) are corrosive and should be handled with care.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research and development endeavors. The combination of the robust Sandmeyer reaction and nitrile hydrolysis offers a practical and efficient route to this important molecule.

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015).
  • Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (2025).
  • Chemistry Diazotization Reaction - sathee jee. (n.d.).
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (2020).
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  • This compound | 7499-07-2 - ChemicalBook. (2025).
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  • This compound 96 7499-07-2. (n.d.).
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  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
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  • This compound (C8H7ClO2) - PubChemLite. (n.d.).
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Application Notes & Protocols: Industrial Production of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Importance

4-Chloro-2-methylbenzoic acid (CMBA), CAS No. 7499-07-2, is a critical intermediate in the synthesis of high-value fine chemicals.[1][2] Its structural motifs are integral to the production of pharmaceuticals, particularly anti-inflammatory drugs and analgesics, as well as advanced agrochemicals and specialty polymers.[2] The reliable, scalable, and cost-effective industrial production of CMBA is therefore a key focus for chemical manufacturers. This document outlines the prevalent and validated industrial synthesis routes, providing detailed protocols, process optimization insights, and critical quality control parameters for researchers, scientists, and drug development professionals.

Physicochemical Properties for Process Engineering

A thorough understanding of the physical properties of CMBA is fundamental for reactor design, process control, and downstream purification.

PropertyValueSource
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to off-white crystalline solid/powder[3]
Melting Point 167-171 °C
Boiling Point 300.3 °C at 760 mmHg
Density 1.31 g/cm³
Solubility Limited in water; soluble in organic solvents like ethanol, acetone.[3]

Primary Industrial Synthesis Route: Oxidation of 4-Chloro-o-xylene

From a process chemistry perspective, the most direct and economically viable route for large-scale production of this compound is the selective oxidation of the methyl group at the C1 position of 4-Chloro-o-xylene (4-chloro-1,2-dimethylbenzene). This precursor is readily available and offers a straightforward conversion pathway.

Rationale and Mechanistic Considerations

The core of this process is the selective oxidation of one methyl group in the presence of another and a halogen substituent. The methyl group ortho to the chlorine atom is slightly more activated, but achieving high selectivity requires careful control of reaction conditions to prevent over-oxidation or oxidation of the second methyl group. Industrial processes typically employ strong oxidizing agents under controlled temperature and pressure.

The general transformation is as follows:

Caption: Workflow for the oxidation of 4-Chloro-o-xylene.

Protocol: Potassium Permanganate Oxidation

This protocol is adapted from well-established methods for the oxidation of substituted toluenes, a robust and scalable process.[4]

3.2.1 Materials and Equipment

  • Reactor: Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature control system.

  • Reactants: 4-Chloro-o-xylene (98%+), Potassium Permanganate (KMnO₄), Water, Hydrochloric Acid (HCl, 37%).

  • Filtration: Nutsche filter or centrifuge.

  • Drying: Vacuum oven.

3.2.2 Step-by-Step Procedure

  • Charging the Reactor: Charge the reactor with water and 4-Chloro-o-xylene (1.0 mole equivalent). Begin agitation.

  • Oxidant Addition: Slowly add Potassium Permanganate (approx. 2.5 mole equivalents) to the mixture. The addition should be portion-wise to control the exotherm.

  • Reaction: Heat the mixture slowly to reflux (approx. 95-100°C) with continuous stirring.[4] The progress of the reaction can be monitored by the disappearance of the purple permanganate color. This typically requires 4-8 hours.[4]

  • Work-up - Manganese Dioxide Removal: Once the reaction is complete, cool the mixture slightly. The primary byproduct is solid manganese dioxide (MnO₂), which must be removed. Filter the hot reaction mixture through a filter press or Nutsche filter.[4]

  • Washing: Wash the manganese dioxide cake with hot water to recover any trapped product. Combine the filtrates.[4]

  • Precipitation: Transfer the clear filtrate to a clean reactor. While stirring, cautiously acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2.[5] this compound will precipitate as a white solid.

  • Isolation: Cool the slurry to 10-15°C to maximize precipitation. Isolate the product by filtration.

  • Washing and Drying: Wash the product cake with cold water to remove residual salts and acid. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Process Optimization and Key Parameters
ParameterRange/ValueRationale & Impact on E-E-A-T
Molar Ratio (KMnO₄:Substrate) 2.0 - 3.0Expertise: A ratio below 2.0 leads to incomplete conversion. Above 3.0 increases cost and waste stream volume without significantly improving yield. Trustworthiness: Ensures complete oxidation for a self-validating endpoint.
Reaction Temperature 95 - 100 °CExpertise: Ensures a reasonable reaction rate. Temperatures that are too high can lead to side reactions and decomposition. Overly rapid heating can cause a violent, uncontrolled exotherm.[4]
Acidification pH 1 - 2Expertise: Ensures complete protonation of the carboxylate salt to the free carboxylic acid, maximizing yield. Trustworthiness: A clear visual endpoint (precipitation) validates the process step.
Filtration Temperature (MnO₂) > 70 °CExpertise: The product (as its potassium salt) is more soluble in hot water, minimizing product loss during the removal of the MnO₂ byproduct.

Alternative Synthesis Route: Haloform Reaction

An alternative, though often less direct for this specific molecule, is the haloform reaction starting from a suitable methyl ketone precursor, such as 4'-chloro-2'-methylacetophenone. This method is particularly useful if the ketone intermediate is more readily available or economical than the corresponding xylene. A similar process is patented for related structures, using sodium hypochlorite as the oxidant.[5]

Reaction Principle

The haloform reaction involves the exhaustive halogenation of a methyl ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl group to form a carboxylate and a haloform (e.g., chloroform).

Caption: Key stages of the Haloform reaction for CMBA synthesis.

Protocol: Hypochlorite Oxidation of 4'-chloro-2'-methylacetophenone

4.2.1 Materials and Equipment

  • Reactor: Temperature-controlled reactor with efficient stirring.

  • Reactants: 4'-chloro-2'-methylacetophenone, Sodium hypochlorite solution (NaOCl, aqueous, alkaline), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

4.2.2 Step-by-Step Procedure

  • Charge and Cool: Charge the reactor with an aqueous alkaline solution of sodium hypochlorite. Cool the solution to 25-30°C.[5]

  • Substrate Addition: Slowly add the 4'-chloro-2'-methylacetophenone to the hypochlorite solution. An exothermic reaction will occur.

  • Temperature Control: Maintain the reaction temperature between 30°C and 50°C using external cooling.[5] This temperature control is critical for preventing side reactions and decomposition of the hypochlorite.

  • Reaction Monitoring: Stir the mixture for an additional 2-3 hours after the exotherm subsides to ensure the reaction goes to completion.[5]

  • Quenching (Optional): Add a small amount of sodium bisulfite to destroy any excess hypochlorite.

  • Acidification and Isolation: Following the same procedure as in section 3.2.2 (steps 6-8), acidify the reaction mixture with HCl to a pH of 1-2 to precipitate the product, followed by filtration, washing, and drying.[5]

Purification and Quality Control

For pharmaceutical and other high-purity applications, the crude CMBA must be purified.

Industrial Recrystallization Protocol
  • Solvent Selection: Toluene is an effective solvent for recrystallization, providing good solubility at elevated temperatures and poor solubility at room temperature.[4]

  • Dissolution: Dissolve the crude CMBA in a minimal amount of hot toluene (approx. 3-4 mL per gram of crude product) in a suitable reactor.

  • Clarification (Optional): If the solution is colored or contains insoluble impurities, it can be treated with activated carbon and hot-filtered.[4]

  • Crystallization: Allow the solution to cool slowly and with gentle agitation to form well-defined crystals. Cool to 0-5°C to maximize the recovery.

  • Isolation: Filter the purified crystals and wash with a small amount of cold toluene.

  • Drying: Dry the final product under vacuum. A purity of >98% is typically achievable.

Quality Control Analytical Methods
MethodParameter MeasuredAcceptance Criteria
HPLC Purity, Impurity ProfilePurity ≥ 98.0%
Melting Point Identity, Purity167-171 °C
FTIR Functional Groups (C=O, O-H, C-Cl)Conforms to reference spectrum
¹H NMR Structural ConfirmationConforms to reference spectrum
Loss on Drying Residual Solvent/Moisture≤ 0.5%

Safety & Environmental Considerations

  • Corrosivity: this compound is corrosive and can cause serious eye damage. Appropriate personal protective equipment (PPE), including eye shields and gloves, is mandatory.

  • Toxicity: The compound is harmful if swallowed.

  • Reaction Hazards: Oxidation reactions, particularly with potassium permanganate, are highly exothermic and must be carefully controlled to prevent runaways.[4]

  • Waste Management: The manganese dioxide byproduct from the permanganate route must be disposed of in accordance with local regulations. Acidic and basic aqueous streams should be neutralized before discharge.

References

  • CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • The Essential Role of this compound in Chemical Synthesis and Beyond. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Exploring this compound: Properties and Applications. LookChem. [Link]

  • EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]

  • 4-Chlorobenzoic acid. Wikipedia. [Link]

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Quora. [Link]

  • This compound | C8H7ClO2 | CID 348269. PubChem, NIH. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • o-CHLOROBENZOIC ACID. Organic Syntheses. [Link]

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Application and Protocol Guide for the Quantification of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2-methylbenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate and precise quantification of this compound is paramount for ensuring product quality, optimizing reaction yields, and conducting metabolic or environmental fate studies. This guide provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), catering to the needs of researchers, scientists, and drug development professionals.

The Analytical Challenge

The quantification of this compound requires methods that are not only sensitive and specific but also robust and reliable. The presence of a carboxylic acid group and a chlorinated aromatic ring presents specific analytical considerations. For HPLC, the polarity and ionization state of the carboxylic acid must be controlled to achieve good peak shape and retention. For GC, the low volatility of the carboxylic acid necessitates a derivatization step to convert it into a more volatile form suitable for gas-phase analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC is a powerful and widely used technique for the analysis of aromatic carboxylic acids. The method presented here is based on a C18 stationary phase, which separates compounds based on their hydrophobicity. By controlling the mobile phase pH, the ionization of the carboxylic acid group can be suppressed, leading to enhanced retention and symmetrical peak shapes.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Quantification using Calibration Curve G->H

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.[2]

  • Sample diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound, 99+% purity.[3]

2. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase: Prepare a solution of acetonitrile and water (e.g., 50:50 v/v) and add 0.1% phosphoric acid to adjust the pH to approximately 2.5-3.0.[4][5] Degas the mobile phase before use. The acidic pH ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on the reversed-phase column.[6]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7][8][9]

4. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL

5. Data Analysis:

  • Inject the calibration standards and the prepared sample solutions.

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Summary (as per ICH Q2(R2) Guidelines)

A full method validation should be performed to ensure the reliability of the results.[10]

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy (Recovery) 98-102%
Precision (RSD) Intraday and Interday RSD < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and specificity. However, due to the low volatility of carboxylic acids, a derivatization step is necessary.[11] This protocol details the analysis of this compound after derivatization to its more volatile trimethylsilyl (TMS) ester.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat to Complete Reaction C->D E Inject into GC-MS D->E F Separation on Capillary Column E->F G Mass Spectrometry Detection F->G H Extract Ion Chromatogram G->H I Quantification using Internal Standard H->I

Caption: Workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable aprotic solvent.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 4-Bromo-2-methylbenzoic acid).

  • Standard: this compound, 99+% purity.[3]

2. Preparation of Standard and Sample Solutions for Derivatization:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of anhydrous pyridine.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in anhydrous pyridine.

  • Calibration Standards: In separate reaction vials, add appropriate aliquots of the standard stock solution and a fixed amount of the internal standard stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of anhydrous pyridine containing the same fixed amount of the internal standard.

3. Derivatization Procedure:

  • To each vial containing the standard or sample solution, add an excess of the derivatizing reagent (e.g., 100 µL of BSTFA + 1% TMCS for every 1 mg of analyte).

  • Cap the vials tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Allow the vials to cool to room temperature before injection.

4. GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM)

5. Data Analysis:

  • For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Select characteristic ions for the TMS derivative of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Calculate the concentration of the derivatized this compound in the samples using the calibration curve.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For the HPLC method, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored throughout the analysis to ensure the performance of the chromatographic system. For the GC-MS method, the use of an internal standard corrects for variations in injection volume and derivatization efficiency, enhancing the accuracy and precision of the results. The validation parameters outlined for the HPLC method are also applicable to the GC-MS method and should be thoroughly assessed.

References

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography-mass spectrometry. European Journal of Mass Spectrometry, 9(5), 421-434.
  • Chemistry LibreTexts. (2023, August 29).
  • Dietz, E. A., Cortellucci, M. J., & Singley, K. F. (1993). Determination of Benzoic Acid, Chlorobenzoic Acids and Chlorendic Acid in Water.
  • Wang, S., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • Sigma-Aldrich. (n.d.).
  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512.
  • Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.).
  • Nacalai Tesque, Inc. (n.d.).
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • Reddy, G. S., et al. (2015). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • BenchChem. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-, methyl ester.
  • SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column.
  • United States Biological. (n.d.). This compound 99+% (HPLC).
  • El-Kimary, E. I., et al. (2014). Validated Chromatographic Methods for Simultaneous Determination of Tolfenamic Acid and Its Major Impurities.
  • Dietz, E. A., Cortellucci, M. J., & Singley, K. F. (1993).
  • Thermo Fisher Scientific. (n.d.). This compound, 98%.
  • Scholars Research Library. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Andersen, T., et al. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv.
  • Hutzinger, O., et al. (1973). Analysis of Polychlorinated Benzoic Acids by Gas Chromatography of Their Methyl Esters. Analytical Chemistry, 45(8), 1434-1441.
  • Rashed, M. S., et al. (1995). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed.
  • The Good Scents Company. (n.d.). benzoic acid, 65-85-0.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid.
  • ResearchGate. (2018, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-.
  • Matrix Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 96%.
  • Gowrisankar, D., et al. (2014). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. PMC.
  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid, 74-11-3.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to resolve challenges in your own laboratory.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with probable causes, detailed solutions, and preventative measures.

Issue 1: Low Yield and Purity in Friedel-Crafts Acylation Route

Question: I am synthesizing this compound by first acylating 2-chlorotoluene with acetyl chloride and AlCl₃, followed by a haloform reaction. My final product is a mixture of isomers that are difficult to separate, resulting in a low yield of the desired product. How can I improve the regioselectivity of the acylation and the purity of my final product?

Answer:

This is a common challenge with electrophilic aromatic substitution on disubstituted benzene rings. The regiochemical outcome of the Friedel-Crafts acylation of 2-chlorotoluene is governed by the directing effects of both the methyl and chloro substituents. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director. This leads to a mixture of acylated products.

Probable Causes and Solutions:

  • Formation of Isomeric Ketones: The primary issue is the formation of multiple isomers during the acylation step. The main products of the acylation of 2-chlorotoluene are 4-chloro-2-methylacetophenone (your desired intermediate) and 2-chloro-4-methylacetophenone. Subsequent oxidation of this mixture will yield the corresponding isomeric benzoic acids, which are often difficult to separate due to similar physical properties.

    • Expert Insight: The ratio of these isomers is influenced by steric hindrance and the electronic effects of the substituents. The para-position to the activating methyl group is sterically more accessible, often favoring the formation of the desired 4-chloro-2-methylacetophenone.

  • Sub-optimal Reaction Conditions:

    • Temperature Control: Friedel-Crafts reactions can be sensitive to temperature. Running the reaction at a lower temperature may enhance selectivity.

    • Catalyst Activity: The activity of the Lewis acid catalyst (e.g., AlCl₃) is crucial. Ensure it is anhydrous and of high purity.

Troubleshooting Protocol: Improving Regioselectivity and Purity

  • Optimize Acylation Conditions:

    • Slowly add the acetyl chloride to the mixture of 2-chlorotoluene and AlCl₃ at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

    • Experiment with different Lewis acids; for instance, less reactive catalysts like ZnCl₂ might offer better selectivity in some cases.

  • Purification of the Intermediate Ketone:

    • It is often easier to separate the isomeric ketones than the final benzoic acids. Utilize fractional distillation under reduced pressure or column chromatography to isolate the 4-chloro-2-methylacetophenone before proceeding to the oxidation step.

  • Purification of the Final Product:

    • Recrystallization: If you have a mixture of benzoic acid isomers, fractional crystallization can be effective. The solubility of the isomers in different solvents can vary. Experiment with solvents like ethanol, acetic acid, or toluene-heptane mixtures.[1][2][3][4]

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be used to separate the isomers.[5][6][7][8][9]

Visualizing the Friedel-Crafts Acylation and Isomer Formation:

Friedel_Crafts_Acylation 2-Chlorotoluene 2-Chlorotoluene Intermediate_Mix Mixture of Isomeric Ketones 2-Chlorotoluene->Intermediate_Mix Friedel-Crafts Acylation AcetylChloride_AlCl3 CH3COCl / AlCl3 Desired_Ketone 4-Chloro-2-methylacetophenone Intermediate_Mix->Desired_Ketone Isomeric_Impurity_Ketone 2-Chloro-4-methylacetophenone Intermediate_Mix->Isomeric_Impurity_Ketone Final_Product This compound Desired_Ketone->Final_Product Oxidation Isomeric_Impurity_Acid 2-Chloro-4-methylbenzoic acid Isomeric_Impurity_Ketone->Isomeric_Impurity_Acid Oxidation Oxidation Oxidation (e.g., Haloform)

Caption: Friedel-Crafts acylation of 2-chlorotoluene leading to isomeric products.

Issue 2: Incomplete Reaction and Byproducts in the Haloform Oxidation

Question: I am performing a haloform reaction on 4-chloro-2-methylacetophenone to get this compound, but I am seeing significant amounts of unreacted starting material and some unidentified byproducts in my crude product. What could be going wrong?

Answer:

The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids, but its success depends on careful control of reaction conditions to ensure complete reaction and minimize side reactions.[5][10][11][12][13][14][15]

Probable Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Hypohalite: The reaction requires at least three equivalents of the halogen and four equivalents of base per mole of the methyl ketone. Ensure you are using a sufficient excess of these reagents.

    • Low Temperature: While the reaction is often exothermic, maintaining a moderately elevated temperature (e.g., 50-60 °C) can be necessary to drive the reaction to completion.

    • Poor Mixing: In a biphasic reaction, vigorous stirring is essential to ensure adequate contact between the reactants.

  • Formation of Byproducts:

    • Incompletely Halogenated Ketones: If the halogenation is not exhaustive, you may have di- or mono-halogenated ketone intermediates remaining.

    • Side-chain Halogenation of the Methyl Group on the Ring: While less likely for the aromatic methyl group under these conditions, it is a theoretical possibility.

Troubleshooting Protocol: Optimizing the Haloform Reaction

  • Reagent Stoichiometry and Addition:

    • Use a freshly prepared solution of sodium hypochlorite or a mixture of bromine/chlorine and sodium hydroxide.

    • Add the hypohalite solution gradually to the solution of the ketone to control the exotherm.

  • Temperature Control and Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the starting material.

  • Work-up Procedure:

    • After the reaction is complete, quench any excess hypohalite with a reducing agent like sodium bisulfite.

    • Acidify the reaction mixture carefully to precipitate the carboxylic acid. Ensure the pH is low enough for complete precipitation.

Visualizing the Haloform Reaction Pathway and Potential Pitfalls:

Haloform_Reaction Start_Ketone 4-Chloro-2-methylacetophenone Halogenation Exhaustive α-Halogenation Start_Ketone->Halogenation 3X₂, 3OH⁻ Incomplete_Reaction Unreacted Starting Material Start_Ketone->Incomplete_Reaction Insufficient Reagents/Time Trihalo_Ketone Trichloromethyl Ketone Intermediate Halogenation->Trihalo_Ketone Incomplete_Halogenation Partially Halogenated Ketones Halogenation->Incomplete_Halogenation Insufficient Halogen Nucleophilic_Attack Nucleophilic Attack by OH- Trihalo_Ketone->Nucleophilic_Attack OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Cleavage Cleavage of C-C bond Tetrahedral_Intermediate->Cleavage Carboxylate Carboxylate Anion Cleavage->Carboxylate Acidification Acidification Carboxylate->Acidification H₃O⁺ Final_Product This compound Acidification->Final_Product

Caption: Key steps and potential impurity sources in the haloform reaction.

Issue 3: Dimeric Byproducts in the Organolithium Route

Question: I am attempting to synthesize this compound via lithiation of 2-bromo-5-chlorotoluene followed by quenching with CO₂. However, I am observing a significant amount of a high-molecular-weight impurity, which I suspect is a dimer. How can I minimize this side reaction?

Answer:

The formation of dimeric byproducts is a known side reaction in the generation of organolithium reagents, often referred to as Wurtz-type coupling.[10][16][17] This occurs when the organolithium intermediate reacts with the starting alkyl/aryl halide.

Probable Causes and Solutions:

  • Wurtz-Type Coupling: The primary cause is the reaction between the formed 4-chloro-2-methylphenyllithium and unreacted 2-bromo-5-chlorotoluene.

    • Reaction Conditions: This side reaction is more prevalent at higher temperatures and with prolonged reaction times before the addition of the electrophile (CO₂).

Troubleshooting Protocol: Minimizing Dimer Formation

  • Temperature Control:

    • Maintain a very low temperature (typically below -70 °C) during the formation of the organolithium reagent.

  • Reagent Addition:

    • Add the alkyllithium (e.g., n-BuLi) slowly to the solution of 2-bromo-5-chlorotoluene to avoid localized high concentrations.

    • Alternatively, an inverse addition (adding the halide to the alkyllithium solution) can sometimes be beneficial.

  • Rapid Quenching:

    • Once the formation of the organolithium reagent is complete (as determined by a test quench or a set reaction time), add the dry CO₂ (as a gas or solid dry ice) promptly.

Visualizing the Lithiation and Dimer Formation:

Organolithium_Route cluster_main Desired Pathway cluster_side Side Reaction Start_Halide 2-Bromo-5-chlorotoluene Lithiation Lithiation (e.g., n-BuLi, < -70°C) Start_Halide->Lithiation Dimer_Impurity Dimeric Byproduct (Wurtz Coupling) Organolithium 4-Chloro-2-methylphenyllithium Lithiation->Organolithium Carboxylation Carboxylation (CO₂) Organolithium->Carboxylation Organolithium->Dimer_Impurity Reacts with unreacted Start_Halide Final_Product This compound Carboxylation->Final_Product

Caption: Desired lithiation pathway and the competing Wurtz coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercially available this compound?

A1: The impurity profile will largely depend on the synthetic route used by the manufacturer. However, common impurities to look out for include:

  • Isomeric Impurities: Primarily 2-chloro-4-methylbenzoic acid, arising from the Friedel-Crafts acylation route.

  • Starting Materials: Unreacted 2-chlorotoluene, 4-chloro-2-methylacetophenone, or 2-bromo-5-chlorotoluene.

  • Related Benzoic Acids: Benzoic acid or other chlorobenzoic acid isomers if the starting materials were not pure.

Q2: What are the recommended analytical methods for impurity profiling of this compound?

A2: A combination of chromatographic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying non-volatile impurities like isomeric benzoic acids. A reversed-phase C18 column with a UV detector is a standard setup. The mobile phase is typically a buffered aqueous solution with an organic modifier like acetonitrile or methanol.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile and semi-volatile impurities. For acidic compounds like benzoic acids, derivatization (e.g., esterification or silylation) is often necessary to improve volatility and chromatographic performance.[18][19][20][21][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the detection and tentative identification of unknown impurities without the need for derivatization.

Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to quantify impurities?

A3: Yes, quantitative NMR (qNMR) can be a very powerful tool for purity assessment and quantification of impurities, provided the impurities have distinct signals from the main component and a certified internal standard is used. ¹H NMR is particularly useful for identifying and quantifying isomeric impurities if their methyl or aromatic proton signals are well-resolved.

Q4: What is the best general-purpose solvent for recrystallizing this compound?

A4: The choice of solvent depends on the impurities you are trying to remove. A good starting point is a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing benzoic acid derivatives include:

  • Aqueous ethanol or methanol

  • Toluene

  • Acetic acid

  • A mixture of a good solvent (like ethyl acetate) and a poor solvent (like heptane or hexane).[1][2][3][4]

It is always advisable to perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific impurity profile.

Impurity Profile Summary

Synthesis RouteCommon ImpuritiesProbable OriginRecommended Analytical Technique
Friedel-Crafts Acylation 2-Chloro-4-methylbenzoic acid, other positional isomersLack of regioselectivity in the acylation of 2-chlorotolueneHPLC, GC-MS (after derivatization)
Unreacted 2-chlorotolueneIncomplete reactionGC-MS
Poly-acylated byproductsOver-reaction during acylationHPLC, LC-MS
Oxidation of Ketone Unreacted 4-chloro-2-methylacetophenoneIncomplete oxidation (e.g., haloform reaction)HPLC, GC-MS
Partially halogenated ketonesInsufficient halogen in the haloform reactionLC-MS, GC-MS
Organolithium Route Dimeric byproduct (e.g., bis(4-chloro-2-methylphenyl))Wurtz-type coupling of organolithium with starting halideLC-MS, GC-MS
Unreacted 2-bromo-5-chlorotolueneIncomplete lithiationGC-MS

References

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Technical Support Center: Troubleshooting Friedel-Crafts Acylation with 4-Chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of 4-Chloro-2-methylbenzoic acid . Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, moving beyond standard protocols to explain the causality behind experimental choices.

The use of this compound as a substrate or acylating agent in Friedel-Crafts reactions presents a unique set of challenges. The benzoic acid ring is electronically deactivated by two key substituents: the moderately deactivating chloro group and the strongly deactivating carboxylic acid group. Understanding these electronic effects is the first step toward successful synthesis.

Core Challenges with this compound

The primary obstacle in using this molecule directly in a classic Friedel-Crafts acylation is its inherent lack of reactivity. The reaction is an electrophilic aromatic substitution (EAS), which relies on a nucleophilic aromatic ring attacking a strong electrophile. This compound fails on two fronts when used as the aromatic substrate.

  • Electronic Deactivation: The benzene ring is substituted with a chloro group (-Cl) and a carboxylic acid group (-COOH). Both are electron-withdrawing groups that deactivate the ring, making it a poor nucleophile for EAS reactions.[1][2][3]

  • Lewis Acid Complexation: The carboxylic acid group, and to a lesser extent the chloro group, can act as a Lewis base. The lone pairs on the oxygen and chlorine atoms will coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and sequestering the catalyst.[4][5]

If the goal is to use this compound as the acylating agent, direct use is also problematic. While strong Brønsted acids like polyphosphoric acid (PPA) can sometimes promote acylation directly from a carboxylic acid, the preferred and more reliable method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.[6][7][8][9]

Challenges in using this compound directly.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing direct solutions and the scientific reasoning behind them.

Category 1: Low or No Product Yield

Q1: My reaction is not working when I use this compound directly with my aromatic substrate and AlCl₃. What's wrong?

Answer: You are facing the core challenges outlined above. The carboxylic acid group deactivates your starting material and irreversibly complexes with the AlCl₃ catalyst, rendering it useless.[4][5] A Friedel-Crafts acylation will not proceed under these conditions.

Solution: The most effective solution is to convert the carboxylic acid into a highly reactive acyl chloride . This transforms the molecule from a deactivated substrate into a potent acylating agent. The resulting 4-chloro-2-methylbenzoyl chloride can then be used in a standard Friedel-Crafts acylation protocol.

Q2: I've converted my acid to the acyl chloride, but the yield is still poor. What are the next steps?

Answer: This is a common scenario. Poor yields after forming the acyl chloride typically point to issues with the reaction conditions or the reactivity of the other aromatic component (the substrate).

Troubleshooting Steps:

  • Ensure Strictly Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Any water in your glassware, solvents, or reagents will hydrolyze the AlCl₃, deactivating it.

    • Action: Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, either freshly distilled or from a solvent purification system. Use a fresh, unopened bottle of AlCl₃ or one that has been stored properly in a desiccator.

  • Check Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent) of the Lewis acid. This is because the ketone product formed is also a Lewis base and will form a stable complex with the catalyst, effectively removing it from the reaction.[10]

    • Action: Use 1.1 to 1.3 equivalents of AlCl₃ relative to your acyl chloride. For particularly unreactive substrates, this may need to be increased further.

  • Evaluate Substrate Reactivity: The Friedel-Crafts reaction fails if the aromatic substrate you are acylating is strongly deactivated (e.g., nitrobenzene, benzonitrile, or another benzoic acid derivative).[2][3]

    • Action: If your substrate contains strongly electron-withdrawing groups, Friedel-Crafts acylation may not be a viable synthetic route. Consider alternative coupling reactions. If your substrate is moderately deactivated (like chlorobenzene), you may need to increase the reaction temperature or use a more potent catalytic system.

  • Optimize Temperature: Many acylations proceed at 0 °C to room temperature. However, for deactivated systems, gentle heating (e.g., reflux in dichloromethane or dichloroethane) may be required to overcome the activation energy.[1][11][12]

    • Action: Monitor your reaction by TLC. If no product is forming at room temperature after a reasonable time, cautiously increase the temperature. Be aware that higher temperatures can also lead to side reactions.

Q3: What role does the solvent play, and which one should I choose?

Answer: The solvent is critical. It must be anhydrous and inert to the reaction conditions. Protic solvents (alcohols, water) and many Lewis basic solvents (ethers, acetone) will react with the Lewis acid and are unsuitable.

Recommended Solvents:

  • Dichloromethane (DCM): Good for reactions at or below room temperature. Its low boiling point (40 °C) makes it easy to remove but limits the reaction temperature.

  • 1,2-Dichloroethane (DCE): Higher boiling point (83 °C) allows for heating, which can be necessary for less reactive substrates.

  • Carbon Disulfide (CS₂): A classic solvent for Friedel-Crafts, but its toxicity and flammability make it a less common choice today.

  • Nitrobenzene: Can be used as a solvent for very unreactive substrates, but it is also toxic and can be difficult to remove.

Category 2: Side Reactions and Impurities

Q4: I'm seeing unexpected isomers in my product mixture. Why?

Answer: The regioselectivity of a Friedel-Crafts acylation is dictated by the existing substituents on the aromatic ring being acylated. The incoming acyl group will be directed by the activating/deactivating nature of these groups. The 4-chloro-2-methylbenzoyl moiety itself does not rearrange, which is a key advantage over Friedel-Crafts alkylation.[13] The issue lies with the substrate.

  • Ortho/Para Directors (Activating): -CH₃, -OCH₃, Halogens

  • Meta Directors (Deactivating): -NO₂, -CN, -SO₃H, -C=O

The methyl group on your acylating agent is weakly activating (ortho, para-directing) while the chloro and the acyl group itself are deactivating. When this acylates another aromatic ring, the directing groups on that ring will determine where the acylation occurs. Steric hindrance can also play a significant role, often favoring the para-isomer over the ortho-isomer.[1]

Q5: How can I minimize the formation of byproducts?

Answer: Careful control of reaction conditions is key.

  • Control Temperature: Add the Lewis acid and acylating agent at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm or heat as needed. This minimizes charring and decomposition.

  • Order of Addition: The standard procedure involves adding the Lewis acid to the aromatic substrate, followed by the slow addition of the acyl chloride. Reversing this order can sometimes lead to self-acylation or other side reactions.

  • Purify Starting Materials: Ensure your 4-Chloro-2-methylbenzoyl chloride is pure and free from the starting carboxylic acid before use. Impurities can lead to unwanted side products.

Category 3: Reagent and Catalyst Issues

Q6: Are there alternatives to AlCl₃ that might be more effective?

Answer: Yes. While AlCl₃ is the classic and often most cost-effective choice, other catalysts can be advantageous, especially for sensitive or deactivated substrates.

CatalystCommon Uses & Characteristics
Aluminum Chloride (AlCl₃) Strong, general-purpose Lewis acid. Requires stoichiometric amounts. Highly moisture-sensitive.
Iron(III) Chloride (FeCl₃) Milder than AlCl₃. Sometimes used for more activated substrates.
Boron Trifluoride (BF₃) Often used as its etherate complex (BF₃·OEt₂). Generally milder than AlCl₃.
Tin(IV) Chloride (SnCl₄) A mild Lewis acid, useful for substrates sensitive to stronger acids.
Polyphosphoric Acid (PPA) A Brønsted acid that can serve as both catalyst and solvent. Useful for direct acylation with carboxylic acids, especially in intramolecular cyclizations.[6][7][14]
Methanesulfonic Acid (MSA) A strong Brønsted acid, sometimes used as an alternative to PPA.[7]

Q7: Can I use 4-Chloro-2-methylbenzoic anhydride instead of the acid or acyl chloride?

Answer: Yes, acid anhydrides are excellent acylating agents for Friedel-Crafts reactions.[13][15] They react similarly to acyl chlorides, requiring a Lewis acid catalyst. The primary disadvantage is atom economy, as one half of the anhydride molecule is lost as a carboxylic acid byproduct. If the anhydride is readily available or easy to synthesize, it is a perfectly viable alternative to the acyl chloride.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Purity start Reaction Start: Friedel-Crafts Acylation check_yield Low or No Yield? start->check_yield check_reagent Are you using the Carboxylic Acid directly? check_yield->check_reagent Yes check_side_products Side Products or Isomer Issues? check_yield->check_side_products No convert_acid Action: Convert to Acyl Chloride (Protocol A) check_reagent->convert_acid Yes check_conditions Are conditions strictly anhydrous? check_reagent->check_conditions No convert_acid->start Retry Reaction dry_system Action: Flame-dry glassware, use anhydrous solvents. check_conditions->dry_system No check_stoich Is AlCl₃ stoichiometry ≥ 1.1 equivalents? check_conditions->check_stoich Yes dry_system->start Retry Reaction increase_stoich Action: Increase AlCl₃ to 1.1-1.3 eq. check_stoich->increase_stoich No check_substrate Is the aromatic substrate strongly deactivated? check_stoich->check_substrate Yes increase_stoich->start Retry Reaction alt_route Result: Friedel-Crafts may fail. Consider alternative synthesis. check_substrate->alt_route Yes optimize_temp Action: Cautiously increase reaction temperature. check_substrate->optimize_temp No optimize_temp->start Retry Reaction analyze_directing Analyze directing effects of substrate's groups check_side_products->analyze_directing Yes success Successful Reaction check_side_products->success No control_temp Action: Control temperature (cool addition, then warm) analyze_directing->control_temp purify_reagents Action: Purify acyl chloride before use control_temp->purify_reagents

A logical workflow for diagnosing common acylation problems.

Optimized Experimental Protocols

Protocol A: Conversion of this compound to 4-Chloro-2-methylbenzoyl Chloride

This protocol is the essential first step to activate the starting material for acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[16]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂), preferably distilled

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (optional solvent)

  • Round-bottom flask, reflux condenser, drying tube (CaCl₂ or CaSO₄)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube to protect the reaction from atmospheric moisture.

  • Reagents: To the flask, add this compound (1.0 eq). If desired, an anhydrous solvent like toluene can be added.

  • Addition of SOCl₂: Carefully add thionyl chloride (2.0-3.0 eq) to the flask. Add one drop of anhydrous DMF as a catalyst.

  • Reaction: Gently heat the mixture to reflux (for toluene, ~80-90 °C; for neat SOCl₂, ~75 °C) and stir. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete in 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed by distillation, followed by vacuum distillation to purify the 4-chloro-2-methylbenzoyl chloride.

    • Note: Acyl chlorides are often highly reactive and moisture-sensitive. For many applications, the crude product (after removing excess SOCl₂) can be used directly in the next step without purification.[17]

Protocol B: General Procedure for Friedel-Crafts Acylation using 4-Chloro-2-methylbenzoyl Chloride

This protocol assumes the use of a moderately reactive aromatic substrate (e.g., toluene, chlorobenzene).

Materials:

  • Aromatic substrate (e.g., toluene) (1.0-5.0 eq, can be used as solvent if liquid)

  • 4-Chloro-2-methylbenzoyl chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.3 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice bath, HCl (conc.), separatory funnel, drying agent (e.g., MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and thermometer with the aromatic substrate (1.0 eq) and anhydrous solvent (e.g., DCM).

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add the anhydrous AlCl₃ (1.1 eq). Stir the resulting slurry for 15-20 minutes.

  • Acyl Chloride Addition: Dissolve the 4-chloro-2-methylbenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. This will hydrolyze the aluminum complexes. Add concentrated HCl to dissolve the aluminum salts.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reaction Mechanism Visualization

The Friedel-Crafts acylation proceeds via a two-step electrophilic aromatic substitution mechanism.

FC_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion Electrophile cluster_step2 Step 2: Electrophilic Attack and Aromaticity Restoration cluster_step3 Step 3: Catalyst Complexation with Product r1 R-CO-Cl + AlCl₃ r2 [R-C≡O]⁺  (Acylium Ion) + AlCl₄⁻ r1->r2 Lewis acid complexation and ionization benzene_attack sigma_complex benzene_attack->sigma_complex Attack on Acylium Ion product sigma_complex->product Deprotonation by AlCl₄⁻ (Restores Aromaticity) p1 Aryl Ketone Product p2 Product-AlCl₃ Complex p1->p2 Lewis Acid-Base Interaction

General mechanism of Friedel-Crafts acylation.[13][15]

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Taylor & Francis Online. (n.d.). Efficient One‐Pot Friedel–Crafts Acylation of Benzene and its Derivatives with Unprotected Aminocarboxylic Acids in Polyphosphoric Acid. Retrieved from [Link]

  • Knockhardy Science. (2015). Friedel-Crafts Reactions - An Overview.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of aromatic compounds with carboxylic acids in the presence of P2O5/SiO2 under heterogeneous conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • University Course Materials. (n.d.). Friedel-Crafts Handout.
  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Study Mind. (n.d.).
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?.
  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides.
  • Master Organic Chemistry. (2018). EAS Reactions (3)

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methylbenzoic acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the esterification of this sterically hindered substrate. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions and achieve high yields of your desired ester product.

Introduction to the Challenges

The esterification of this compound presents a unique set of challenges primarily due to the steric hindrance caused by the ortho-methyl group. This substitution can significantly slow down the rate of reaction and lead to incomplete conversion under standard Fischer esterification conditions.[1][2] This guide will address these issues head-on, providing you with the knowledge to troubleshoot and optimize your experimental setup.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the esterification of this compound:

Q1: Why is my Fischer esterification of this compound resulting in a low yield?

A1: Low yields are often a consequence of the steric hindrance from the ortho-methyl group, which impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[1] Additionally, the Fischer esterification is an equilibrium-driven reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[3][4][5][6]

Q2: What are the most effective catalysts for this reaction?

A2: While concentrated sulfuric acid (H₂SO₄) is a common choice, p-toluenesulfonic acid (p-TsOH) can also be effective.[6][7] For sterically hindered substrates, exploring solid acid catalysts like modified montmorillonite K10 or Zr/Ti solid superacids may offer improved yields and easier workup.[1][8]

Q3: How can I drive the reaction to completion?

A3: To shift the equilibrium towards the product, you can either use a large excess of the alcohol (which often serves as the solvent) or remove water as it forms.[3][4][5][6] A Dean-Stark apparatus is a common laboratory setup for azeotropically removing water during the reaction.[4]

Q4: I'm observing unreacted starting material even after a long reaction time. What should I do?

A4: Increase the reaction temperature to the reflux temperature of the alcohol being used. If that doesn't work, consider a higher boiling point alcohol. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields, often at elevated temperatures and pressures in a sealed vessel.[9]

Q5: My final product is a solid at room temperature. Is this the ester?

A5: It is highly likely that your solid product is unreacted this compound, which has a melting point of 167-171 °C.[10] The corresponding esters, such as the methyl or ethyl ester, are typically liquids or low-melting solids at room temperature.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Steric Hindrance The ortho-methyl group physically blocks the approach of the alcohol to the carboxylic acid. To overcome this, you may need to use more forcing conditions such as higher temperatures and longer reaction times. Alternatively, consider using a less bulky alcohol if your experimental design allows.
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive it forward, use a large excess of the alcohol (10-20 equivalents or as the solvent) to push the equilibrium towards the products, in accordance with Le Châtelier's Principle.[4][5] Removing the water byproduct using a Dean-Stark trap or molecular sieves is also highly effective.[4]
Insufficient Catalyst Ensure you are using a sufficient amount of a strong acid catalyst (e.g., 5-10 mol% of H₂SO₄ or p-TsOH). The catalyst is crucial for protonating the carbonyl oxygen, making the carboxylic acid more electrophilic.[5][6]
Presence of Water Any water in your reagents or glassware will inhibit the forward reaction. Use anhydrous alcohols and thoroughly dried glassware.
Low Reaction Temperature The reaction rate is temperature-dependent. Ensure you are heating the reaction to the reflux temperature of the alcohol. For very hindered substrates, a higher boiling alcohol may be necessary to reach a sufficient reaction temperature.
Issue 2: Incomplete Reaction
Potential Cause Troubleshooting Steps & Explanation
Short Reaction Time Due to steric hindrance, this reaction is often slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This may take several hours to overnight.
Catalyst Deactivation In some cases, the catalyst may become deactivated over time. For very long reactions, a fresh portion of the catalyst can be added.
Sub-optimal Catalyst If traditional acid catalysts are not effective, consider alternative catalysts. Solid acid catalysts can be particularly effective for sterically hindered substrates and offer the advantage of easier removal after the reaction.[1][8]
Issue 3: Product Purification Challenges

| Potential Cause | Troubleshooting Steps & Explanation | | Unreacted Carboxylic Acid | The most common impurity is the starting material. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the unreacted this compound as its water-soluble sodium salt.[3][7][11] | | Ester Hydrolysis during Workup | If the workup is performed under acidic conditions, the ester can hydrolyze back to the carboxylic acid. Ensure the neutralization step with sodium bicarbonate is thorough. A final wash with brine (saturated NaCl solution) can help to remove residual water and water-soluble impurities.[7] | | Side Products | While less common in Fischer esterification, side reactions can occur. If you observe unexpected spots on your TLC, consider purification by column chromatography. |

Experimental Protocols

Protocol 1: Standard Fischer Esterification with Excess Alcohol

This protocol is a starting point for the esterification of this compound with a simple primary alcohol like methanol or ethanol.

Materials:

  • This compound

  • Anhydrous methanol (or other primary alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 eq, which also serves as the solvent).

  • With stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (for methanol, this is approximately 65 °C).

  • Monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution to remove unreacted acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography if necessary.

Protocol 2: Esterification with a Dean-Stark Trap

This method is recommended for higher boiling alcohols or when using a stoichiometric amount of the alcohol in a non-polar solvent.

Materials:

  • This compound

  • Alcohol (e.g., n-butanol)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.2-1.5 eq), p-TsOH (0.05-0.1 eq), and toluene.

  • Assemble a Dean-Stark apparatus with a reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key stages of the Fischer esterification and the logic behind troubleshooting.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound and excess anhydrous alcohol B Add acid catalyst (e.g., H₂SO₄) A->B C Heat to reflux B->C D Monitor by TLC C->D E Cool and quench with water D->E Reaction complete F Extract with organic solvent E->F G Wash with NaHCO₃ (aq) F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Purify (distillation/chromatography) J->K Troubleshooting_Logic Start Low Yield or Incomplete Reaction Q1 Is the reaction at reflux? Start->Q1 Sol1 Increase heating Q1->Sol1 No Q2 Is an excess of alcohol being used? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Increase alcohol amount or use as solvent Q2->Sol2 No Q3 Is water being removed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Use Dean-Stark trap or molecular sieves Q3->Sol3 No Q4 Is reaction time sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Increase reaction time and monitor by TLC Q4->Sol4 No Final Consider alternative catalysts (e.g., solid acids) or methods (e.g., microwave synthesis) Q4->Final Yes A4_Yes Yes A4_No No Sol4->Q4

Caption: A decision tree for troubleshooting low yields in the esterification of this compound.

References

  • Ghanbari, M., & Faraji, A. R. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 659-662. [Link]

  • Li, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • Ebel, K., et al. (2003). Method for producing ortho-alkylated benzoic acid derivatives. U.S. Patent No. 6,573,404 B2. Washington, DC: U.S.
  • Yap, F. Y., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-62. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Unknown. (1989). Method for esterifying sterically hindered carboxylic acids.
  • de Mattos, M. C. S., et al. (2006). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ChemInform, 37(42). [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]

  • Asakura, A., et al. (2019). Method for preparing benzoic acid esters.
  • PubChem. (n.d.). 4-Chloro-2-methyl-benzoic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]

  • Unknown. (2018). The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid. [Link]

  • González-Pumariega, M., et al. (2011). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 77(13), 4545-4551. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • González-Pumariega, M., et al. (2011). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 77(13), 4545-4551. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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Technical Support Center: Synthesis of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your synthetic routes effectively.

Synthesis Route 1: Oxidation of 4-Chloro-2-nitrotoluene followed by Reduction of the Nitro Group

This route is a common approach, but it is not without its challenges, primarily related to the oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the oxidation of the methyl group on 4-chloro-2-nitrotoluene using potassium permanganate (KMnO₄)?

A1: The oxidation of an alkyl side-chain on a benzene ring by KMnO₄ is a robust reaction that proceeds via a free radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom, which is the most reactive C-H bond due to the stability of the resulting benzylic radical through resonance with the aromatic ring.[1][2] The reaction proceeds through a series of oxidative steps, ultimately cleaving the entire alkyl chain down to a carboxylic acid, provided there is at least one benzylic hydrogen.[3][4]

Q2: Why is the reduction of the nitro group performed as a separate step after the oxidation?

A2: The nitro group is generally stable to the conditions of permanganate oxidation. Attempting to perform a one-pot oxidation and reduction can lead to a complex mixture of products and is generally not a viable synthetic strategy. The standard approach is to first oxidize the methyl group to a carboxylic acid to form 4-chloro-2-nitrobenzoic acid, which is then isolated and purified before proceeding with the reduction of the nitro group to an amine.

Troubleshooting Guide: Oxidation of 4-Chloro-2-nitrotoluene

Issue 1: Low yield of 4-chloro-2-nitrobenzoic acid and the presence of a significant amount of unreacted starting material.

  • Probable Cause: Incomplete reaction due to insufficient oxidizing agent, low reaction temperature, or short reaction time. The permanganate may have been consumed by other oxidizable species or decomposed.

  • Mechanistic Insight: The oxidation of the methyl group is a multi-step process, and if the reaction conditions are not vigorous enough, the reaction may stall at intermediate oxidation states or not proceed to completion.

  • Solution:

    • Increase the amount of KMnO₄: Use a larger excess of potassium permanganate. A molar ratio of 2:1 to 3:1 (KMnO₄:substrate) is often required.

    • Increase the reaction temperature: The reaction is typically performed at elevated temperatures, often at reflux in an aqueous solution. Ensure the temperature is maintained throughout the reaction.[3]

    • Extend the reaction time: Monitor the reaction by TLC or GC until the starting material is consumed. The purple color of the permanganate will also disappear as it is consumed.

    • Ensure proper mixing: Vigorous stirring is necessary as this is a heterogeneous reaction mixture.

Issue 2: The final product is contaminated with a neutral byproduct, identified as 4-chloro-2-nitrobenzaldehyde.

  • Probable Cause: Incomplete oxidation of the methyl group.

  • Mechanistic Insight: The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate. If the reaction is stopped prematurely or the oxidizing conditions are not strong enough, the aldehyde may be isolated as a significant byproduct.

  • Solution:

    • Re-subject the mixture to oxidation: If the reaction has been worked up, the impure product can be subjected to the oxidation conditions again to convert the residual aldehyde to the carboxylic acid.

    • Optimize reaction conditions: Increase the reaction time and/or temperature to ensure complete oxidation.

  • Purification:

    • Acid-Base Extraction: The desired carboxylic acid can be separated from the neutral aldehyde by dissolving the mixture in an organic solvent (e.g., diethyl ether) and extracting with an aqueous base (e.g., 10% NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

Synthesis Route 2: Grignard Reaction of 2-Bromo-5-chlorotoluene followed by Carboxylation

This route offers a direct way to introduce the carboxylic acid group, but is sensitive to reaction conditions, particularly the formation of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reagent formed at the carbon-bromine bond and not the carbon-chlorine bond?

A1: The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond. The reactivity of halogens in this reaction follows the trend I > Br > Cl > F. This is because the carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to reaction with magnesium. This difference in reactivity allows for the regioselective formation of the Grignard reagent at the C-Br bond.

Q2: What is the mechanism of carboxylation of the Grignard reagent?

A2: The Grignard reagent is a strong nucleophile due to the polarized carbon-magnesium bond. Carbon dioxide (CO₂) has two electrophilic carbon-oxygen double bonds. The Grignard reagent performs a nucleophilic attack on the carbon atom of CO₂, forming a halomagnesium carboxylate. Subsequent workup with an aqueous acid protonates the carboxylate to yield the final carboxylic acid.[5][6]

Troubleshooting Guide: Grignard Reaction and Carboxylation

Issue 1: The Grignard reagent formation fails to initiate.

  • Probable Cause: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, or the presence of moisture in the solvent or glassware.

  • Mechanistic Insight: The Grignard reaction requires direct contact between the organic halide and the magnesium metal. The MgO layer prevents this, and any moisture will quench the highly basic Grignard reagent as it forms.

  • Solution:

    • Activate the magnesium:

      • Add a small crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal.

      • Use a few drops of 1,2-dibromoethane, which will react with the magnesium to initiate the process.

      • Mechanically crush the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface.

    • Ensure anhydrous conditions: All glassware must be flame-dried or oven-dried before use, and anhydrous solvents are essential. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low yield of the carboxylic acid and the presence of 4-chlorotoluene as a byproduct.

  • Probable Cause: Hydrodebromination of the starting material or the Grignard reagent.

  • Mechanistic Insight: This side reaction occurs when the Grignard reagent abstracts a proton from a source in the reaction mixture, leading to the formation of the corresponding hydrocarbon. Trace amounts of water are a common culprit. Additionally, some Grignard reagents can undergo β-hydride elimination if an appropriate β-hydrogen is present, though this is not the case for this specific aryl Grignard. In some cases, the aryl radical intermediate formed during the Grignard formation can abstract a hydrogen atom from the solvent.[7]

  • Solution:

    • Strictly anhydrous conditions: Ensure all reagents and solvents are free of water.

    • Solvent choice: Use a solvent that is less prone to hydrogen atom donation, such as anhydrous diethyl ether or THF.

Issue 3: Presence of a high molecular weight byproduct, identified as a biaryl compound.

  • Probable Cause: Wurtz coupling reaction.

  • Mechanistic Insight: The newly formed Grignard reagent can act as a nucleophile and react with the starting aryl bromide in a coupling reaction.[8][9][10][11]

  • Solution:

    • Slow addition of the aryl bromide: Add the 2-bromo-5-chlorotoluene slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide, minimizing the Wurtz coupling side reaction.

    • Temperature control: The Grignard formation is exothermic. Maintain a gentle reflux and use a cooling bath if necessary to avoid overheating, which can promote coupling.

  • Purification of the Carboxylic Acid:

    • The desired carboxylic acid can be separated from neutral byproducts like 4-chlorotoluene and the biaryl compound using acid-base extraction as described in the previous section. The carboxylic acid is extracted into an aqueous base, leaving the neutral impurities in the organic phase. The aqueous layer is then acidified to precipitate the pure product.[12]

Synthesis Route 3: Sandmeyer Reaction of an Aminobenzoic Acid Precursor

The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Sandmeyer reaction?

A1: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The first step is the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I)-catalyzed single-electron transfer to the diazonium salt, which then decomposes to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with a halide from a copper(II) halide species to form the final aryl halide and regenerate the copper(I) catalyst.[13][14]

Q2: Why is it crucial to maintain a low temperature during the diazotization step?

A2: Aryl diazonium salts are generally unstable at higher temperatures and can decompose.[15][16] Keeping the temperature between 0-5 °C is critical to prevent premature decomposition and the formation of unwanted side products, particularly phenols from the reaction with water.[15]

Troubleshooting Guide: Sandmeyer Reaction

Issue 1: Low yield of this compound and the formation of a phenolic byproduct (4-hydroxy-2-methylbenzoic acid).

  • Probable Cause: Decomposition of the diazonium salt by reaction with water.

  • Mechanistic Insight: The diazonium group is an excellent leaving group (N₂ gas). In an aqueous acidic solution, especially at elevated temperatures, water can act as a nucleophile and attack the aromatic ring, leading to the formation of a phenol.[17][18][19][20]

  • Solution:

    • Strict temperature control: Maintain the temperature of the diazotization reaction at 0-5 °C using an ice-salt bath.

    • Use of copper salts: The classical Sandmeyer reaction using a copper(I) halide promotes the desired halogenation over the competing hydroxylation.[13] A newer procedure using cuprous oxide and an excess of cupric nitrate in neutral water at room temperature has also been shown to be effective for phenol synthesis, highlighting the importance of the specific copper species and reaction conditions in directing the outcome.[19]

    • Minimize reaction time: Use the diazonium salt solution immediately after its preparation.

  • Purification:

    • Chromatography: If a significant amount of the phenolic byproduct is formed, separation can be achieved by column chromatography on silica gel.

    • Recrystallization: Careful selection of a recrystallization solvent may allow for the separation of the two acids based on differences in their solubility.

Synthesis Route 4: Friedel-Crafts Acylation of 3-Chlorotoluene followed by Hydrolysis

This route involves the introduction of an acetyl group followed by its conversion to a carboxylic acid. The main challenge is controlling the regioselectivity of the acylation.

Frequently Asked Questions (FAQs)

Q1: What determines the position of the incoming acyl group in the Friedel-Crafts acylation of 3-chlorotoluene?

A1: The regioselectivity is determined by the directing effects of the substituents already on the benzene ring (the chloro and methyl groups). The methyl group is an activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director.[21][22][23][24] In 3-chlorotoluene, the positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the chloro group are 2, 4, and 6. Therefore, both groups direct the incoming electrophile to the same positions. The substitution at position 2 would lead to 2-acetyl-3-chlorotoluene, at position 4 to 4-acetyl-3-chlorotoluene, and at position 6 to 2-acetyl-5-chlorotoluene. To obtain the desired precursor for this compound, one would need to start with a different isomer of chlorotoluene or use a different synthetic strategy, as the acylation of 3-chlorotoluene will not directly lead to the desired substitution pattern. A more viable approach would be the acylation of 1-chloro-3-methylbenzene (m-chlorotoluene). In this case, the methyl group directs to positions 2, 4, and 6, while the chloro group directs to positions 2, 4, and 6. Acylation at position 6 would give the precursor to this compound. However, a mixture of isomers is likely.

Q2: What is the mechanism of the hydrolysis of the resulting acetophenone to the carboxylic acid?

A2: A common method for this transformation is the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen (e.g., NaOH and Br₂ or Cl₂). The reaction proceeds through the formation of a trihalomethyl ketone, which is then cleaved by hydroxide to give the carboxylate and a haloform (e.g., chloroform or bromoform). Acidification of the carboxylate yields the carboxylic acid.

Troubleshooting Guide: Friedel-Crafts Acylation

Issue 1: Formation of a mixture of isomeric products.

  • Probable Cause: The directing effects of the substituents on the starting material lead to substitution at multiple positions.

  • Mechanistic Insight: As discussed above, the interplay of the directing effects of the chloro and methyl groups can lead to a mixture of isomers. Steric hindrance can also play a role in determining the product ratio.

  • Solution:

    • Optimize reaction conditions: The choice of Lewis acid catalyst and solvent can sometimes influence the isomer ratio.

    • Use a different starting material: If possible, choose a starting material that will give a less complex mixture of products.

  • Purification:

    • Fractional Crystallization: Isomeric carboxylic acids often have different solubilities in various solvents, which can be exploited for separation by fractional crystallization.[25]

    • Chromatography: Preparative HPLC or column chromatography can be used to separate the isomers.

Summary of Key Synthetic Pathways and Side Reactions

Synthetic Route Starting Material Key Reagents Major Side Products
Oxidation & Reduction4-Chloro-2-nitrotolueneKMnO₄, then a reducing agent (e.g., SnCl₂/HCl)4-Chloro-2-nitrobenzaldehyde
Grignard Reaction2-Bromo-5-chlorotolueneMg, CO₂, H₃O⁺4-Chlorotoluene, Biaryl compounds
Sandmeyer Reaction2-Amino-4-chlorobenzoic acidNaNO₂, HCl, CuCl4-Hydroxy-2-methylbenzoic acid
Friedel-Crafts AcylationIsomeric ChlorotolueneAcyl chloride, Lewis acidIsomeric acylated products

Visualizing the Reaction Pathways

Oxidation of 4-Chloro-2-nitrotoluene

G start 4-Chloro-2-nitrotoluene intermediate 4-Chloro-2-nitrobenzaldehyde (Incomplete Oxidation) start->intermediate KMnO4 (insufficient) product 4-Chloro-2-nitrobenzoic acid start->product KMnO4 (sufficient) intermediate->product KMnO4

Caption: Oxidation pathway and potential side product.

Grignard Reaction of 2-Bromo-5-chlorotoluene

G start 2-Bromo-5-chlorotoluene grignard (5-Chloro-2-methylphenyl)magnesium bromide start->grignard Mg, ether product This compound grignard->product 1. CO2 2. H3O+ side1 4-Chlorotoluene (Hydrodebromination) grignard->side1 H+ source side2 Biaryl Product (Wurtz Coupling) grignard->side2 Starting Material

Caption: Grignard reaction with major side reactions.

Sandmeyer Reaction

G start 2-Amino-4-chlorobenzoic acid diazonium Diazonium Salt start->diazonium NaNO2, HCl 0-5 °C product This compound diazonium->product CuCl side 4-Hydroxy-2-methylbenzoic acid diazonium->side H2O, Heat

Caption: Sandmeyer reaction and phenol side product formation.

References

  • Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(12), 2053–2058. [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 8(10), 2329-2342. [Link]

  • Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]

  • Shen, W., & Sun, H. (2009). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. Applied Organometallic Chemistry, 23(5), 189-192. [Link]

  • Chemistry Guru. (2018, September 24). Oxidation of Alkylbenzene [Video]. YouTube. [Link]

  • Unacademy. (n.d.). Methods of preparation of phenols. Retrieved from [Link]

  • Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]

  • Cohen, T., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(12), 2053–2058. [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 8(10), 2329-2342. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • jOeCHEM. (2020, March 29). Making Phenols Using Diazotization & Arenediazonium Ions [Video]. YouTube. [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 8(10), 2329-2342. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(7), 1541-1552. [Link]

  • Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
  • Fang, X., et al. (2023). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, 25(20), 8068-8073. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2465–2493. [Link]

  • Walborsky, H. M. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 13(11), 353-359. [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 24). Formation Of Grignard Reagent Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
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  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

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Technical Support Center: Recrystallization of 4-Chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this versatile intermediate. Here, we provide in-depth, field-proven insights into recrystallization methodologies, troubleshooting common issues, and ensuring the integrity of your final product.

Fundamentals & Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[1][2][3] The core principle is that a compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when it's cold.[1][2] This allows for the selective crystallization of the desired compound, leaving impurities behind in the solution (mother liquor). For a crystalline solid like this compound, this method is often more effective and scalable than chromatographic techniques for removing minor impurities from a bulk sample.[3]

Q2: What are the critical parameters for selecting a recrystallization solvent?

The ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out." The melting point of this compound is in the range of 166-174°C.[4][5][6][7][8]

  • Be volatile enough to be easily removed from the purified crystals.

  • Yield well-formed crystals of the purified product.

Q3: What are the most common impurities in crude this compound?

Impurities largely depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions (such as isomers), and residual solvents.[9] For instance, if synthesized via Friedel-Crafts acylation, isomers like 2-fluoro-4-methylbenzoic acid could be present if similar starting materials are used.[10]

Q4: What safety precautions should I take?

This compound can cause skin and serious eye irritation.[6][11] It may also cause respiratory irritation.[6][11] Always handle the compound in a well-ventilated area or fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Ensure that eyewash stations and safety showers are accessible.[12][13]

Recommended Recrystallization Protocol

This protocol provides a robust method for the purification of this compound. While water can be used for simple benzoic acids, for substituted benzoic acids, organic solvents or solvent pairs often provide better results.[1][14] Ethanol/water is a common and effective solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir continuously on a hot plate. Causality: Using the minimum volume of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of your product dissolved, even after cooling.[15]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pre-heating a second flask and a funnel with hot solvent to prevent premature crystallization of the product on the filter paper.[9]

  • Induce Crystallization: Remove the flask from the heat. Slowly add hot deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. Causality: This process creates a supersaturated solution upon cooling, which is necessary for crystallization to occur. The water acts as an anti-solvent.

  • Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[16]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.[9]

  • Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a low-temperature vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point around 167-174°C.[6][7][8] A broad or depressed melting range indicates the presence of impurities.

Visual Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Hot, Saturated Solution B->C Solution is Clear D Cool Slowly to Room Temp C->D Induce Crystallization E Cool in Ice Bath D->E Maximize Yield F Vacuum Filtration E->F Crystals Formed G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or if the compound is significantly impure, causing a large melting point depression.

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (in this case, ethanol) to increase the solubility and prevent premature precipitation.[15][16] Allow the solution to cool much more slowly.

  • Solution 2: The presence of impurities can lower the melting point. If the issue persists, consider a preliminary purification step (like a charcoal treatment if the solution is colored) or choose a different solvent system with a lower boiling point.[16]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is usually due to one of two reasons: you've used too much solvent, or the solution is supersaturated and requires a nucleation site to begin crystallization.

  • Solution 1 (Too much solvent): This is the most common cause.[15] Gently heat the solution to boil off some of the solvent (in a fume hood) to re-concentrate it.[16] Then, attempt the cooling process again.

  • Solution 2 (Induce Nucleation): If the solution is supersaturated, you can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass provide a surface for crystals to begin forming.[15]

    • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal"). This acts as a template for crystal growth.[15][16]

Q: My final yield is very low. How can I improve it?

A: Low yield can result from several factors during the process.

  • Check Solvent Volume: Ensure you used the minimum amount of hot solvent for dissolution. Using too much will result in a significant portion of your product remaining in the mother liquor.

  • Sufficient Cooling: Make sure the solution was thoroughly cooled in an ice bath for an adequate amount of time.

  • Washing Technique: When washing the collected crystals, use only a very small amount of ice-cold solvent. Using too much wash solvent, or warm solvent, will dissolve some of your purified product.

  • Transfers: Be mindful during transfers between flasks to minimize loss of material.

Q: The crystals formed very quickly and look like fine powder. Is this a problem?

A: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystals, which defeats the purpose of the purification.[16]

  • Solution: The solution cooled too quickly. Re-heat the flask to redissolve the solid, add a small amount (1-2 mL) of extra hot solvent, and allow it to cool much more slowly.[16] You can insulate the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature.

Data Summary Table
ParameterValueSource(s)
Chemical Name This compound[4][5][6]
CAS Number 7499-07-2[4][6][7]
Molecular Formula C₈H₇ClO₂[4][6]
Molecular Weight 170.59 g/mol [4][6][7]
Appearance White to beige powder/solid[4][7]
Melting Point (Lit.) 166 - 174 °C[4][5][6][7][8]
Recommended Solvents Ethanol/Water, Toluene, Ethyl Acetate[10][14][17]
Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[6][11][12]

References

  • This compound. LookChem. [Link]

  • Recrystallization of Benzoic Acid. University of Wisconsin-Green Bay. [Link]

  • The Recrystallization of Benzoic Acid. Truman State University. [Link]

  • Experiment 4 purification - recrystallization of benzoic acid | PDF. Slideshare. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • SAFETY DATA SHEET - m-Chlorobenzoic Acid. National Institute of Standards and Technology. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • 4-Chlorobenzoic acid. Wikipedia. [Link]

  • Recrystallisation Help : r/Chempros. Reddit. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]

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Technical Support Center: Challenges in the Scale-Up of 4-Chloro-2-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. As an essential building block in the synthesis of pharmaceuticals and agrochemicals, mastering its production is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Section 1: Primary Synthesis Route: Oxidation of 4-chloro-2-methyltoluene

The most common and industrially viable route to this compound is the oxidation of the corresponding toluene derivative, 4-chloro-2-methyltoluene. This method is often preferred for its relatively low cost and straightforward reaction pathway. The reaction involves the conversion of the methyl group to a carboxylic acid using a strong oxidizing agent, typically potassium permanganate (KMnO₄) or catalytic oxidation with air.

The methyl group on the toluene ring is susceptible to oxidation, which, under controlled conditions, yields the desired benzoic acid derivative.[3]

Synthesis_Pathway SM 4-Chloro-2-methyltoluene INT Potassium 4-chloro-2-methylbenzoate (Intermediate Salt) SM->INT 1. KMnO₄, H₂O, Heat 2. NaOH (optional, for pH control) FP This compound INT->FP HCl (acidification to pH 1-2)

Caption: Oxidation pathway for this compound synthesis.

Section 2: Troubleshooting Guide for Scale-Up

Transitioning from a lab-scale reaction to a pilot or production scale introduces challenges related to heat management, mass transfer, and material handling. This section addresses the most common problems in a question-and-answer format.

Problem: Low or Inconsistent Product Yield

Question: My yield of this compound is significantly lower than the literature values, or it varies dramatically between batches. What are the likely causes and solutions?

Answer: This is a multifaceted problem often rooted in reaction control, reagent quality, or workup inefficiencies.

  • Incomplete Reaction: The oxidation may not have gone to completion.

    • Cause & Solution: Insufficient reaction time or temperature can be the culprit. On a larger scale, heat transfer is less efficient. Ensure your reactor's heating system can maintain the target temperature throughout the batch. Monitor the reaction progress using an appropriate analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Also, verify the quality and molar ratio of your potassium permanganate; an insufficient amount will naturally lead to an incomplete reaction.

  • Product Loss During Workup: Significant amounts of product can be lost during isolation and purification steps.

    • Cause & Solution: The product is precipitated by acidifying the intermediate carboxylate salt.[4] If the pH is not sufficiently low (target pH 1-2), the product will remain partially dissolved in the aqueous layer as its salt form. Conversely, adding too much acid can sometimes increase the solubility of organic acids in highly acidic aqueous media. Use a calibrated pH meter and add the acid slowly while monitoring. During filtration, ensure the filter cake is washed with cold water to remove inorganic salts without dissolving a significant amount of the product.[5]

  • Side Reactions: The formation of byproducts can consume starting material and reduce the theoretical maximum yield.

    • Cause & Solution: Over-oxidation can lead to the formation of undesired byproducts. While the benzene ring is relatively stable to permanganate under basic or neutral conditions, harsh conditions (e.g., excessively high temperatures) could lead to ring cleavage or other degradative pathways. The primary solution is tight control over the reaction temperature. A common side reaction in similar syntheses is the formation of isomeric impurities if the starting material is not pure.[6] Always verify the purity of your 4-chloro-2-methyltoluene starting material by Gas Chromatography (GC) before beginning the reaction.

Problem: Product Purity Issues & Contamination

Question: My final product is off-color (e.g., brown or yellow) and HPLC analysis shows several impurities. How can I identify and minimize them?

Answer: Impurities are a critical issue, especially for pharmaceutical applications where purity requirements are stringent.

  • Manganese Dioxide (MnO₂) Contamination: This is the most common impurity from permanganate oxidations, giving the product a brown or black tint.

    • Cause & Solution: MnO₂ is a byproduct of the reduction of KMnO₄. It is a very fine precipitate and can be difficult to filter. During the workup, after the reaction is complete, it is common to add a reducing agent like sodium bisulfite (NaHSO₃) to quench any excess KMnO₄ and to reduce the MnO₂ to the more soluble Mn²⁺ salts, which are then removed in the aqueous phase. Ensure this quenching step is complete before proceeding to acidification. Hot filtration of the reaction mixture before acidification can also help remove MnO₂ particulates.

  • Unreacted Starting Material: The presence of 4-chloro-2-methyltoluene in the final product.

    • Cause & Solution: This points to an incomplete reaction. Refer to the solutions for "Low Yield." Purification via recrystallization is often effective at removing less polar starting material from the more polar carboxylic acid product.

  • Isomeric Impurities: Contamination from isomers like 2-chloro-4-methylbenzoic acid.

    • Cause & Solution: This almost always originates from an impure starting material. It is very difficult and costly to remove isomeric impurities from the final product. The most effective solution is to source and verify high-purity 4-chloro-2-methyltoluene. Recrystallization may help, but the similar solubility profiles of isomers can make separation challenging.[6]

Problem: Poor Heat Management and Exothermic Events

Question: During the addition of potassium permanganate, I observed a dangerous temperature spike. How can I control the exothermic reaction on a larger scale?

Answer: This is one of the most critical safety and control challenges in scaling up oxidation reactions.

  • Cause & Solution: The oxidation of a methyl group is a highly exothermic process. Adding the oxidant too quickly to a large volume of reactant will generate heat faster than it can be dissipated, leading to a potential runaway reaction.

    • Controlled Addition: Never add the full amount of KMnO₄ at once. Add it portion-wise or as a solution via a dropping funnel at a rate that allows the reactor's cooling system to maintain the set temperature.

    • Reactor Engineering: Ensure you are using a jacketed reactor with an efficient cooling fluid (e.g., a glycol/water mixture) and a powerful overhead stirrer to ensure even heat distribution. Baffles within the reactor can also improve mixing and heat transfer.

    • Monitoring: Always have a calibrated temperature probe monitoring the internal reaction temperature, not just the jacket temperature. Set up an alarm system for temperature deviations.

Caption: Troubleshooting workflow for common scale-up issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations for this process? A: The main hazards are the strong oxidizing nature of potassium permanganate and the exothermic reaction.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[8] An N95 dust mask is recommended when handling solid KMnO₄.[9]

  • Oxidizer Hazard: Potassium permanganate is a strong oxidizer and should not be stored with or come into contact with organic materials or reducing agents, as this can create a fire or explosion hazard.

  • Exotherm Control: As detailed in the troubleshooting section, controlling the rate of addition and ensuring adequate cooling is paramount to prevent a runaway reaction.

  • Waste Disposal: Dispose of all chemical waste, including the manganese salts, in accordance with local environmental regulations.

Q2: How do I choose the best solvent for recrystallization? A: The ideal recrystallization solvent should dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. For this compound, common solvent systems include aqueous ethanol, toluene, or acetic acid/water mixtures. Small-scale solubility tests are essential to determine the optimal solvent or solvent pair for your specific impurity profile.

Q3: What analytical methods are recommended for quality control? A: A multi-pronged approach is best for ensuring high purity.

  • HPLC: The primary method for determining the purity (as a percentage area) and quantifying impurities.

  • Melting Point: A sharp melting point close to the literature value (167-171 °C) is a good indicator of purity.[9] A broad or depressed melting point suggests the presence of impurities.

  • NMR (¹H and ¹³C): Confirms the chemical structure of the final product and can help identify the structure of unknown impurities if they are present in sufficient quantity.

  • GC: Useful for checking for residual volatile starting materials or solvents.

Section 4: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Illustrative 1-mole scale)

ReagentFormulaMW ( g/mol )MolesQuantity
4-chloro-2-methyltolueneC₈H₉Cl140.611.00140.6 g
Potassium PermanganateKMnO₄158.032.00316.1 g
WaterH₂O18.02-~4 L
Sodium HydroxideNaOH40.00As neededFor pH
Hydrochloric Acid (conc.)HCl36.46As neededFor pH

Procedure:

  • Setup: Equip a 10 L jacketed reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a port for solid addition.

  • Charge Reactor: Add 4-chloro-2-methyltoluene (140.6 g) and 3 L of water to the reactor. Begin stirring to create an emulsion.

  • Heating: Heat the mixture to 85-90 °C using the reactor jacket.

  • Oxidant Addition: Slowly add the potassium permanganate (316.1 g) in small portions over 4-6 hours. CAUTION: The reaction is exothermic. Monitor the internal temperature closely and control the addition rate to maintain the temperature below 95 °C. A purple color should persist, indicating a slight excess of KMnO₄.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and stirring for an additional 2-3 hours, or until TLC/HPLC analysis shows the absence of starting material.

  • Workup - Quench & Filtration: Cool the reaction to ~60 °C. Add a saturated solution of sodium bisulfite portion-wise until the purple color disappears and the brown manganese dioxide precipitate dissolves (or changes color), indicating reduction to Mn²⁺.

  • Isolation - Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the aqueous solution is 1-2. A white precipitate of this compound will form.

  • Filtration and Washing: Cool the slurry in an ice bath for 1 hour to maximize precipitation. Filter the solid product using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 250 mL).

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is 75-85%.

Protocol 2: Recrystallization

  • Place the crude, dry this compound in an appropriately sized flask.

  • Add a minimal amount of a suitable solvent (e.g., 80% ethanol/water) to the flask, just enough to form a slurry.

  • Heat the mixture with stirring until the solid completely dissolves. If it does not dissolve, add small additional portions of the solvent until a clear solution is obtained at the boiling point.

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Further cool the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Stolle, A., et al. (2018). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemSusChem. Available at: [Link]

  • University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

  • Google Patents. (n.d.). EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

  • ResearchGate. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Chemical Synthesis and Beyond. Available at: [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Wikipedia. (n.d.). Toluene. Available at: [Link]

Sources

Technisches Support-Center: Nebenproduktbildung bei der Chlorierung von 2-Methylbenzoesäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user prompt is in German.

Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit den Herausforderungen der Chlorierung von 2-Methylbenzoesäure befassen. Als erfahrene Anwendungswissenschaftler bieten wir Ihnen Einblicke, die auf mechanistischem Verständnis und praxiserprobten Erkenntnissen beruhen, um Sie bei der Fehlerbehebung der Nebenproduktbildung zu unterstützen und Ihre Reaktionsergebnisse zu optimieren.

Häufig gestellte Fragen (FAQs)

F1: Was sind die primären Nebenprodukte, die bei der Chlorierung von 2-Methylbenzoesäure zu erwarten sind?

Bei der Chlorierung von 2-Methylbenzoesäure ist das gewünschte Produkt typischerweise ein monochloriertes Isomer. Abhängig von den Reaktionsbedingungen und dem verwendeten Chlorierungsmittel können jedoch mehrere Nebenprodukte entstehen. Zu den häufigsten Nebenprodukten gehören:

  • Stellungsiomere: Die Chlorierung kann an verschiedenen Positionen des aromatischen Rings erfolgen, was zu einer Mischung von Isomeren wie 3-Chlor-, 4-Chlor-, 5-Chlor- und 6-Chlor-2-methylbenzoesäure führt. Die Verteilung dieser Isomere wird durch die dirigierenden Effekte der Methyl- und Carboxylgruppen beeinflusst.[1][2]

  • Überchlorierte Produkte: Dichlor- und Trichlor-2-methylbenzoesäuren können sich bilden, wenn die Reaktion nicht sorgfältig kontrolliert wird.

  • Benzylische Chlorierungsprodukte: Die Methylgruppe kann ebenfalls chloriert werden, was zur Bildung von 2-(Chlormethyl)benzoesäure und ihren nachfolgenden chlorierten Derivaten führt. Dies geschieht typischerweise über einen radikalischen Mechanismus.[3]

  • Decarboxylierungsprodukte: Unter rauen Reaktionsbedingungen, wie hohen Temperaturen, kann eine Decarboxylierung stattfinden, die zur Bildung von chlorierten Toluolen führt.

Eine Zusammenfassung der zu erwartenden Nebenprodukte ist in Tabelle 1 dargestellt.

Tabelle 1: Häufige Nebenprodukte bei der Chlorierung von 2-Methylbenzoesäure

NebenproduktklasseSpezifische BeispieleBegünstigende Bedingungen
Stellungsiomere 3-Chlor-, 4-Chlor-, 5-Chlor-, 6-Chlor-2-methylbenzoesäureElektrophile aromatische Substitution
Überchlorierung Dichlor- und Trichlor-2-methylbenzoesäurenÜberschuss an Chlorierungsmittel, verlängerte Reaktionszeit
Benzylische Chlorierung 2-(Chlormethyl)benzoesäureRadikalischer Mechanismus, oft durch Licht oder Radikalstarter initiiert
Decarboxylierung Chlorierte ToluoleHohe Temperaturen

Leitfaden zur Fehlerbehebung

Problem 1: Meine Reaktion erzeugt eine komplexe Mischung von Stellungsiomeren. Wie kann ich die Regioselektivität verbessern?

Die Bildung mehrerer Stellungsiomere ist eine häufige Herausforderung bei der elektrophilen Chlorierung von substituierten Benzoesäuren. Die Methylgruppe ist ein Ortho-, Para-Direktor, während die Carbonsäuregruppe ein Meta-Direktor ist.[1][2] Dieser konkurrierende Einfluss kann zu einer Produktmischung führen.

Ursachenanalyse und Lösungsstrategien:

  • Sterische Hinderung: Die Position ortho zur sperrigen Carboxylgruppe (die 6-Position) ist sterisch gehindert, was die Substitution an dieser Stelle benachteiligen kann.

  • Elektronische Effekte: Das Zusammenspiel der aktivierenden Methylgruppe und der desaktivierenden Carbonsäuregruppe steuert die Elektronendichte an den verschiedenen Ringpositionen.

  • Wahl des Chlorierungsmittels und Katalysators: Die Sperrigkeit des Elektrophils und die Art des Lewis-Säure-Katalysators können die Isomerenverteilung erheblich beeinflussen.[4][5] Beispielsweise könnte die Verwendung eines sperrigeren Chlorierungsmittels die Substitution an weniger sterisch gehinderten Positionen begünstigen.

Arbeitsablauf zur Optimierung der Regioselektivität:

Bildunterschrift: Arbeitsablauf zur Optimierung der Regioselektivität bei der Chlorierung von 2-Methylbenzoesäure.

Experimentelles Protokoll: Screening von Lewis-Säure-Katalysatoren

  • Vorbereitung: In einer Reihe von ofengetrockneten Rundkolben, ausgestattet mit Magnetrührern und Rückflusskühlern, 2-Methylbenzoesäure (1,0 Äq.) und das gewählte Lösungsmittel (z. B. Dichlormethan, 1,2-Dichlorethan) vorlegen.

  • Katalysatorzugabe: Zu jedem Kolben einen anderen Lewis-Säure-Katalysator (z. B. FeCl₃, AlCl₃, ZnCl₂, 0,1 Äq.) geben.

  • Chlorierungsmittel: Langsam das Chlorierungsmittel (z. B. Sulfurylchlorid, 1,1 Äq.) zu jedem Kolben bei 0 °C zugeben.

  • Reaktion: Die Reaktionen auf Raumtemperatur erwärmen lassen und für eine festgelegte Zeit (z. B. 4 Stunden) rühren.

  • Aufarbeitung: Die Reaktionen durch vorsichtige Zugabe von eiskaltem Wasser beenden. Die organische Phase abtrennen, mit gesättigter Kochsalzlösung waschen, über wasserfreiem Natriumsulfat trocknen und unter reduziertem Druck konzentrieren.

  • Analyse: Das Rohproduktgemisch aus jeder Reaktion mittels GC-MS oder ¹H-NMR analysieren, um die Isomerenverteilung zu bestimmen.[6][7]

Problem 2: Ich beobachte signifikante Mengen an benzylischer Chlorierung. Wie kann ich diese Nebenreaktion unterdrücken?

Die benzylische Chlorierung, die Substitution eines Wasserstoffatoms an der Methylgruppe, verläuft über einen radikalischen Mechanismus. Dieser Weg wird oft durch UV-Licht oder Radikalstarter initiiert.

Ursachenanalyse und Lösungsstrategien:

  • Radikalstarter: Spuren von Verunreinigungen in Reagenzien oder Lösungsmitteln können als Radikalstarter wirken. Die Verwendung hochreiner Ausgangsmaterialien ist entscheidend.

  • Lichteinwirkung: Die photochemische Initiierung ist eine häufige Ursache für die benzylische Chlorierung.

  • Reaktionstemperatur: Höhere Temperaturen können radikalische Wege begünstigen.

Präventive Maßnahmen:

  • Lichtausschluss: Führen Sie die Reaktion im Dunkeln durch, indem Sie das Reaktionsgefäß in Aluminiumfolie einwickeln.

  • Verwendung von Radikalfängern: Die Zugabe eines Radikalfängers wie Hydrochinon oder 2,6-Di-tert-butyl-4-methylphenol (BHT) kann die benzylische Chlorierung unterdrücken.

  • Temperaturkontrolle: Halten Sie eine niedrige Reaktionstemperatur aufrecht, um die Radikalbildung zu benachteiligen.

  • Wahl des Chlorierungsmittels: N-Chlorsuccinimid (NCS) in Gegenwart einer Lewis-Säure ist weniger anfällig für radikalische Wege im Vergleich zu molekularem Chlor (Cl₂) unter UV-Bestrahlung.[8]

benzylische_chlorierung_vermeiden cluster_problem Problem cluster_causes Hauptursachen cluster_solutions Lösungsstrategien problem Benzylisches Chlorierungs-Nebenprodukt cause1 UV-Lichteinwirkung problem->cause1 cause2 Radikalstarter problem->cause2 cause3 Hohe Temperatur problem->cause3 solution4 Geeignetes Chlorierungsmittel wählen (z.B. NCS) problem->solution4 solution1 Lichtausschluss (z.B. Alufolie) cause1->solution1 solution2 Radikalfänger zugeben (z.B. BHT) cause2->solution2 solution3 Niedrige Temperatur halten cause3->solution3

Bildunterschrift: Fehlerbehebung bei der benzylischen Chlorierung durch Adressierung der Hauptursachen.

Referenzen

  • Titel: Organic Chemistry Quelle: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. URL: [Link]

  • Titel: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Quelle: Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. URL: [Link]

  • Titel: Electrophilic halogenation Quelle: Wikipedia URL: [Link]

Sources

How to remove unreacted starting material from 4-Chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials and other impurities from your final product. As Senior Application Scientists, we understand that product purity is paramount for reliable downstream applications and data integrity. This document provides not only step-by-step protocols but also the underlying chemical principles and troubleshooting advice to address challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound?

The nature of impurities is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing this compound is the oxidation of 4-chlorotoluene.[1][2] In this case, the most common impurity is the unreacted, neutral 4-chlorotoluene . Another potential starting material is 4-chlorobenzoic acid, which could be present if the reaction did not go to completion.[3][4] Additionally, isomers or side-products from the reaction can also be present. Identifying the likely starting material is the critical first step in selecting an appropriate purification strategy.

Q2: How do I choose the most effective purification method for my specific situation?

The choice of purification method is dictated by the physical and chemical properties of the impurities relative to your desired product. The three primary methods—Acid-Base Extraction, Recrystallization, and Column Chromatography—are selected based on differences in acidity, solubility, and polarity.

The following workflow provides a logical decision-making process for selecting the optimal technique.

Purification_Workflow start Crude this compound impurity_check What is the primary impurity type? start->impurity_check node_neutral Neutral Starting Material (e.g., 4-chlorotoluene) impurity_check->node_neutral Neutral node_acidic Acidic Impurity (e.g., isomer, 4-chlorobenzoic acid) impurity_check->node_acidic Acidic node_complex Multiple Impurities or Similar Polarity impurity_check->node_complex Complex method_extraction Recommended Method: Acid-Base Extraction node_neutral->method_extraction method_recrystallization Recommended Method: Recrystallization node_acidic->method_recrystallization method_chromatography Recommended Method: Column Chromatography node_complex->method_chromatography end_product Pure this compound method_extraction->end_product method_recrystallization->end_product method_chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Purification by Acid-Base Extraction

When to Use This Method: This is the most efficient method for separating carboxylic acids from neutral or basic impurities.[5][6] If your synthesis started from a neutral compound like 4-chlorotoluene, this should be your first choice.

Principle of Operation: This technique exploits the acidic nature of the carboxylic acid group. By treating the mixture, dissolved in an organic solvent, with an aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated to form its corresponding carboxylate salt.[7][8][9] This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral impurity remains in the organic layer.[6][9] After separating the layers, the aqueous layer is re-acidified, which protonates the carboxylate and causes the purified carboxylic acid to precipitate out of the solution.[5][8]

Detailed Experimental Protocol
  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL). Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer contains the neutral starting material, while the lower aqueous layer contains the sodium salt of your product.

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extract: To ensure complete recovery, add another portion of the NaHCO₃ solution (e.g., 25 mL) to the organic layer in the funnel, shake, and combine the resulting aqueous layer with the first extract.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of pure this compound will form.[5][9]

  • Collection & Drying: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water. Allow the product to air-dry or dry in a vacuum oven.

Troubleshooting for Acid-Base Extraction
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low Recovery of Product Incomplete deprotonation/extraction; Insufficient acidification.Perform at least two extractions with the basic solution. After acidification, check the pH of the aqueous phase to ensure it is strongly acidic (pH 1-2).
Emulsion Forms at Interface Vigorous shaking of the separatory funnel; High concentration of crude material.Allow the funnel to stand undisturbed for 10-20 minutes. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Product "Oils Out" Instead of Precipitating The solution is supersaturated; Significant impurities are present, causing freezing point depression.Scratch the inside of the flask with a glass rod to induce crystallization. Add a small "seed" crystal of pure product. If it remains an oil, re-extract the oil into an organic solvent and repeat the purification.
Final Product is Still Contaminated with Neutral Impurity Inefficient phase separation; Droplets of the organic layer were trapped in the aqueous layer.Before acidification, perform a "back-wash" by adding a fresh 20-30 mL portion of the organic solvent (e.g., diethyl ether) to the combined aqueous extracts. Shake, separate, and discard this organic wash before proceeding to the precipitation step.

Troubleshooting Guide 2: Purification by Recrystallization

When to Use This Method: Recrystallization is a powerful technique for purifying solid compounds by removing smaller amounts of impurities that have different solubility characteristics.[10][11][12] It is particularly useful if the impurity is an isomer or another compound not easily separated by extraction.

Principle of Operation: This method relies on the principle that the solubility of most solids increases significantly in a solvent at higher temperatures.[11] A suitable solvent will dissolve the crude product when hot but not when cold. The impurities, ideally, either remain insoluble in the hot solvent or are soluble in the cold solvent. The crude material is dissolved in a minimum amount of the boiling solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired product decreases, and it forms pure crystals, leaving the impurities behind in the solution (mother liquor).[10][13]

Solvent Selection for this compound

The key to successful recrystallization is choosing the right solvent. An ideal solvent should be a poor solvent at room temperature and an excellent solvent at its boiling point.

Solvent SystemProduct Solubility (Cold)Product Solubility (Hot)Notes & Use Case
Water Very lowHighExcellent for removing highly polar or ionic impurities. Benzoic acids are generally much more soluble in hot water than cold.[10]
Toluene LowHighA good choice for removing non-polar impurities. Toluene has been used effectively for similar compounds like o-chlorobenzoic acid.[2]
Ethanol/Water VariableVariableA mixed-solvent system offers fine-tuned control. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (cloud point). Add a drop or two of ethanol to clarify and then cool.
Detailed Experimental Protocol
  • Select Solvent: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring it to a boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves. Do not add more solvent than necessary.[11][13]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals completely. The melting point of the dried product can be taken to assess purity. The melting point of this compound is reported to be in the range of 167-171 °C.[4][14]

Troubleshooting for Recrystallization
Issue EncounteredProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; The solution is supersaturated.Re-heat the solution and boil off some of the solvent to increase concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[10]
Product Precipitates as an "Oil" The boiling point of the solvent is higher than the melting point of the impure solid; High impurity concentration.Switch to a lower-boiling point solvent. Try a different solvent entirely. If impurity levels are very high, perform a preliminary purification with another method (e.g., acid-base extraction) first.
Very Low Recovery of Product The product is significantly soluble in the cold solvent; Premature crystallization during an optional hot filtration step.Ensure the solution is thoroughly cooled in an ice bath before filtering. When performing hot filtration, use a stemless funnel and keep the receiving flask warm on the hot plate to prevent crystals from forming in the funnel.

Troubleshooting Guide 3: Purification by Column Chromatography

When to Use This Method: This technique is reserved for challenging separations where both acid-base extraction and recrystallization are ineffective. This includes separating isomers or impurities with very similar solubility and polarity to the desired product.

Principle of Operation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent like silica gel) and a mobile phase (a liquid eluent). Compounds that interact more strongly with the polar silica gel will move down the column more slowly, while less polar compounds will be carried along more quickly by the mobile phase, thus effecting separation.

Protocol Considerations for a Carboxylic Acid
  • Stationary Phase: Silica gel (SiO₂) is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.

  • Critical Additive: Carboxylic acids are notorious for "streaking" or tailing on silica columns due to strong, non-specific binding. To obtain sharp bands and good separation, it is crucial to add a small amount (0.5-1%) of a competitive acid, such as acetic acid , to the eluent mixture.[15] This protonates the silica surface and ensures the benzoic acid elutes cleanly.

  • Monitoring: The separation should be developed first on Thin-Layer Chromatography (TLC) plates to find the optimal eluent ratio. The fractions collected from the column are then analyzed by TLC to identify which ones contain the pure product.

Troubleshooting for Column Chromatography
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Product Streaks/Tails on TLC or Column Strong interaction between the carboxylic acid group and the basic sites on the silica gel.This is the most common issue. Add 0.5-1% acetic acid to your eluent system to suppress this interaction and achieve sharp bands.[15][16]
Poor Separation (Rf values too close) The polarity of the eluent is not optimal.Adjust the eluent ratio. If spots are too high on the TLC plate (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity (more ethyl acetate).
Cracked or Channeled Silica Bed The column was not packed properly; The column ran dry.Ensure the silica slurry is packed uniformly without air bubbles. Never let the solvent level drop below the top of the silica bed.
Low Recovery from Column The product is irreversibly adsorbed onto the silica.While the addition of acetic acid usually prevents this, if recovery is still low, a more polar eluent (e.g., with methanol) can be used to "flush" the column after the main fractions have been collected.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Available at: [Link]

  • Wikipedia. (2023). Acid–base extraction. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Available at: [Link]

  • Wikipedia. (2023). 4-Chlorobenzoic acid. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Available at: [Link]

Sources

Preventing decomposition of 4-Chloro-2-methylbenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and solve stability issues, ensuring the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs) about Stability

This section addresses the fundamental stability characteristics of this compound. Understanding its intrinsic properties is the first step toward preventing its degradation.

Q1: What is the primary decomposition pathway for this compound?

A1: The most common mode of decomposition for this compound, like many other aryl carboxylic acids, is decarboxylation . This is a chemical reaction that removes the carboxyl group (-COOH) and releases it as carbon dioxide (CO₂), typically leaving behind 3-chlorotoluene.[1] This process is often initiated by heat or certain catalytic conditions.

Q2: What factors are known to trigger the decomposition of this molecule?

A2: Several factors can induce or accelerate decomposition:

  • High Temperatures: Thermal stress is a primary driver for decarboxylation. While the compound is solid and stable at room temperature, its stability decreases significantly as temperatures approach and exceed its melting point (167-171 °C).[2][3][4]

  • Strongly Acidic or Basic Conditions: Both extremes of pH can facilitate decomposition. Acidic conditions can protonate the carboxyl group, making it a better leaving group in some mechanisms.[5][6] Conversely, strong bases can form the carboxylate salt, which may be prone to decarboxylation under certain reaction conditions, especially with heat (a reaction sometimes referred to as "soda-lime decarboxylation").[7]

  • Metal Catalysts: Certain transition metals, particularly copper and palladium compounds, can catalyze decarboxylation by forming intermediate carboxylate complexes.[1] This is a known pathway in decarboxylative cross-coupling reactions, but it can be an undesirable side reaction if not the intended transformation.[8]

Q3: How do the chloro- and methyl- substituents affect the stability compared to unsubstituted benzoic acid?

A3: The substituents have competing electronic effects that influence the molecule's overall stability and reactivity.

  • Chlorine Atom: The chlorine atom is electron-withdrawing via the inductive effect but electron-donating through resonance. For benzoic acids, the inductive effect typically dominates, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[9][10] This can make the carboxylate anion more stable, but it doesn't necessarily prevent decarboxylation, which often proceeds through different mechanisms.

  • Methyl Group: The methyl group is weakly electron-donating. This effect can slightly destabilize the carboxylate anion (making it a slightly weaker acid than benzoic acid) but can influence the electron density of the aromatic ring, which may affect its susceptibility to certain reaction conditions.

The net effect is a molecule with unique reactivity that requires careful control of reaction parameters to prevent unwanted side reactions.

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section is structured to help you identify the root cause of decomposition in your experiments and provides actionable solutions.

Q&A: Common Experimental Issues
Q1: My reaction yield is low, and TLC/LC-MS analysis shows an unexpected, less polar byproduct. I suspect decomposition. How can I confirm this?

A1: Your observation is a classic sign of decarboxylation. The loss of the polar carboxylic acid group results in a significantly less polar molecule.

  • Confirmation Strategy:

    • Mass Spectrometry (MS): The primary decomposition product would be 3-chlorotoluene. Its molecular weight is 126.58 g/mol , a loss of 44.01 g/mol (the mass of CO₂) from your starting material (170.59 g/mol ). Look for a mass peak corresponding to this product in your LC-MS or GC-MS data.

    • Reference Standard: If possible, run a co-injection with an authentic commercial sample of 3-chlorotoluene to confirm the identity of the byproduct by retention time.

    • Proton NMR (¹H NMR): If you can isolate the byproduct, the characteristic carboxylic acid proton signal (typically >10 ppm) will be absent. You will instead see the aromatic and methyl protons of 3-chlorotoluene.

Q2: I am running a reaction that requires heating above 150 °C. What specific precautions should I take to minimize decomposition?

A2: High-temperature reactions are a major risk factor. The key is to minimize the duration and intensity of thermal stress.

  • Mitigation Strategies:

    • Strict Temperature Control: Use an oil bath or heating mantle with a PID controller and a thermocouple placed directly in the reaction mixture for precise temperature regulation. Avoid localized overheating ("hot spots").

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative side reactions at high temperatures which can sometimes initiate degradation pathways.

    • Time Optimization: Monitor the reaction closely (e.g., by TLC or UPLC) and stop the heating as soon as the reaction reaches completion. Avoid unnecessarily long reaction times at elevated temperatures.

    • Consider Alternative Methods: Explore if lower-temperature methods are applicable. Microwave-assisted synthesis can often reduce reaction times and thermal exposure. Alternatively, more reactive reagents or more efficient catalysts might allow for lower reaction temperatures.

Q3: My protocol involves a palladium-catalyzed cross-coupling reaction. How can I prevent my starting material from being consumed by a side reaction?

A3: This is a common issue where the intended catalytic cycle is compromised by an unintended decarboxylative pathway or catalyst inhibition.[11]

  • Troubleshooting & Optimization:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes stabilize the palladium center and favor the desired catalytic cycle over pathways that might lead to decarboxylation. Experiment with different ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

    • Base Selection: Use the mildest base necessary to achieve the desired reaction. Strong bases can promote the formation of the carboxylate, which might be more prone to decarboxylation in the presence of the metal catalyst. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃ instead of stronger organic bases.

    • Protecting Group Strategy: If decarboxylation is persistent, consider temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester is generally much more stable under these conditions. After the coupling reaction, the ester can be hydrolyzed back to the carboxylic acid.

Troubleshooting Logic Flow

Use the following decision tree to systematically diagnose the source of decomposition in your experiment.

G start Low Yield or Byproduct Detected check_byproduct Identify Byproduct (LCMS/GCMS) start->check_byproduct is_decarboxylation Mass loss of ~44 Da? check_byproduct->is_decarboxylation high_temp Reaction Temp > 140°C? is_decarboxylation->high_temp Yes other_issue Investigate Other Side Reactions (e.g., Impurities) is_decarboxylation->other_issue No metal_catalyst Metal Catalyst (Pd, Cu) Used? high_temp->metal_catalyst No solution_temp Root Cause: Thermal Stress 1. Lower Temperature 2. Reduce Reaction Time 3. Use Inert Atmosphere high_temp->solution_temp Yes strong_ph Strong Acid/Base Used? metal_catalyst->strong_ph No solution_catalyst Root Cause: Catalyst-Induced 1. Screen Ligands/Bases 2. Protect COOH as Ester 3. Check Catalyst Purity metal_catalyst->solution_catalyst Yes strong_ph->solution_temp No (Re-evaluate Temp) solution_ph Root Cause: pH-Induced 1. Use Milder Reagents 2. Control Reagent Addition 3. Consider Buffering strong_ph->solution_ph Yes

Caption: A decision tree for troubleshooting the decomposition of this compound.

Preventative Experimental Protocol: Amide Coupling

This section provides a robust, step-by-step protocol for a common amide coupling reaction, with built-in checkpoints to prevent decomposition.

Objective: To couple this compound with a generic primary amine (R-NH₂) using HATU as a coupling agent.
PropertyValueSource
Molecular Formula C₈H₇ClO₂[4][12]
Molecular Weight 170.59 g/mol [3][4]
Melting Point 167-171 °C[2][3][4]
pKa 3.63 ± 0.25 (Predicted)[13]
Appearance White to off-white solid/powder[3]
Table 1: Key Physicochemical Properties of this compound.
Experimental Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation (Critical) cluster_coupling Step 3: Coupling cluster_workup Step 4: Workup & Purification reagents Dissolve Acid (1.0 eq) & HATU (1.1 eq) in Aprotic Solvent (e.g., DMF) base_add Cool to 0°C Add Base (DIPEA, 2.5 eq) Stir for 15 min reagents->base_add Proceed amine_add Add Amine (1.2 eq) Allow to Warm to RT Monitor by TLC/LCMS base_add->amine_add Proceed workup Aqueous Workup Extract with Solvent Purify (Column/Recrystallization) amine_add->workup Reaction Complete

Caption: A stable workflow for amide coupling of this compound.

Detailed Step-by-Step Methodology
  • Reagent Preparation (Step 1):

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and HATU (1.1 eq).

    • Add a suitable anhydrous aprotic solvent (e.g., DMF, DCM, or THF). The volume should be sufficient to dissolve the reagents (approx. 0.1-0.2 M concentration).

    • Causality: Using an aprotic solvent prevents side reactions with water. Pre-mixing the acid and coupling agent before adding the base ensures that the highly reactive acyl-uronium intermediate is formed efficiently.

  • Activation (Step 2 - Critical for Stability):

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 5 minutes.

    • Stir the mixture at 0 °C for 15-20 minutes. The solution may change color or clarity, indicating the formation of the active ester.

    • Causality: Cooling the reaction before and during the base addition is the most critical step to prevent decomposition. The activation process is exothermic, and uncontrolled temperature spikes can lead to decarboxylation. Using a non-nucleophilic base like DIPEA prevents it from competing with the desired amine nucleophile.

  • Coupling (Step 3):

    • While maintaining the temperature at 0 °C, add the primary amine (R-NH₂) (1.2 eq), either neat or as a solution in the reaction solvent.

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir at room temperature and monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting acid is consumed.

    • Causality: Adding the amine at low temperature ensures it traps the active ester as it's formed, minimizing its lifetime and the potential for side reactions. Allowing it to warm to room temperature provides sufficient energy to drive the coupling to completion.

  • Workup and Purification (Step 4):

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a saturated NaHCO₃ solution to remove any unreacted starting acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

By following this temperature-controlled, stepwise protocol, you can reliably perform amide couplings with this compound while minimizing the risk of decomposition and maximizing your yield of the desired product.

References
  • Muhammad, S. S. (1960). Thermal Decarboxylation of p-Chlorobenzoic Acid. Bulletin of the Chemical Society of Japan, 33(9), 1154-1157. Available at: [Link]

  • World of Chemistry - class 11 and 12. (2017). Decarboxylation of sodium salts of Chlorobenzoic acid. YouTube. Available at: [Link]

  • Chemcasts. (n.d.). This compound Properties vs Temperature. Available at: [Link]

  • Pang, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. Available at: [Link]

  • Chemcasts. (n.d.). This compound (CAS 7499-07-2) – Thermophysical Properties. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylation. Available at: [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]

  • Long, F. A., & Vaisnys, J. R. (1961). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the American Chemical Society, 83(5), 1058-1062. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid. Available at: [Link]

  • Jusufi, A., et al. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 124-128. Available at: [Link]

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. Available at: [Link]

  • Borgström, A., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology, 15, 1354964. Available at: [Link]

  • Chemistry university. (2021). Benzoic Acid Synthesis. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C8H7ClO2). Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Chemical Synthesis and Beyond. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • Mahapatra, A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36-43. Available at: [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. Available at: [Link]

  • Google Patents. (n.d.). CN103757068A - Preparation method of benzoic acid derivative.
  • The Organic Chemistry Tutor. (2018). charge 2 4-chlorobenzoic acid. YouTube. Available at: [Link]

  • Tros, M., et al. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-537. Available at: [Link]

  • Quora. (n.d.). Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid?. Available at: [Link]

  • Coles, S. J., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(1), 69-76. Available at: [Link]

  • Quora. (n.d.). Why is benzoic acid more acidic than p-chlorobenzoic acid?. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Available at: [Link]

Sources

Troubleshooting guide for low yield in 4-Chloro-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis. We will explore the causality behind experimental outcomes and provide field-proven solutions to troubleshoot low yields and other synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which one should I choose?

There are two prevalent methods for synthesizing this compound. The choice depends on the available starting materials, scale, and safety considerations.

  • Oxidation of 2-Chloro-6-methyltoluene: This is a classical and direct approach where the methyl group of the corresponding toluene derivative is oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used.[1] This method is often favored for its relatively straightforward procedure and cost-effective reagents.

  • Grignard Reaction and Carboxylation: This route involves forming a Grignard reagent from a suitable halo-substituted toluene, followed by reaction with carbon dioxide (usually as dry ice) to form the carboxylate salt, which is then protonated. A common starting material would be a dihalotoluene such as 1-bromo-4-chloro-2-methylbenzene. This method is highly effective for creating specific C-C bonds but requires stringent anhydrous (dry) conditions.[2]

The following troubleshooting guide is structured around these two primary pathways.

Troubleshooting Workflow: A General Overview

Before diving into pathway-specific issues, it's crucial to follow a logical troubleshooting process. The diagram below outlines a general workflow for diagnosing low-yield problems.

G start Low Yield of this compound Identified check_sm Verify Starting Material Purity & Identity (NMR, GC-MS) start->check_sm check_reagents Confirm Reagent Quality & Activity (e.g., KMnO₄ potency, Mg turnings) check_sm->check_reagents review_protocol Review Experimental Protocol vs. Literature Standard check_reagents->review_protocol pathway Identify Synthesis Pathway review_protocol->pathway oxidation_path Oxidation Route Issues pathway->oxidation_path KMnO₄ grignard_path Grignard Route Issues pathway->grignard_path RMgX + CO₂ analyze_byproducts Analyze Crude Mixture for Byproducts (TLC, GC-MS, NMR) oxidation_path->analyze_byproducts grignard_path->analyze_byproducts workup_issue Investigate Workup & Purification Losses optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) workup_issue->optimize analyze_byproducts->workup_issue success Yield Improved optimize->success

Caption: General troubleshooting workflow for low yield.

Part 1: Troubleshooting the Oxidation of 2-Chloro-6-methyltoluene

This pathway relies on the robust oxidation of a benzylic methyl group. While effective, the reaction can be prone to stalling or generating impurities if not carefully controlled.

Q2: My oxidation with potassium permanganate (KMnO₄) is slow or incomplete. What are the common causes?

An incomplete reaction is the most frequent cause of low yield in this synthesis. Several factors can contribute to this issue:

  • Insufficient Oxidant: The stoichiometry is critical. The balanced reaction requires two moles of KMnO₄ for every mole of the toluene derivative. It is often advisable to use a slight excess of KMnO₄ to drive the reaction to completion.

  • Poor Reagent Quality: Over time, KMnO₄ can degrade. Use a fresh, finely powdered reagent to ensure maximum surface area and reactivity.

  • Inadequate Temperature: The oxidation of alkylbenzenes typically requires heating to proceed at a reasonable rate.[3] The reaction is often performed by heating under reflux.[4] If the temperature is too low, the reaction will be sluggish. Conversely, excessive heat can sometimes promote side reactions.

  • Phase and Solubility Issues: The reaction is typically biphasic (aqueous KMnO₄ and organic toluene derivative). Vigorous stirring is essential to maximize the interfacial area. In some cases, a phase-transfer catalyst can be employed to improve the reaction rate.

Experimental Protocol: Improving Reaction Completion

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloro-6-methyltoluene, water, and a slight molar excess (e.g., 2.1-2.2 equivalents) of KMnO₄.[4]

  • Heating: Heat the mixture to boiling with vigorous stirring. The purple color of the permanganate should gradually disappear, being replaced by a brown precipitate of manganese dioxide (MnO₂).[3]

  • Monitoring: Monitor the reaction by TLC or GC by taking small aliquots from the organic layer. The disappearance of the starting material spot indicates completion. This can take several hours.[5]

  • Workup: Once complete, cool the reaction and filter off the MnO₂. The unreacted toluene derivative can be removed by steam distillation.[4] The aqueous filtrate, containing the potassium salt of the carboxylic acid, is then acidified (e.g., with HCl) to precipitate the final product.

G cluster_mech KMnO₄ Oxidation Mechanism Toluene Ar-CH₃ BenzylicRadical Ar-CH₂• Toluene->BenzylicRadical MnO₄⁻ (H• abstraction) ManganateEster Ar-CH₂-O-MnO₃⁻ BenzylicRadical->ManganateEster + •MnO₄H⁻ Aldehyde Ar-CHO ManganateEster->Aldehyde Further Oxidation Benzoate Ar-COO⁻ Aldehyde->Benzoate KMnO₄ BenzoicAcid Ar-COOH Benzoate->BenzoicAcid H₃O⁺ Workup

Caption: Simplified mechanism of benzylic oxidation by KMnO₄.[6]

Q3: My final product is contaminated with isomers or is discolored. How can I improve its purity?
  • Starting Material Purity: The presence of isomeric impurities in the final product often traces back to the starting 2-chloro-6-methyltoluene.[4] Ensure the starting material is pure, as separating isomeric chloromethylbenzoic acids can be challenging.

  • Discoloration: A yellow or brown tint in the final product can be due to residual manganese species or organic byproducts.[5]

  • Purification Protocol:

    • Decolorization: During the workup, after acidifying the filtrate, if the precipitated product is colored, you can redissolve it in a basic solution (e.g., aq. NaHCO₃), treat it with activated carbon, and then re-precipitate with acid.[5]

    • Recrystallization: This is the most effective method for final purification. A suitable solvent system, such as an ethanol/water mixture, can be used.[5] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Part 2: Troubleshooting the Grignard Reaction Pathway

This elegant synthesis hinges on the successful formation of an organometallic reagent, which is highly sensitive to environmental conditions.

Q4: My Grignard reaction fails to initiate. The magnesium doesn't seem to be consumed. What's wrong?

This is a classic problem in organometallic chemistry. The Grignard reagent is a strong base and nucleophile, making it reactive with even weakly acidic protons, especially water.

  • Presence of Moisture: This is the number one cause of failure. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (N₂ or Ar). The solvent (typically diethyl ether or THF) must be anhydrous.[2]

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Inhibitors: The presence of certain functional groups on the starting halide can interfere with the reaction.

Experimental Protocol: Initiating a Grignard Reaction

  • Glassware & Solvent: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen. Use anhydrous ether or THF.

  • Magnesium Activation:

    • Place magnesium turnings in the flask and add a small crystal of iodine. The iodine will etch the surface of the magnesium, exposing fresh metal. A purple color that fades upon warming indicates activation.

    • Alternatively, a few drops of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.

    • Sonication can also be used to physically disrupt the oxide layer.[7]

  • Initiation: Add a small portion of your aryl halide solution in anhydrous ether to the activated magnesium. You should observe bubbling or a slight cloudiness as the reaction begins. Gentle warming with a heat gun may be necessary. Once initiated, add the rest of the halide solution dropwise to maintain a gentle reflux.[8]

Q5: The Grignard reagent formed, but after adding dry ice and working up the reaction, my yield of carboxylic acid is very low.

Even with successful Grignard formation, the carboxylation step can be a source of low yield.

  • Premature Quenching: The Grignard reagent can be quenched by atmospheric moisture or CO₂ before it has a chance to react with the dry ice. Always maintain a positive pressure of inert gas.

  • Inefficient Carboxylation: The way the reagents are mixed is critical. The Grignard reagent should be added to a large excess of crushed, high-quality dry ice.[9] Pouring the dry ice into the Grignard solution is less effective and can lead to side reactions where the initially formed carboxylate is attacked by another molecule of the Grignard reagent.

  • Workup Losses: The product exists as a magnesium carboxylate salt after the initial reaction. This must be carefully hydrolyzed with a dilute acid (like HCl or H₂SO₄) to protonate it, making it soluble in the organic layer for extraction.[2][10] Ensure the aqueous layer is sufficiently acidic to fully protonate the product.

G cluster_mech Grignard Carboxylation Mechanism Grignard Ar-MgX Adduct Ar-C(=O)O⁻  MgX⁺ Grignard->Adduct Nucleophilic attack on CO₂ CO2 O=C=O Acid Ar-COOH Adduct->Acid H₃O⁺ Workup

Sources

Technical Support Center: Solvent Optimization for Reactions of 4-Chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the impact of solvent choice on 4-Chloro-2-methylbenzoic acid reaction rates.

Welcome to the technical resource for scientists and drug development professionals working with this compound. As a Senior Application Scientist, I've designed this guide to provide both high-level principles and in-the-weeds troubleshooting advice. The choice of solvent is not merely about dissolution; it is a critical parameter that can dictate reaction rate, yield, and even the product profile. This guide is structured to help you navigate these complexities, moving from general questions to reaction-specific challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding solvent selection for reactions involving this compound.

Q1: How do I select a starting solvent for my reaction?

A1: The primary consideration is to choose a solvent that dissolves all reactants to a reasonable extent.[1] For this compound, which is a solid, solvents like DMSO and Methanol are known to be effective.[2][3] Beyond solubility, the choice depends on the reaction type. A good starting point is the "like dissolves like" principle; since the substrate is polar, a polar solvent is generally required.[4] The next step is to consider the reaction mechanism. For instance, reactions that generate ionic intermediates are often accelerated in polar solvents.[5]

Q2: My reaction is proceeding very slowly. Could the solvent be the issue?

A2: Absolutely. If reactants are not properly solvated, their effective concentration is low, leading to slow rates. More critically, the solvent directly influences the energy of the transition state. For example, in bimolecular reactions like SN2 or Sngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">


Ar, polar aprotic solvents (e.g., DMF, DMSO, acetone) can dramatically increase rates.[6] These solvents solvate the counter-ion (cation) but leave the nucleophile relatively "naked" and highly reactive.[1][7] In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, stabilizing it and thus decreasing its reactivity.

Q3: I'm observing unexpected side products. Can the solvent be the cause?

A3: Yes. The solvent can influence reaction pathways. For example, in reactions prone to equilibrium, such as Fischer esterification, the solvent choice can shift the equilibrium position.[8] In other cases, a solvent might not be as "inert" as assumed. For instance, using an alcohol as a solvent in a reaction with an activated acid chloride could lead to ester formation as a side product. Some amide solvents like DMF can even participate in reactions under certain conditions, providing a source of dimethylamine.[9]

Q4: What are the key solvent properties I should be considering?

A4: The most critical properties are:

  • Polarity (Dielectric Constant): High polarity can stabilize charged intermediates and transition states.

  • Proticity: Protic solvents (containing O-H or N-H bonds) can hydrogen bond, which can be beneficial or detrimental depending on the mechanism. Aprotic solvents lack these bonds.[1]

  • Boiling Point: This determines the temperature range accessible for your reaction. Higher temperatures often increase reaction rates.

  • Solubility: The solvent must dissolve the reactants, but for product isolation via crystallization, you want a solvent where the product has low solubility at cold temperatures.[4]

Below is a general workflow for selecting a solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solvent Choice & Rationale cluster_2 Phase 3: Optimization A Define Reaction Type (Esterification, Amidation, SNAr) B Check Reactant Solubility (Substrate, Reagents) A->B C Consider Mechanism (e.g., ionic intermediates?) B->C D Select Solvent Class (Polar Protic, Polar Aprotic, Non-Polar) C->D E Evaluate Specific Solvents (e.g., DMF, Toluene, THF) D->E F Consider Reaction Temperature (Boiling Point) E->F G Run Small-Scale Test Reaction F->G H Analyze Rate & Purity (TLC, HPLC) G->H I Troubleshoot & Iterate H->I I->D Re-evaluate

Caption: A general workflow for selecting and optimizing a reaction solvent.

Part 2: Troubleshooting Reaction-Specific Issues

Guide 1: Esterification of the Carboxylic Acid Group

The Fischer esterification is a common, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11]

Q: My Fischer esterification of this compound is giving a low yield. How can I improve it?

A: Low yield in Fischer esterification is almost always due to the unfavorable equilibrium of the reaction.[11]

  • Use Excess Alcohol: The most common strategy is to use the alcohol reactant as the solvent. This large excess drives the equilibrium towards the ester product according to Le Châtelier's principle.[10][11] This is practical for simple alcohols like methanol and ethanol.

  • Remove Water: The reaction produces water as a byproduct. Removing it will also shift the equilibrium. For higher boiling alcohols, a Dean-Stark apparatus can be used with a co-solvent like toluene that forms an azeotrope with water.

  • Solvent Choice (if not using alcohol as solvent): If you must use a co-solvent, its properties matter. A study on the esterification of acetic and propionic acid showed that acetonitrile (ACN) promotes the reaction, whereas dimethylformamide (DMF) strongly suppresses it.[8] While the exact effects can be substrate-dependent, this suggests that an inert, non-coordinating solvent is preferable to one that might interact strongly with the reactants or acid catalyst.

Table 1: Solvent Considerations for Esterification

Solvent ClassExample(s)Impact on Reaction Rate/YieldRationale & Expert Insight
Alcohol Reactant Methanol, EthanolHigh Yield Acts as both reactant and solvent, using a large molar excess to drive the equilibrium forward. This is the standard, most effective method.[10]
Non-Polar Toluene, HexaneNeutral to Positive Primarily used with a Dean-Stark trap to azeotropically remove water, thereby driving the equilibrium. Toluene is often the solvent of choice for this purpose.
Polar Aprotic Acetonitrile (ACN)Can be Positive Can promote esterification by providing a polar environment without interfering via hydrogen bonding.[8]
Polar Aprotic DMF, DMSOCan be Negative These basic solvents can interact with the acid catalyst, reducing its effectiveness and suppressing the reaction.[8] Avoid if possible.
Guide 2: Amidation of the Carboxylic Acid Group

Direct amidation of a carboxylic acid with an amine is difficult and usually requires high temperatures or a coupling agent because the hydroxyl group (-OH) is a poor leaving group.[10]

Q: I am using a coupling agent (e.g., DCC, EDC) for amidation, but the reaction is sluggish. What solvent should I use?

A: For reactions involving coupling agents, the solvent must dissolve the reactants and the coupling agent, and it should not interfere with the reactive intermediates.

  • Polar Aprotic Solvents are Preferred: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and DMF are common choices. They provide good solubility for the polar intermediates (e.g., the O-acylisourea in DCC coupling).

  • Solvent Can Control Selectivity: In some advanced protocols, the solvent choice is even more critical. A recent study showed that for the reaction of acid chlorides with a silyl-amide reagent, using 1,2-dichloroethane (DCE) favored amide formation, while dioxane favored imide formation.[12][13] This highlights the profound impact a solvent can have on the reaction pathway by selectively stabilizing intermediates.

  • Avoid Protic Solvents: Protic solvents like alcohols can react with the activated carboxylic acid intermediate, leading to ester formation as a major side product.

Guide 3: Nucleophilic Aromatic Substitution (S Ar) at the Chloro- Position

The chloro group on the aromatic ring can be substituted by a strong nucleophile (e.g., alkoxides, amines). This reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group, which helps stabilize the key reaction intermediate.[14][15]

Q: My S


Ar reaction is not working. I'm using a strong nucleophile, but I see no product. What's wrong? 

A: This is a classic case where solvent choice is paramount. The S


Ar mechanism proceeds through a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex.[15] The stability of this complex is the key to a successful reaction.
  • Use Polar Aprotic Solvents: This is non-negotiable for Sngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

    
    Ar. Solvents like DMSO, DMF, and NMP  are ideal. They are highly polar, which stabilizes the charged Meisenheimer complex, but they are aprotic, so they do not solvate and deactivate the nucleophile through hydrogen bonding.[1] This combination dramatically accelerates the rate-determining first step of the reaction: the nucleophilic attack.[16]
    
  • Avoid Protic Solvents: Solvents like water, methanol, or ethanol will severely hinder an S

    
    Ar reaction. They form a solvation shell around the nucleophile, blunting its reactivity and increasing the activation energy for the initial attack.[5][6]
    
  • Ensure Base is Present (if needed): The carboxylic acid group is a much stronger electron-withdrawing group in its deprotonated (carboxylate) form. Adding a non-nucleophilic base (e.g., K₂CO₃) to deprotonate the acid can increase the ring's activation towards nucleophilic attack, thereby increasing the reaction rate. The polar aprotic solvent will also help dissolve the resulting carboxylate salt.

Caption: The S


Ar mechanism and the critical role of the solvent.

Table 2: Solvent Effects on S


Ar Reaction Rates 
SolventTypeDielectric Constant (ε)Relative Rate (Illustrative)Rationale
DMSO Polar Aprotic47Very Fast Excellent at stabilizing the Meisenheimer complex while leaving the nucleophile highly reactive.
DMF Polar Aprotic37Fast Similar to DMSO, a standard and effective choice for S

Ar reactions.[6]
Acetone Polar Aprotic21Moderate Polar enough to facilitate the reaction, but generally less effective than DMSO or DMF.
Methanol Polar Protic33Very Slow Solvates and deactivates the nucleophile via hydrogen bonding, significantly slowing the reaction.
Toluene Non-Polar2.4Negligible Cannot stabilize the charged intermediate, effectively preventing the reaction.

Part 3: Sample Experimental Protocol

Reaction: S


Ar Substitution with Sodium Methoxide 

This protocol describes a general procedure for substituting the chloro group with a methoxy group, illustrating the principles discussed above.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound.

  • Dissolution: Add anhydrous DMSO (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Reagent Addition: Carefully add sodium methoxide portion-wise to the solution at room temperature. Note: The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution to pH ~2-3 with 1 M HCl. The product should precipitate as a solid.

  • Extraction: If the product does not precipitate, extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Safety: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle sodium methoxide, a corrosive and water-reactive solid, with care in a fume hood.

References

  • Study Prep in Pearson+. (n.d.). Why are polar aprotic solvents preferred for Sn2 reactions?. Pearson+.
  • Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally?.
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  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?. r/chemhelp.
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  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • ResearchGate. (n.d.). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
  • RSC Publishing. (n.d.). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
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  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

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Technical Support Center: Controlling Regioselectivity in the Synthesis of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this important synthetic transformation. Here, we address common challenges and frequently asked questions to empower you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer format to directly address specific issues you might encounter during the synthesis of this compound.

Q1: I am getting a mixture of isomers, primarily this compound and 6-chloro-2-methylbenzoic acid. How can I improve the selectivity for the desired 4-chloro isomer?

A1: The formation of multiple isomers is a common challenge in the electrophilic chlorination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.[1][2][3] This conflicting directivity can lead to a mixture of products. To enhance the selectivity for the 4-chloro isomer, consider the following strategies:

  • Choice of Chlorinating Agent and Catalyst: The reactivity of the electrophile is paramount. Using a milder chlorinating agent can increase selectivity. While elemental chlorine (Cl₂) in the presence of a Lewis acid like FeCl₃ or AlCl₃ is a common method for electrophilic aromatic halogenation, it can be aggressive and lead to poor regioselectivity.[4][5][6]

    • Alternative Reagents: Consider using N-chlorosuccinimide (NCS) as the chlorine source.[7] NCS is a milder electrophile and can offer better control. The reaction can be catalyzed by a Lewis base like DABCO, which has been shown to be effective for aromatic halogenations.[7]

    • Catalyst Tuning: Recent studies have shown that the reactivity of sulfuryl chloride (SO₂Cl₂) can be fine-tuned using organocatalysts to achieve high regioselectivity in the chlorination of various aromatic compounds.[8][9] Experimenting with different catalyst systems could significantly improve the desired isomer ratio.

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer over the ortho-isomer due to reduced kinetic energy, which allows for greater selectivity based on steric hindrance.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor the para-isomer by minimizing solvation of the charged intermediate, which can be more sterically hindered at the ortho position.

Q2: My reaction yield is consistently low, even when I achieve good regioselectivity. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here's a systematic approach to troubleshooting:

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of over-chlorinated byproducts.[10]

  • Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and active. Moisture can deactivate the catalyst, hindering the reaction.[6]

  • Workup and Purification:

    • Extraction: During the aqueous workup, ensure the pH is adjusted correctly to fully protonate the carboxylic acid, making it less soluble in the aqueous phase and facilitating its extraction into an organic solvent.

    • Purification: The separation of closely related isomers can be challenging. Consider fractional crystallization, as the solubility of ortho- and para-isomers can differ significantly in certain solvents.[11] Alternatively, column chromatography with a suitable solvent system can be employed for more precise separation.[12][13]

Q3: I am having difficulty separating the this compound from its isomers. What are the most effective separation techniques?

A3: The separation of positional isomers of substituted benzoic acids can be a significant hurdle due to their similar physical properties.[13]

  • Fractional Crystallization: This is often the most practical method on a larger scale. The key is to find a solvent or solvent mixture where the solubilities of the isomers are significantly different. For chloro-substituted benzoic acids, solvents like o-chlorotoluene or p-chlorotoluene have been used effectively, where the o-isomer is more soluble.[11]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using amine or beta-cyclodextrin bonded-phase columns has been shown to effectively separate positional isomers of substituted benzoic acids.[12]

    • Supercritical Fluid Chromatography (UPC²): This technique has also demonstrated excellent resolution for separating positional isomers of disubstituted benzoic acids without the need for derivatization.[13]

  • Dissociation Extraction: This technique exploits the differences in the pKa values of the isomers. By carefully controlling the pH of an aqueous phase during extraction with an organic solvent, it is possible to selectively deprotonate and extract one isomer over the other.[14]

Experimental Workflow for Regioselective Chlorination

Caption: A generalized workflow for the regioselective chlorination of 2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary directing effects that influence the chlorination of 2-methylbenzoic acid?

A1: The regiochemical outcome of the electrophilic chlorination of 2-methylbenzoic acid is governed by the directing effects of the two substituents on the benzene ring:

  • Methyl Group (-CH₃): This is an electron-donating group (EDG) through inductive and hyperconjugation effects.[1] As an activating group, it directs incoming electrophiles to the ortho and para positions.[2][3]

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance.[15] As a deactivating group, it directs incoming electrophiles to the meta position.[3]

The challenge arises because the position para to the methyl group (C4) is also meta to the carboxylic acid group, making it a favorable site for substitution. The other potential products arise from substitution at the other ortho position to the methyl group (C6).

Q2: How does the "ortho effect" play a role in this synthesis?

A2: The "ortho effect" in substituted benzoic acids primarily refers to the increased acidity of ortho-substituted benzoic acids compared to their meta and para isomers, regardless of the electronic nature of the substituent.[16][17][18] This is attributed to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, which can influence its reactivity and the stability of reaction intermediates.[16][17] In the context of chlorination, this steric hindrance at the ortho position (C6) can disfavor the approach of the electrophile, thus potentially increasing the proportion of the para-substituted product (this compound).

Q3: What analytical techniques are best suited for determining the isomeric ratio of my product mixture?

A3: Accurate determination of the isomeric ratio is crucial for optimizing your reaction conditions. The following techniques are highly recommended:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile isomers.[19] Derivatization to form more volatile esters (e.g., methyl esters) may be necessary.

  • High-Performance Liquid Chromatography (HPLC): As mentioned in the troubleshooting section, HPLC with appropriate columns can provide excellent separation and quantification of isomers.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the isomeric ratio by integrating the signals corresponding to unique protons in each isomer. The distinct chemical shifts of the aromatic protons in the different isomers allow for their differentiation.

Quantitative Data Summary
TechniqueApplicationKey Considerations
GC/GC-MS Quantitative analysis of isomeric ratioMay require derivatization for volatility; excellent separation.
HPLC Separation and quantification of isomersColumn selection is critical (e.g., normal-phase, UPC²).[12][13]
¹H NMR Determination of isomeric ratioRequires well-resolved signals for accurate integration.
Decision Tree for Troubleshooting Regioselectivity Issues

Troubleshooting Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) Q1 Is the reaction temperature optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the chlorinating agent/catalyst system appropriate? A1_Yes->Q2 Action1 Lower Reaction Temperature A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent choice optimal? A2_Yes->Q3 Action2 Use Milder Reagents (e.g., NCS/DABCO or SO2Cl2/Organocatalyst) A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Regioselectivity A3_Yes->End Action3 Screen Different Solvents (e.g., non-polar) A3_No->Action3 Action3->End

Caption: A decision-making diagram for troubleshooting poor regioselectivity.

References

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitution (1) – Halogenation of Benzene. Available from: [Link]

  • Reddy, P. V., & Kumar, S. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573. Available from: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Available from: [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Available from: [Link]

  • ACS Publications. (2022, September 22). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Available from: [Link]

  • The Organic Chemistry Tutor. (2020, April 2). Electrophilic Aromatic Substitution - Chlorination. YouTube. Available from: [Link]

  • Google Patents. (1972). US3636171A - Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride.
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  • Google Patents. (2007). US7282615B2 - Catalyst compositions and their use for chlorinating aromatic compounds.
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  • Jin, Y., & Lee, W. (1998). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Liquid Chromatography & Related Technologies, 21(10), 1495-1506. Available from: [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available from: [Link]

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  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the potential biological activities of 4-Chloro-2-methylbenzoic acid derivatives. While this specific scaffold is a promising starting point for novel therapeutic agents, a cohesive body of research dedicated to a systematic evaluation of its derivatives is still emerging. Therefore, this guide synthesizes data from closely related structural analogs to provide a comparative framework and predictive insights into the potential antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives. The experimental data presented herein, while not exclusively from this compound derivatives, is drawn from methodologically similar studies to allow for objective comparisons and to inform future research directions.

Introduction to the this compound Scaffold

This compound is a versatile building block in medicinal chemistry.[1] The presence of the carboxylic acid group allows for the straightforward synthesis of a variety of derivatives, including esters, amides, and hydrazones. The electronic and steric properties conferred by the chloro and methyl substituents on the aromatic ring are key determinants of the potential biological activity of its derivatives. The chloro group, being electron-withdrawing, and the methyl group, being electron-donating and lipophilic, can significantly influence the molecule's ability to interact with biological targets and traverse cellular membranes.

Comparative Analysis of Biological Activities

This section presents a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various benzoic acid derivatives, with a focus on chloro- and methyl-substituted analogs. This data serves as a valuable reference for predicting the potential efficacy of novel this compound derivatives.

Antimicrobial Activity

Derivatives of chlorobenzoic acids have demonstrated notable antimicrobial properties. The primary mechanism of action for many of these compounds involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways. A common method to evaluate antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity of Benzoic Acid Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125--
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125--
Schiff's base of 2-chlorobenzoic acid (Compound 6)Escherichia coli(pMIC = 2.27 µM/ml)Norfloxacin(pMIC = 2.61 µM/ml)[2]
4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-2-hydroxybenzamideMRSA 63718- (Bactericidal at 2x MIC)--

Note: Data for 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid from[3]. Data for Schiff's base of 2-chlorobenzoic acid from[2]. Data for 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-2-hydroxybenzamide from a study on salicylamides.

Structure-Activity Relationship Insights:

The available data suggests that the presence of a chloro substituent on the benzoic acid ring is often associated with enhanced antimicrobial activity. For instance, Schiff's bases of 2-chlorobenzoic acid have been shown to be potent antimicrobial agents.[2] Furthermore, the nature of the derivative (e.g., amide vs. ester) can significantly impact efficacy, with Schiff's bases demonstrating greater potency than esters in some studies.[2] The lipophilicity and electronic properties of the substituents play a crucial role in the interaction with microbial targets.

Anticancer Activity

Several benzoic acid derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or the induction of apoptosis (programmed cell death). The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Comparative Cytotoxicity of Benzoic Acid Derivatives (IC₅₀, µM)

Compound/DerivativeA549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)Reference Compound (Erlotinib)
4-amino-3-chloro benzoate ester derivative (N5a)1.23 ± 0.112.45 ± 0.183.12 ± 0.254.56 ± 0.32 (A549), 6.78 ± 0.51 (HepG2), 8.12 ± 0.63 (HCT-116)
Copper(II) complex with 4-chloro-3-nitrobenzoic acid (Complex 1)11.3212.19--
Hydrazone derivative 3e (p-methoxy acetophenone)-(IC = 6 µg/ml)--
Hydrazone derivative 3f (p-nitro acetophenone)-(IC = 8 µg/ml)--

Note: Data for 4-amino-3-chloro benzoate ester derivative from a study on EGFR inhibitors. Data for Copper(II) complex from[4]. Data for hydrazone derivatives from[5].

Structure-Activity Relationship Insights:

The anticancer activity of benzoic acid derivatives is highly dependent on the substitution pattern. For example, a 4-amino-3-chloro benzoate ester derivative has shown superior cytotoxicity against several cancer cell lines compared to the established EGFR inhibitor, Erlotinib. This suggests that the specific arrangement of substituents on the benzoic acid ring can lead to potent and selective anticancer agents. Hydrazone derivatives have also emerged as a promising class of cytotoxic agents, with their activity influenced by the nature of the aldehyde or ketone they are derived from.[5]

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound/DerivativeDose (mg/kg)% Inhibition of EdemaReference Compound (Indomethacin)% Inhibition of Edema
N-substituted 2-hydroxymethylbenzamide (3d)10052.110056.3[6]
N-substituted 2-hydroxymethylbenzamide (3e)10045.110056.3[6]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid500 mg/60 kg bwSignificant reduction in TNF-α and IL-1βAcetylsalicylic acid-[7]

Note: Data for N-substituted 2-hydroxymethylbenzamide derivatives from[6]. Data for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid from[7].

Structure-Activity Relationship Insights:

The anti-inflammatory activity of benzoic acid derivatives can be modulated by the nature of the substituents. In a series of 2-hydroxymethylbenzamide derivatives, the presence of a substituted piperazine ring and the length of the linker chain significantly influenced the anti-inflammatory effect.[6] This highlights the importance of steric and electronic factors in the interaction with inflammatory targets like COX enzymes.

Key Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_0 Broth Microdilution Workflow A Prepare standardized microbial inoculum B Perform serial dilutions of test compound in 96-well plate A->B C Inoculate wells with microbial suspension B->C D Include positive and negative controls C->D E Incubate plate at 37°C for 18-24h D->E F Visually assess for microbial growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Broth Microdilution Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to determine cell viability and, conversely, the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G cluster_1 MTT Cytotoxicity Assay Workflow H Seed cancer cells in 96-well plate I Treat cells with test compound at various concentrations H->I J Incubate for 24-72h I->J K Add MTT solution and incubate for 2-4h J->K L Solubilize formazan crystals with DMSO K->L M Measure absorbance at 570 nm L->M N Calculate cell viability and determine IC50 M->N

Caption: Workflow for MTT Cytotoxicity Assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: The test group receives the this compound derivative orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

G cluster_2 Carrageenan-Induced Paw Edema Workflow O Administer test compound/vehicle to rats P Inject carrageenan into the hind paw O->P Q Measure paw volume at timed intervals P->Q R Calculate percentage inhibition of edema Q->R S Compare with standard anti-inflammatory drug R->S

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Potential Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. Based on the activities of related compounds, several key signaling pathways may be involved.

Anticancer Activity: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Some chlorobenzoic acid derivatives have shown potent inhibitory activity against EGFR.

G cluster_3 EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Adaptor Adaptor Proteins (Grb2, Shc) EGFR->Adaptor Ras Ras Activation Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 4-Chloro-2-methylbenzoic Acid Derivative Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and Potential Inhibition.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.

G cluster_4 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Dimer (p50/p65) IkB->NFkB releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammation Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammation Inhibitor_NFkB 4-Chloro-2-methylbenzoic Acid Derivative Inhibitor_NFkB->IKK potential inhibition

Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of this compound derivatives, drawing upon data from structurally related compounds. The available evidence suggests that this scaffold holds significant promise for the development of novel antimicrobial, anticancer, and anti-inflammatory agents.

Key takeaways for researchers and drug development professionals:

  • The this compound core is a synthetically accessible and versatile starting point for generating diverse chemical libraries.

  • Systematic derivatization (e.g., synthesis of ester, amide, and hydrazone series) and subsequent biological screening are crucial to establish a clear structure-activity relationship for this specific scaffold.

  • Comparative studies against existing drugs and lead compounds are essential to determine the therapeutic potential of new derivatives.

  • In-depth mechanistic studies, including the elucidation of interactions with specific molecular targets and effects on key signaling pathways, will be vital for optimizing lead compounds.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to fully unlock the therapeutic potential of this promising chemical class.

References

  • El-Sabbagh, O. I., El-Sadek, M. E., Aboukull, M. E., & Shallal, H. M. (2009). Synthesis of Hydrazone Derivatives of 4-(2-Chloroethyl) semicarbazide: A New Class of Cytotoxic Agents. Journal of the Korean Chemical Society, 53(1), 34-39.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. ResearchGate. [Link]

  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Khan, I., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4945. [Link]

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  • Gomes, M. N., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 14(11), 1159. [Link]

  • ResearchGate. (n.d.). Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evaluation. ResearchGate. [Link]

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  • El-Sayed, M. A. A., et al. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1285. [Link]

  • Gümrükçüoğlu, N., et al. (2022). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Archiv der Pharmazie, 355(5), 2100441. [Link]

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  • Lesyk, R., et al. (2025). New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. ChemMedChem, e202400687. [Link]

  • Borgström, A., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology, 15, 1353136. [Link]

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  • Ali, S., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals, 13(12), 1735. [Link]

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  • Wang, Y., et al. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(19), 6598. [Link]

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Spectroscopic analysis of 4-Chloro-2-methylbenzoic acid impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2-methylbenzoic Acid Impurities

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This compound is a key building block in the synthesis of various pharmaceuticals.[1] Its impurity profile can significantly impact the quality of the final drug product, making robust analytical characterization essential.

This guide provides a comparative analysis of modern spectroscopic and chromatographic techniques for the identification, quantification, and structural elucidation of potential impurities in this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, offering a framework for developing a self-validating, stability-indicating analytical system in line with regulatory expectations.[2]

The Analytical Challenge: Understanding Potential Impurities

Effective impurity profiling begins with a theoretical understanding of what impurities might be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, which form during storage or handling.[2]

Process-Related Impurities: The synthesis of this compound often involves the oxidation of substituted toluenes or carboxylation of organometallic precursors.[1][3][4] This can lead to impurities such as:

  • Starting Materials: Unreacted precursors like 2-bromo-5-chlorotoluene or 4-chloro-2-methyl benzaldehyde.

  • Isomeric Impurities: Positional isomers such as 2-Chloro-4-methylbenzoic acid or 3-Chloro-2-methylbenzoic acid.

  • Related By-products: Compounds from side-reactions, for instance, the formation of di-substituted products or residual catalysts.[4]

Degradation Products: Forced degradation studies, conducted under stressed conditions (acid, base, oxidation, heat, light) as mandated by ICH guidelines, help to predict and identify degradants that could form over a product's shelf-life.[5][6] For this compound, potential degradation pathways include decarboxylation, oxidation of the methyl group, or photolytic reactions.

The following diagram illustrates a comprehensive workflow for impurity analysis, integrating synthesis knowledge with analytical characterization.

G cluster_0 Impurity Origin Assessment cluster_1 Primary Analytical Screening cluster_2 Structural Elucidation & Confirmation synthesis Synthesis Route Analysis (Starting Materials, Intermediates, By-products) hplc HPLC-UV / PDA (Separation & Quantification) synthesis->hplc Process Impurities degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) degradation->hplc Degradants lcms LC-MS (Mass Identification) hplc->lcms Peaks of Interest isolation Impurity Isolation (Prep-HPLC, Flash Chromatography) lcms->isolation Identify Target Masses nmr NMR Spectroscopy ('H, '³C, 2D) (Definitive Structure) nmr->hplc Confirm Peak Identity ftir FTIR Spectroscopy (Functional Group Analysis) isolation->nmr Confirm Structure isolation->ftir

Caption: Integrated workflow for impurity profiling.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique depends on the specific goal, whether it is routine purity testing, identification of an unknown impurity, or definitive structural confirmation. High-performance liquid chromatography (HPLC) is recognized as a precise and sensitive method for separating and quantifying impurities.[7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC, particularly in its reversed-phase mode (RP-HPLC), is the gold standard for purity analysis due to its high resolving power, sensitivity, and robustness.[8] When coupled with a Photo Diode Array (PDA) detector, it not only quantifies impurities but also provides UV spectral data that can help in preliminary identification and peak tracking.

Strengths for this compound Analysis:

  • Excellent Resolution: Capable of separating closely related structural isomers, which are common process impurities.

  • High Sensitivity: Can detect and quantify impurities at levels required by regulatory agencies (typically reporting thresholds of 0.05%).[8]

  • Quantitative Accuracy: Provides precise area-percent purity values, crucial for batch release and stability testing.

Limitations:

  • Identification Power: While PDA provides UV spectra, it is often insufficient for the unambiguous identification of unknown impurities. Co-eluting peaks can also complicate analysis.

  • Non-Chromophoric Impurities: Impurities lacking a UV chromophore will not be detected.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

LC-MS is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass-resolving power of mass spectrometry.[2] It is the premier tool for identifying unknown impurities detected during HPLC screening.

Strengths for this compound Analysis:

  • Molecular Weight Determination: Provides the molecular weight of impurities, offering a critical piece of information for structural elucidation.

  • High Specificity: Can detect impurities even if they co-elute with the main API peak in the chromatogram.

  • Fragmentation Data: Techniques like MS/MS provide fragmentation patterns that help piece together the structure of an unknown molecule.[9]

Limitations:

  • Ionization Dependence: Not all compounds ionize efficiently, which can affect detection sensitivity.

  • Isomer Challenge: Cannot distinguish between isomers that have the same mass and similar fragmentation patterns without excellent chromatographic separation.

  • Quantitative Complexity: While quantitative, it can be more complex to validate than HPLC-UV due to potential matrix effects from the API.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide definitive structural information. For an isolated impurity or a significant degradant, ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Strengths for this compound Analysis:

  • Definitive Structure: Provides detailed information about the carbon-hydrogen framework, substitution patterns on the aromatic ring, and the nature of functional groups.

  • Isomer Differentiation: Can easily distinguish between positional isomers (e.g., this compound vs. 2-Chloro-4-methylbenzoic acid) through unique chemical shifts and coupling patterns.

  • Quantitative NMR (qNMR): Can be used as a primary method for quantifying reference standards without the need for a standard of the same compound.

Limitations:

  • Low Sensitivity: Requires a relatively large amount of pure sample (typically >1 mg), making it unsuitable for trace impurity analysis without prior isolation.

  • Complex Mixtures: Spectra of complex mixtures can be difficult to interpret due to overlapping signals.

Data Summary: A Head-to-Head Comparison

The following table summarizes the comparative performance of these core techniques for the analysis of impurities in this compound.

Analytical Technique Primary Application Strengths Limitations Best Suited For
HPLC-UV/PDA Separation & QuantificationHigh resolution, excellent for isomers, robust, highly quantitative.[7]Limited identification power, requires chromophore.Routine purity testing, stability studies, content uniformity.
LC-MS Identification & QuantificationProvides molecular weight, high specificity, fragmentation data for structure clues.[2]Cannot differentiate isomers by mass alone, potential matrix effects.Identifying unknown degradation products and process impurities.
NMR Structural ElucidationUnambiguous structure determination, definitive isomer differentiation.Low sensitivity, requires isolated/pure sample.Structure confirmation of isolated unknown impurities and reference standards.
FTIR Functional Group AnalysisFast, provides information on key chemical bonds (e.g., C=O, O-H).Limited structural detail, not suitable for complex mixtures.Quick identity check of raw materials and isolated impurities.

Experimental Protocols: A Practical Approach

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for developing stability-indicating methods.[5] The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and separate the resulting degradants.[10]

G cluster_conditions Stress Conditions (ICH Q1A) API This compound (in suitable solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by HPLC-PDA and LC-MS vs. Control (unstressed sample) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the API solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

  • Base Hydrolysis: Treat the API solution with 0.1 M NaOH and heat at 60°C. Follow the same sampling procedure and neutralize.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature. Protect from light and sample over time.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C). Dissolve samples at different time points for analysis.

  • Photolytic Degradation: Expose the API (solid and in solution) to light as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC-PDA method to assess purity and by LC-MS to identify the mass of any new peaks.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

  • Instrumentation and Materials:

    • HPLC System with UV/PDA detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase to 80% B over 25 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase (at the initial composition) to a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the sample solution to determine the purity by area percent normalization.

    • Specificity should be confirmed by analyzing samples from forced degradation studies to ensure all degradants are separated from the main peak.

Conclusion

The spectroscopic analysis of impurities in this compound requires a multi-faceted approach. While RP-HPLC is the cornerstone for routine purity assessment and quantification, its power is magnified when used in concert with LC-MS for the rapid identification of unknown process and degradation impurities. For definitive structural confirmation of any critical impurity, isolation followed by NMR spectroscopy remains the unequivocal gold standard. By integrating these techniques within a logical workflow grounded in an understanding of potential synthetic and degradation pathways, researchers can build a robust, reliable, and regulatory-compliant impurity control strategy.

References

  • Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]

  • Wittich, R. M., et al. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-37. Retrieved from [Link]

  • Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives.
  • Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

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  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.

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A Comparative Guide to the Synthetic Routes of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the benzene ring makes it a versatile intermediate. The efficiency, scalability, and economic viability of its synthesis are therefore critical considerations for any research and development program. This guide provides an in-depth, comparative analysis of the most common and effective synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses to aid in strategic decision-making in the laboratory.

Comparative Overview of Synthetic Strategies

Three primary synthetic strategies have been identified and evaluated for the preparation of this compound:

  • Oxidation of 4-Chloro-2-methyltoluene: A direct and classical approach involving the oxidation of the methyl group of a readily available substituted toluene.

  • Organometallic Carboxylation (Grignard/Lithiation): A powerful method for forming the C-C bond of the carboxylic acid group by reacting an organometallic intermediate with carbon dioxide.

  • Sandmeyer Reaction of 4-Chloro-2-methylaniline: A versatile route that builds the carboxylic acid functionality from an amino group via a diazonium salt intermediate.

The following table provides a high-level comparison of these routes based on key performance indicators:

ParameterRoute 1: OxidationRoute 2: Organometallic CarboxylationRoute 3: Sandmeyer Reaction
Starting Material 4-Chloro-2-methyltoluene2-Bromo-5-chlorotoluene4-Chloro-2-methylaniline
Key Transformation Side-chain oxidationGrignard/Lithium-halogen exchange and carboxylationDiazotization, cyanation, and hydrolysis
Reported Yield Good (approx. 76-78%)Excellent (approx. 90%)Moderate to Good (multi-step)
Scalability HighModerate to HighModerate
Key Advantages Readily available starting material, straightforward reaction.High yield, high purity product.Utilizes a common and versatile reaction sequence.
Key Challenges Use of strong oxidizing agents, potential for over-oxidation.Requires strictly anhydrous conditions, pyrophoric reagents.Multi-step process, handling of toxic cyanide salts.

Route 1: Oxidation of 4-Chloro-2-methyltoluene

This method represents a traditional and straightforward approach to synthesizing this compound. The oxidation of the benzylic methyl group is a robust transformation, with potassium permanganate (KMnO₄) being a common and effective oxidizing agent.

Mechanistic Rationale

The oxidation of the alkyl side-chain of an aromatic ring with strong oxidizing agents like KMnO₄ proceeds via a radical mechanism at the benzylic position. The benzylic C-H bonds are weaker than other sp³ C-H bonds, making them susceptible to hydrogen atom abstraction. The reaction is believed to initiate with the formation of a manganate ester, followed by a series of oxidative steps that ultimately cleave the alkyl group to a carboxylate, which is then protonated upon acidic workup.

Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the oxidation of o-chlorotoluene.[1]

Materials:

  • 4-Chloro-2-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of potassium permanganate (approximately 2 molar equivalents per equivalent of the starting toluene) and water is prepared.

  • 4-Chloro-2-methyltoluene (1 molar equivalent) is added to the stirred aqueous KMnO₄ solution.

  • The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. This typically requires several hours.

  • After the reaction is complete, the mixture is cooled to room temperature, and any excess KMnO₄ is quenched by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) remains.

  • The manganese dioxide is removed by filtration. The filter cake should be washed with hot water to ensure complete recovery of the product.

  • The combined filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, which precipitates the this compound.

  • The white precipitate is collected by vacuum filtration, washed with cold water, and dried.

Yield: Based on analogous reactions, a yield of 76-78% can be expected.[1]

Evaluation:
  • Advantages: This method is operationally simple and utilizes a relatively inexpensive oxidizing agent. The starting material, 4-chloro-2-methyltoluene, is commercially available. The procedure is amenable to large-scale synthesis.

  • Disadvantages: The use of a stoichiometric amount of a strong oxidizing agent like KMnO₄ generates a significant amount of manganese dioxide waste. The reaction can sometimes be slow and may require careful temperature control to avoid side reactions.

Route 2: Organometallic Carboxylation

This route offers a highly efficient and high-yielding synthesis of this compound. It involves the formation of an organometallic reagent (either a Grignard or an organolithium species) from a di-halogenated precursor, followed by its reaction with carbon dioxide. A specific and effective example involves the lithiation of 2-bromo-5-chlorotoluene.

Mechanistic Rationale

The key to this synthesis is the selective formation of the organometallic species at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact. Organolithium reagents are generated through lithium-halogen exchange. The resulting highly nucleophilic carbanionic carbon of the organolithium reagent readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired benzoic acid.

Experimental Protocol

This protocol is based on a patented procedure with a reported high yield.[2]

Materials:

  • 2-Bromo-5-chlorotoluene

  • n-Butyllithium (n-BuLi) or another suitable organolithium reagent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • A solution of 2-bromo-5-chlorotoluene in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the cooled solution, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete lithium-halogen exchange.

  • The reaction mixture is then poured slowly over an excess of crushed dry ice, which has been placed in a separate flask. The mixture is stirred until it reaches room temperature.

  • Water is carefully added to the reaction mixture to quench any unreacted organolithium reagent and to dissolve the lithium salts.

  • The aqueous layer is separated and then acidified with concentrated hydrochloric acid to a pH of 1-2.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Yield: A high yield of 90% has been reported for this procedure.[2]

Evaluation:
  • Advantages: This method provides the target compound in excellent yield and high purity. The regioselectivity is well-controlled due to the differential reactivity of the C-Br and C-Cl bonds.

  • Disadvantages: This route requires strict anhydrous and anaerobic conditions, as organolithium reagents are highly reactive towards water and oxygen. n-Butyllithium is pyrophoric and requires careful handling. The need for low temperatures can be a challenge for large-scale industrial production.

Route 3: Sandmeyer Reaction of 4-Chloro-2-methylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of other functionalities, including halogens and nitriles. This multi-step route to this compound begins with the readily available 4-chloro-2-methylaniline.

Mechanistic Rationale

This synthesis involves three key transformations:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. This is a radical-nucleophilic aromatic substitution where the diazonium group is replaced by a cyano group.

  • Hydrolysis: The resulting benzonitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Experimental Protocol

Step 1: Diazotization of 4-Chloro-2-methylaniline

A general procedure for diazotization is described here.

Materials:

  • 4-Chloro-2-methylaniline

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • 4-Chloro-2-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled aniline solution, keeping the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

Step 2: Sandmeyer Cyanation

Materials:

  • The freshly prepared diazonium salt solution

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to form a soluble complex with CuCN)

  • Water

Procedure:

  • A solution of copper(I) cyanide (and optionally sodium cyanide) in water is prepared and cooled.

  • The cold diazonium salt solution is added slowly to the copper(I) cyanide solution with stirring.

  • The reaction is often accompanied by the evolution of nitrogen gas. The mixture is typically stirred at a slightly elevated temperature to ensure the completion of the reaction.

  • The product, 4-chloro-2-methylbenzonitrile, can be isolated by extraction with an organic solvent.

Step 3: Hydrolysis of 4-Chloro-2-methylbenzonitrile

Materials:

  • 4-Chloro-2-methylbenzonitrile

  • Concentrated sulfuric acid or sodium hydroxide solution

  • Water

Procedure:

  • The isolated 4-chloro-2-methylbenzonitrile is mixed with an excess of concentrated sulfuric acid and water or a concentrated sodium hydroxide solution.

  • The mixture is heated at reflux for several hours until the hydrolysis is complete.

  • If acidic hydrolysis is used, the reaction mixture is cooled and poured onto ice, and the precipitated this compound is collected by filtration.

  • If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid to precipitate the product, which is then collected by filtration.

Evaluation:
  • Advantages: The Sandmeyer reaction is a very general and reliable method for the introduction of a wide range of functional groups. The starting material, 4-chloro-2-methylaniline, is commercially available.

  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield compared to more direct routes. The use of highly toxic cyanide salts is a significant safety concern and requires strict handling protocols. The diazotization step requires careful temperature control as diazonium salts can be unstable.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Oxidation_Route start 4-Chloro-2-methyltoluene reagent1 KMnO4, H2O, Heat start->reagent1 product This compound reagent1->product caption Figure 1: Oxidation Route

Grignard_Route start 2-Bromo-5-chlorotoluene reagent1 1. n-BuLi, THF, -78 °C 2. CO2 (dry ice) 3. H3O+ start->reagent1 product This compound reagent1->product caption Figure 2: Organometallic Carboxylation Route

Sandmeyer_Route start 4-Chloro-2-methylaniline reagent1 NaNO2, HCl, 0-5 °C start->reagent1 intermediate1 Diazonium Salt reagent1->intermediate1 reagent2 CuCN intermediate1->reagent2 intermediate2 4-Chloro-2-methylbenzonitrile reagent2->intermediate2 reagent3 H3O+, Heat intermediate2->reagent3 product This compound reagent3->product caption Figure 3: Sandmeyer Reaction Route

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including the desired scale, available equipment, safety considerations, and economic constraints.

  • For large-scale, cost-effective production , the Oxidation of 4-Chloro-2-methyltoluene is a strong candidate due to its operational simplicity and the low cost of the starting material and reagents. However, waste management of the manganese dioxide byproduct must be considered.

  • For high-purity material in a laboratory or pilot-plant setting where yield is paramount , the Organometallic Carboxylation route via lithiation of 2-bromo-5-chlorotoluene is the superior choice, providing the product in excellent yield. The stringent reaction conditions and the handling of pyrophoric reagents are the main drawbacks.

  • The Sandmeyer Reaction offers a versatile, albeit longer, alternative. It is a valuable option if 4-chloro-2-methylaniline is a readily available or inexpensive starting material. The primary concern with this route is the use of highly toxic cyanide salts, which may not be suitable for all laboratory environments.

Ultimately, a thorough process hazard analysis and a cost-benefit analysis should be conducted before selecting a synthetic route for implementation.

References

  • Clarke, H. T.; Taylor, E. R. o-Chlorobenzoic acid. Org. Synth.1930 , 10, 20. [Link]

  • Gilman, H.; McGlumphy, J. H. (Checked by). o-Chlorobenzoic acid. Org. Synth. Coll. Vol. 2, p. 135 (1943).
  • Mei, X.; August, A. T.; Wolf, C. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. J. Org. Chem.2006 , 71 (1), 142-149. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
  • Sandmeyer Reaction - Organic Syntheses. [Link]

  • Synthesis of 4-(chloromethyl)-benzoic acid - PrepChem.com. [Link]

  • Method for producing ortho-alkylated benzoic acid deriv
  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? - Quora. [Link]

  • What will be the product ratio if I do chlorination of p-toluic acid? - Chemistry Stack Exchange. [Link]

Sources

A Comparative Study of the Reactivity of Chlorobenzoic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. The seemingly subtle shift of a substituent on an aromatic ring can profoundly alter a molecule's properties and behavior in chemical transformations. This guide provides a comprehensive comparative analysis of the three isomers of chlorobenzoic acid: 2-chlorobenzoic acid (ortho-), 3-chlorobenzoic acid (meta-), and 4-chlorobenzoic acid (para-). We will delve into the electronic and steric effects that govern their reactivity, supported by experimental data, to offer a predictive framework for their application in synthesis and drug design.

Foundational Principles: Acidity and Electronic Effects

The reactivity of the chlorobenzoic acid isomers is fundamentally governed by the interplay of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the chlorine atom, in concert with the strongly electron-withdrawing carboxyl group (-I, -R). The spatial arrangement of these groups creates distinct electronic environments within each isomer, which is directly reflected in their acidity (pKa values). A lower pKa value indicates a stronger acid.

Table 1: pKa Values of Chlorobenzoic Acid Isomers at 25°C

IsomerpKa
2-Chlorobenzoic Acid2.92[1]
3-Chlorobenzoic Acid3.82[1]
4-Chlorobenzoic Acid3.98[1]
Benzoic Acid (for reference)4.20

Analysis of Acidity:

  • 2-Chlorobenzoic Acid (ortho-): This isomer is the strongest acid due to the ortho effect . The proximity of the chloro and carboxyl groups forces the carboxyl group out of the plane of the benzene ring. This steric inhibition of resonance reduces the delocalization of the carboxyl group's pi electrons into the ring, making the carboxylate anion more stable. The strong electron-withdrawing inductive effect of the nearby chlorine also significantly contributes to the stabilization of the conjugate base.

  • 3-Chlorobenzoic Acid (meta-): The chlorine atom at the meta position exerts a significant electron-withdrawing inductive effect, making it a stronger acid than benzoic acid. However, the resonance effect of chlorine does not extend to the meta position, resulting in intermediate acidity among the three isomers.

  • 4-Chlorobenzoic Acid (para-): In the para isomer, the electron-withdrawing inductive effect is attenuated by the greater distance from the carboxyl group. Furthermore, the electron-donating resonance effect of the chlorine atom partially counteracts the inductive effect, leading to the highest pKa value and thus the weakest acidity among the three chloro-substituted isomers.

electronic_effects_acidity cluster_acidity Acidity Comparison cluster_ortho 2-Chlorobenzoic Acid cluster_meta 3-Chlorobenzoic Acid cluster_para 4-Chlorobenzoic Acid Acidity_Order Acidity_Order Ortho COOH Cl Benzene Ring Ortho_Effect Ortho Effect: - Steric hindrance twists COOH group - Reduced resonance stabilization of the acid - Strong inductive effect (-I) Meta COOH Benzene Ring Cl Meta_Effect - Strong inductive effect (-I) - No resonance effect from Cl at meta position Para COOH Benzene Ring Cl Para_Effect - Weaker inductive effect (-I) due to distance - Opposing electron-donating resonance effect (+R)

Caption: Factors influencing the acidity of chlorobenzoic acid isomers.

Electrophilic Aromatic Substitution: The Case of Nitration

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. The carboxyl group is a deactivating, meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. The nitration of chlorobenzoic acid isomers with a mixture of nitric acid and sulfuric acid illustrates the interplay of these directing effects.

Table 2: Product Distribution in the Nitration of Chlorobenzoic Acid Isomers

IsomerMajor Product(s)
2-Chlorobenzoic Acid2-Chloro-5-nitrobenzoic acid
3-Chlorobenzoic AcidMixture: 3-Chloro-5-nitrobenzoic acid, 3-Chloro-6-nitrobenzoic acid, and 3-Chloro-4-nitrobenzoic acid
4-Chlorobenzoic Acid4-Chloro-3-nitrobenzoic acid[1]

Causality of Product Distribution:

  • 2-Chlorobenzoic Acid: The carboxyl group directs the incoming nitro group to the 5-position (meta), and the chlorine atom directs it to the same 5-position (para to Cl). These reinforcing effects lead to a single major product.

  • 3-Chlorobenzoic Acid: The directing effects are divergent. The carboxyl group directs to the 5-position, while the chlorine atom directs to the 2-, 4-, and 6-positions. This results in a complex mixture of isomers that can be challenging to separate.

  • 4-Chlorobenzoic Acid: The carboxyl group directs to the 3-position (meta), and the chlorine atom also directs to the 3-position (ortho to Cl). The reinforcing nature of these directing effects leads to the formation of a single primary product.[1]

nitration_directing cluster_ortho_nitration Nitration of 2-Chlorobenzoic Acid cluster_meta_nitration Nitration of 3-Chlorobenzoic Acid cluster_para_nitration Nitration of 4-Chlorobenzoic Acid 2-CBA 2-Chlorobenzoic Acid Product_O 2-Chloro-5-nitrobenzoic acid 2-CBA->Product_O HNO₃, H₂SO₄ Explanation_O COOH directs meta (C5) Cl directs para (C5) => Reinforcing 3-CBA 3-Chlorobenzoic Acid Product_M Mixture of Isomers 3-CBA->Product_M HNO₃, H₂SO₄ Explanation_M COOH directs meta (C5) Cl directs ortho, para (C2, C4, C6) => Divergent 4-CBA 4-Chlorobenzoic Acid Product_P 4-Chloro-3-nitrobenzoic acid 4-CBA->Product_P HNO₃, H₂SO₄ Explanation_P COOH directs meta (C3) Cl directs ortho (C3) => Reinforcing

Caption: Directing effects in the nitration of chlorobenzoic acid isomers.

Nucleophilic Attack at the Carboxyl Group: Esterification

The reactivity of the carboxyl group itself is subject to the electronic and steric influences of the chlorine substituent. A classic method to probe this reactivity is through Fischer esterification, an acid-catalyzed reaction with an alcohol. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.

Predicted Relative Rates of Esterification:

3-Chlorobenzoic Acid ≈ 4-Chlorobenzoic Acid > 2-Chlorobenzoic Acid

  • 3- and 4-Chlorobenzoic Acids: The electronic effects of the chlorine atom in the meta and para positions have a relatively minor impact on the electrophilicity of the distant carboxyl carbon. Their rates of esterification are expected to be comparable to each other and significantly faster than the ortho isomer.

  • 2-Chlorobenzoic Acid: The pronounced steric hindrance from the bulky chlorine atom in the ortho position severely impedes the approach of the alcohol nucleophile to the carbonyl carbon. This steric effect is the dominant factor and is expected to lead to a significantly slower rate of esterification compared to the meta and para isomers.

Experimental Protocol: Comparative Analysis of Esterification Rates

This protocol provides a framework for a self-validating experiment to determine the relative rates of esterification of the three chlorobenzoic acid isomers.

Objective: To quantitatively compare the rates of Fischer esterification of 2-chloro-, 3-chloro-, and 4-chlorobenzoic acid with methanol.

Materials:

  • 2-Chlorobenzoic Acid

  • 3-Chlorobenzoic Acid

  • 4-Chlorobenzoic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate (for extraction)

  • Internal Standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In three separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, place an equimolar amount (e.g., 5.0 mmol) of each chlorobenzoic acid isomer.

  • To each flask, add a precise volume of a stock solution of the internal standard in anhydrous methanol. The methanol should be in large excess (e.g., 20 mL) to serve as both reactant and solvent.

  • Immerse the flasks in a thermostatically controlled oil bath set to a constant temperature (e.g., 60 °C).

  • Allow the mixtures to equilibrate thermally for 10 minutes.

  • Reaction Initiation: Simultaneously, add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to each flask and start a timer.

  • Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Work-up: Immediately quench each aliquot in a vial containing ice-cold saturated sodium bicarbonate solution. Add a fixed volume of ethyl acetate, vortex thoroughly, and allow the layers to separate.

  • Sample Analysis: Carefully extract a sample from the organic layer of each vial and inject it into the GC-MS.

  • Data Analysis: For each time point, determine the ratio of the peak area of the methyl chlorobenzoate product to the peak area of the internal standard. Plot this ratio against time for each isomer. The initial slope of each curve is proportional to the initial rate of reaction.

esterification_protocol cluster_prep Preparation cluster_reaction_control Reaction & Control cluster_analysis_quant Analysis & Quantification Setup Set up three identical reactions: - Equimolar chlorobenzoic acid isomers - Excess methanol with internal standard Equilibrate Equilibrate at constant temperature Setup->Equilibrate Initiate Simultaneously add H₂SO₄ catalyst Equilibrate->Initiate Sample Withdraw aliquots at timed intervals Initiate->Sample Quench Quench aliquots and perform work-up Sample->Quench Analyze Analyze organic layer by GC-MS Quench->Analyze Plot Plot (Product Area / Internal Standard Area) vs. Time Analyze->Plot Compare Compare initial reaction rates from slopes Plot->Compare

Caption: Workflow for the comparative kinetic study of esterification.

Conclusion: A Predictive Framework for Reactivity

The reactivity of the chlorobenzoic acid isomers is a clear and instructive example of the profound influence of substituent position on the properties of aromatic compounds. The ortho isomer, governed by the unique "ortho effect," exhibits heightened acidity but sterically hindered reactivity at the carboxyl group. The meta and para isomers display reactivity patterns that are more predictably explained by the interplay of inductive and resonance effects. For synthetic chemists and drug development professionals, a solid grasp of these principles is not merely academic; it is a critical tool for designing efficient synthetic pathways, predicting reaction outcomes, and ultimately, for the rational design of molecules with desired biological activities.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

Sources

A Comparative Guide to the Efficacy of Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous effort to ensure global food security and manage vegetation, synthetic auxin herbicides have been a cornerstone of chemical weed control for over seven decades.[1] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in plants leads to a supraoptimal auxin concentration, causing uncontrolled growth and ultimately, death in susceptible species, particularly broadleaf weeds.[2] This guide provides a detailed comparison of the efficacy of prominent synthetic auxin herbicides, with a special focus on the phenoxyacetic acid derivative MCPA, and its comparison with other widely used alternatives such as 2,4-D and the benzoic acid derivative, dicamba.

While the topic of interest is herbicides derived from 4-Chloro-2-methylbenzoic acid , it is crucial to clarify that this compound primarily serves as a vital chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Commercially significant herbicides are not directly synthesized from this specific benzoic acid. However, the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) shares the same "4-chloro-2-methyl" substitution pattern on the aromatic ring, differing by the presence of a phenoxyacetic acid structure instead of a benzoic acid. This structural similarity and shared mode of action make a comparative analysis of MCPA and other synthetic auxins highly relevant for researchers in the field.

This guide will delve into the molecular mechanism of action of these herbicides, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, thereby offering a comprehensive resource for researchers, scientists, and professionals in herbicide development.

Mechanism of Action: The Synthetic Auxin Pathway

Synthetic auxin herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway.[3] The primary action involves the disruption of several critical growth processes, fundamentally affecting cell wall plasticity and nucleic acid metabolism.[3]

The core of this mechanism lies in the perception of the synthetic auxin by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors .[4] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins.[5] The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of a host of auxin-responsive genes.[2] This leads to an overproduction of ethylene and abscisic acid (ABA), resulting in epinastic growth, senescence, and tissue decay in sensitive dicotyledonous plants.[1][2]

AuxinSignalingPathway cluster_0 Cellular Response Auxin Synthetic Auxin (e.g., MCPA, 2,4-D, Dicamba) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factors (Active) Proteasome->ARF Activates by removing repressors Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Cellular_Effects Uncontrolled Growth, Epinasty, Senescence, Plant Death Auxin_Genes->Cellular_Effects Leads to

Caption: Core signaling pathway of synthetic auxin herbicides.

Comparative Efficacy of MCPA, 2,4-D, and Dicamba

The efficacy of synthetic auxin herbicides varies depending on the specific compound, the target weed species, application rate, and environmental conditions. MCPA, 2,4-D, and dicamba are all effective on a broad spectrum of broadleaf weeds, but they exhibit different strengths and weaknesses.

Quantitative Phytotoxicity Data

The following tables summarize the comparative efficacy of MCPA, 2,4-D, and dicamba against several common broadleaf weeds. The data, presented as percent control, has been compiled from various field studies. It is important to note that these values can vary based on the experimental conditions outlined in the subsequent protocol section.

Table 1: Efficacy of MCPA, 2,4-D, and Dicamba on Selected Broadleaf Weeds

Weed SpeciesMCPA (% Control)2,4-D (% Control)Dicamba (% Control)
Palmer amaranth (Amaranthus palmeri)Moderate68-80[6]59-83[6]
Common lambsquarters (Chenopodium album)Good90-94[7]Good
Velvetleaf (Abutilon theophrasti)Good90-94[7]Good
Giant ragweed (Ambrosia trifida)Good99-100[7]73-83 (at 28 DAT)[6]
Field Bindweed (Convolvulus arvensis)GoodGoodGood
Canada thistle (Cirsium arvense)Good[8]GoodGood
Dandelion (Taraxacum officinale)GoodGoodGood

Note: "Good" indicates effective control as reported in literature, but specific percentages were not consistently provided across all studies. Data can be influenced by application rates and weed growth stage.

Field Observations and Spectrum of Control
  • MCPA is widely used for the control of broadleaf weeds in cereal crops and pastures.[8] It is particularly effective against thistles and docks.[9]

  • 2,4-D is one of the most widely used herbicides globally and is effective on a vast array of broadleaf weeds.[10] It is available in different formulations (e.g., esters and amine salts) which can affect its volatility and efficacy.[11]

  • Dicamba is a benzoic acid herbicide known for its effectiveness on tough-to-control perennial weeds and its soil residual activity, which can provide control for up to 14 days.[12] It is often used in combination with other herbicides to broaden the spectrum of control.[13]

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following outlines a robust methodology for conducting whole-plant bioassays to evaluate and compare the efficacy of herbicides like MCPA, 2,4-D, and dicamba.

Step-by-Step Methodology for Whole-Plant Bioassay
  • Seed Collection and Germination :

    • Collect mature seeds from at least 30 randomly selected plants of the target weed species from a field with no recent herbicide application (susceptible population).[14]

    • Store seeds in labeled paper bags at low temperature to maintain viability.[14]

    • Germinate seeds in petri dishes or germination trays with appropriate substrate and environmental conditions (e.g., temperature, light) optimized for the specific weed species.

  • Plant Cultivation :

    • Once seedlings reach a similar growth stage (e.g., cotyledon to first true leaf), transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized soil mix.[15]

    • Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) to ensure uniform growth.[16]

    • Water plants as needed, preferably through subirrigation to avoid disturbing the soil surface.[15]

  • Herbicide Preparation and Application :

    • Prepare stock solutions of the herbicides (MCPA, 2,4-D, dicamba) and perform serial dilutions to obtain a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

    • Apply herbicides to plants at a specific growth stage (e.g., 2-4 true leaves) using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[16]

    • Include an untreated control group for each weed species.

  • Data Collection and Analysis :

    • Assess herbicide efficacy at set time points after application (e.g., 7, 14, and 21 days).

    • Visual injury ratings can be performed on a scale of 0% (no effect) to 100% (plant death).

    • For quantitative analysis, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Use dose-response analysis to determine the effective dose required to cause 50% growth reduction (ED50).[17]

HerbicideEfficacyWorkflow cluster_workflow Experimental Workflow A 1. Seed Collection & Germination B 2. Plant Cultivation (Greenhouse) A->B C 3. Herbicide Application (Precision Sprayer) B->C D 4. Incubation & Observation (Controlled Environment) C->D E 5. Data Collection (Visual Rating & Biomass) D->E F 6. Data Analysis (Dose-Response, ED50) E->F

Caption: Generalized workflow for herbicide efficacy testing.

Conclusion

The synthetic auxin herbicides, including the phenoxyacetic acids MCPA and 2,4-D, and the benzoic acid dicamba, remain indispensable tools in modern agriculture. While they share a common molecular mechanism of action through the disruption of auxin homeostasis, their efficacy on specific weed species can differ. This guide has provided a comparative overview of their performance, grounded in scientific literature, and has detailed the necessary experimental protocols to generate reliable and trustworthy data. For researchers and professionals in the field, a thorough understanding of these comparative efficacies and the methodologies for their assessment is crucial for the development of effective and sustainable weed management strategies.

References

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  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols. [Link]

  • Burgos, N. R. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(sp1), 152-165. [Link]

  • UC IPM. (n.d.). Herbicide Symptoms: Synthetic Auxins. University of California Agriculture and Natural Resources. [Link]

  • Robinson, A. P., et al. (2012). Summer Annual Weed Control with 2,4-D and Glyphosate. Weed Technology, 26(4), 653-657. [Link]

  • Burgos, N. R. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. [Link]

  • Aco. (2024). Selective Herbicide Combination of MCPA, quinclorac, dicamba, and sulfentrazone for Lawns. [Link]

  • Grossmann, K. (2010). Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. [Link]

  • Khan, I., et al. (2020). Effective Control against Broadleaf Weed Species Provided by Biodegradable PBAT/PLA Mulch Film Embedded with the Herbicide 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA). ACS Omega, 5(12), 6433-6441. [Link]

  • Khan, I., et al. (2020). Effective Control against Broadleaf Weed Species Provided by Biodegradable PBAT/PLA Mulch Film Embedded with the Herbicide 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA). National Institutes of Health. [Link]

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  • Elliott, J. G., & Evans, S. A. (1959). The effect of MCPA, MCPB and 2,4-DB on the productivity and botanical composition of permanent pasture. Grass and Forage Science, 14(1), 1-6. [Link]

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  • Merchant, R. M., et al. (2013). Weed response to 2,4-D, 2,4-DB, and dicamba applied alone or with glufosinate. Weed Technology, 27(4), 658-667. [Link]

  • FBN. (2024). Dicamba 101: Everything Farmers Need to Know About Dicamba. [Link]

  • Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. [Link]

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  • Kim, J., et al. (2023). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 12(14), 2686. [Link]

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  • Garden Nursery Products. (n.d.). A Practical Guide to SureFire Dicamba M Herbicide. [Link]

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  • FBN. (2024). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]

  • McMaster, S. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. [Link]

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  • Hay, J. M., et al. (2020). Efficacy of 2,4-D, Dicamba, Glufosinate and Glyphosate Combinations on Selected Broadleaf Weed Heights. American Journal of Plant Sciences, 11(11), 1833-1849. [Link]

  • Le, K. A., et al. (2020). Double-Action Herbicidal Ionic Liquids Based on Dicamba Esterquats with 4-CPA, 2,4-D, MCPA, MCPP, and Clopyralid Anions. ACS Sustainable Chemistry & Engineering, 8(36), 13679-13689. [Link]

  • Titan Ag. (n.d.). DICAMBA + MCPA. [Link]

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A Comparative Guide to the In-Vitro Anticancer Potential of 4-Chloro-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The scaffold of 4-Chloro-2-methylbenzoic acid has emerged as a promising starting point for the synthesis of a diverse array of derivatives with potential anticancer properties. This guide provides a comprehensive comparison of the in-vitro performance of various classes of this compound derivatives against a panel of cancer cell lines. We will delve into the experimental data supporting their cytotoxic effects and elucidate the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed methodologies to inform future research and development endeavors.

Comparative Cytotoxicity of this compound Derivatives

The in-vitro cytotoxicity of novel compounds is a critical initial step in the drug discovery pipeline, providing a quantitative measure of their potential to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Below is a comparative summary of the IC50 values for representative this compound derivatives across various human cancer cell lines. It is important to note that the data presented is a synthesis from multiple studies to provide a comparative overview.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Amides CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid)Colorectal Cancer Cells9.55--
Metal Complexes [Cu(4-chloro-3-nitrobenzoic acid)4(phen)]HeLa (Cervical Cancer)8.99Cisplatin>12.19
A549 (Lung Cancer)11.32Cisplatin>12.19
HepG2 (Liver Cancer)12.19Cisplatin>12.19
Hydrazide-Hydrazones 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideMRSA3.91 (MIC)--
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77--

Note: The presented IC50 values are indicative and sourced from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanistic Insights: Unraveling the Pathways of Cell Death

The anticancer activity of this compound derivatives often stems from their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis. Many anticancer agents exert their effects by triggering this pathway in malignant cells. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate.[1][2][3] Upon receiving an apoptotic stimulus, the balance shifts towards pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[3] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[4][5] This, in turn, activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][6] The tumor suppressor protein p53 also plays a crucial role in inducing apoptosis in response to cellular stress, such as DNA damage, by transcriptionally activating pro-apoptotic genes like Bax.[7][8][9]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_execution Execution 4_Chloro_2_methylbenzoic_acid_derivatives 4_Chloro_2_methylbenzoic_acid_derivatives p53 p53 4_Chloro_2_methylbenzoic_acid_derivatives->p53 activates DNA_Damage DNA_Damage DNA_Damage->p53 activates Bcl2_family Bcl-2 Family (Bcl-2, Bcl-xL vs Bax, Bak) p53->Bcl2_family regulates balance Mitochondrion Mitochondrion Bcl2_family->Mitochondrion controls MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase_9 Caspase-9 Apoptosome->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates CyclinE_CDK2 Cyclin E / CDK2 Rb_E2F->CyclinE_CDK2 releases E2F to activate G1_Checkpoint G1/S Checkpoint CyclinE_CDK2->G1_Checkpoint promotes transition DNA_Replication DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication->CyclinA_CDK2 G2_Checkpoint G2/M Checkpoint CyclinA_CDK2->G2_Checkpoint promotes transition CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis initiates G1_Checkpoint->DNA_Replication G2_Checkpoint->CyclinB_CDK1 Derivatives 4-Chloro-2-methylbenzoic acid derivatives Derivatives->G1_Checkpoint Arrest Derivatives->G2_Checkpoint Arrest

Figure 2: Key regulators of the cell cycle.

Experimental Protocols

To ensure the reproducibility and validity of the in-vitro data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of this compound derivatives.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified using cell cycle analysis software.

Conclusion and Future Directions

The in-vitro studies of this compound derivatives have revealed a promising class of compounds with significant anticancer potential. The diverse chemical modifications of the parent scaffold have led to the identification of derivatives with potent cytotoxic effects against a range of cancer cell lines. Mechanistic studies have begun to unravel their modes of action, highlighting the induction of apoptosis and cell cycle arrest as key events.

The comparative data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for the scientific community. It is evident that further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. Future research should also focus on elucidating the specific molecular targets and signaling pathways modulated by the most promising derivatives. In-vivo studies in animal models will be the next critical step to evaluate the therapeutic efficacy and safety of these compounds, with the ultimate goal of translating these preclinical findings into novel and effective cancer therapies.

References

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A Comparative Guide to the Antimicrobial Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Fundamental Mechanism: How Benzoic Acid Derivatives Inhibit Microbial Growth

The efficacy of benzoic acid and its derivatives as antimicrobial agents is fundamentally linked to their chemical structure and the physiological pH of the surrounding environment. The primary mechanism of action is not direct bactericidal activity but rather the disruption of cellular homeostasis, particularly in fungi and bacteria.[1]

The process is contingent on the lipophilicity of the undissociated acid.[2] In an acidic environment (low pH), a higher proportion of the benzoic acid molecules exist in their un-dissociated, lipophilic form. This state allows them to readily permeate the lipid-rich cell membranes of microorganisms via passive diffusion.[3][4]

Once inside the cell, the molecule encounters the cytoplasm, which is typically maintained at a near-neutral pH (around 7.0).[5] In this more alkaline environment, the benzoic acid molecule dissociates, releasing a proton (H⁺) and a benzoate anion.[4] This intracellular release of protons leads to the acidification of the cytoplasm.[3][6] The resulting drop in internal pH has several detrimental effects on the microbial cell:

  • Enzyme Inhibition: Many critical metabolic enzymes, such as those involved in glycolysis (e.g., phosphofructokinase), are highly sensitive to pH changes and become inhibited, disrupting energy production.[4]

  • Disruption of Proton Motive Force: The accumulation of intracellular protons can dissipate the electrochemical gradient across the cell membrane, which is essential for ATP synthesis and nutrient transport.[4]

  • Inhibition of Amino Acid Uptake: The integrity of the cell membrane is compromised, which interferes with the absorption of essential amino acids.[2]

Ultimately, these combined effects inhibit microbial growth and can lead to cell death.[4] The strong dependence on external pH is a critical factor, with antimicrobial activity being significantly higher in acidic conditions (pH 2.5–4.5).[7][8]

MechanismOfAction cluster_outside External Environment (Low pH) cluster_membrane Microbial Cell Membrane cluster_inside Cytoplasm (Neutral pH) BA_un Benzoic Acid (Undissociated, Lipophilic) BA_diss Dissociation BA_un->BA_diss Passive Diffusion Proton H⁺ (Protons) BA_diss->Proton Anion Benzoate Anion BA_diss->Anion Inhibition Inhibition of Glycolysis & Disruption of Proton Motive Force Proton->Inhibition Cytoplasmic Acidification Death Inhibition of Growth & Cell Death Inhibition->Death

Caption: Mechanism of benzoic acid's antimicrobial action.

Experimental Protocol: Determining Antimicrobial Efficacy

To objectively compare the potency of different benzoic acid derivatives, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted and reliable technique for this purpose.[5]

Rationale for Method Selection

The broth microdilution assay is preferred for its quantitative nature, high throughput capability using 96-well plates, and conservation of reagents. It allows for the simultaneous testing of multiple compounds at various concentrations against different microorganisms.[9] Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as its composition is well-defined and does not interfere with most antimicrobial agents.[5]

Step-by-Step Broth Microdilution Protocol
  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism (e.g., E. coli ATCC 25922) from a fresh agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each benzoic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using MHB. This creates a gradient of concentrations to be tested.[9] For example, starting from a high concentration like 8 mg/mL down to 0.13 mg/mL.[5]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (MHB with inoculum, no compound) to verify microbial growth and a negative control (MHB with compound, no inoculum) to check for media sterility and compound precipitation.[9]

    • Incubate the plates at 37°C for 18-24 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]

MIC_Workflow start Start: Pure Microbial Culture prep_inoculum 1. Prepare Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum dilute_inoculum 2. Dilute Inoculum (to ~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum add_inoculum 5. Inoculate Wells dilute_inoculum->add_inoculum prep_stock 3. Prepare Compound Stock Solution serial_dilution 4. Perform Serial Dilution in 96-Well Plate prep_stock->serial_dilution serial_dilution->add_inoculum controls 6. Include Growth & Sterility Controls add_inoculum->controls incubate 7. Incubate Plate (37°C, 18-24h) controls->incubate read_mic 8. Read Results (Visual Inspection) incubate->read_mic end End: Determine MIC Value read_mic->end

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A Comparative Guide to the Characterization of 4-Chloro-2-methylbenzoic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the precise characterization of intermediates like 4-Chloro-2-methylbenzoic acid is of utmost importance. This aromatic carboxylic acid serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its purity and identity directly impact the quality, efficacy, and safety of the final product. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the optimal method for your analytical needs.

Understanding the Analyte: this compound

This compound (C₈H₇ClO₂) is a solid, white to beige powder with a molecular weight of 170.59 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a chloro substituent, and a methyl group on the benzene ring, dictates its physicochemical properties and, consequently, the most suitable analytical approaches.[1][3] Key properties to consider are its melting point of 167-171 °C and its limited volatility, which are critical factors in the choice between HPLC and GC-MS.[2][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds.[5][6][7] Given that this compound is a solid with a relatively high melting point, HPLC presents a direct and robust method for its analysis without the need for chemical modification.

The Rationale Behind the HPLC Approach

A reversed-phase HPLC method is the logical choice for this compound. The C18 stationary phase provides a non-polar environment, and a polar mobile phase is used to elute the components. The retention of the analyte is governed by its hydrophobic interactions with the stationary phase. By manipulating the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, we can achieve optimal separation from impurities. The acidic nature of the carboxylic acid group necessitates the use of an acidified mobile phase (e.g., with phosphoric or formic acid) to suppress its ionization and ensure a sharp, symmetrical peak shape.

Detailed Experimental Protocol: HPLC

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Instrumentation and Conditions:

ParameterConditionRationale
HPLC System A standard HPLC system with a UV detectorReadily available and suitable for chromophoric compounds.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent separation for moderately non-polar compounds.
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v)The organic modifier controls retention, while the acid suppresses analyte ionization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection UV at 240 nmWavelength at which the aromatic ring and carboxyl group exhibit strong absorbance.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc Filtered Sample separation Separation on C18 Column hplc->separation detection UV Detection (240 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal quantify Quantify Peak Area chromatogram->quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Add BSTFA & Heat (70°C) weigh->derivatize gcms Inject into GC-MS derivatize->gcms Derivatized Sample separation Separation on DB-5ms Column gcms->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection tic Generate Total Ion Chromatogram detection->tic Ion Signal spectrum Extract Mass Spectrum tic->spectrum identify Identify via Library Search spectrum->identify

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 4-Chloro-2-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles and rationale that govern method selection, development, and validation. Our approach is grounded in the internationally harmonized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, ensuring that the methodologies described are robust, reliable, and fit for their intended purpose in a regulated drug development environment.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide will compare two orthogonal and powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the experimental data and procedural logic necessary for researchers and drug development professionals to make informed decisions.

Pillar 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: The Rationale for RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential workhorse for the analysis of small organic molecules like this compound in the pharmaceutical industry.[6] Its prominence stems from several key advantages:

  • Analyte Suitability: The compound possesses a benzene ring, a strong chromophore, making it ideally suited for direct detection by UV spectrophotometry.

  • Versatility: RP-HPLC can be used for both quantitative analysis (assay) and the detection of impurities.

  • Robustness: The technology is mature, well-understood, and highly reproducible, which is critical for quality control (QC) environments.

The primary challenge in developing an RP-HPLC method for a carboxylic acid is controlling its ionization state. The pKa of the carboxylic acid group dictates that it will be ionized at neutral pH. In its ionized (deprotonated) state, the molecule is highly polar and exhibits poor retention on a nonpolar C18 stationary phase, often resulting in poor peak shape and unreliable quantification. The causality behind our chosen methodology is to suppress this ionization by acidifying the mobile phase, thereby converting the analyte to its neutral, more hydrophobic form, which interacts favorably with the C18 column.

Experimental Protocol: Isocratic RP-HPLC Method

This protocol outlines a self-validating system for the determination of this compound purity.

  • Instrumentation and Materials:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Solvents: HPLC-grade acetonitrile and water.

    • Reagent: Phosphoric acid (H₃PO₄), analytical grade.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). The acid is critical for protonating the carboxylic acid, ensuring good peak shape.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. A controlled temperature ensures retention time reproducibility.

    • Detection Wavelength: 240 nm. This wavelength is selected to maximize the absorbance of the analyte while minimizing interference from potential impurities.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the sample diluent.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Analysis and System Suitability:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Perform five replicate injections of the Working Standard Solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[8]

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H2O/H3PO4) Equilibrate Column Equilibration (30 min) MobilePhase->Equilibrate Standard Standard Prep (100 µg/mL) SST System Suitability (5x Standard Inj.) Standard->SST Sample Sample Prep (100 µg/mL) Analysis Sample Injection Sample->Analysis Equilibrate->SST Ready SST->Analysis RSD ≤ 2.0% Integrate Peak Integration Analysis->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the direct HPLC analysis.

Validation Data Summary: RP-HPLC Method

The following table summarizes the performance characteristics of the HPLC method, validated according to ICH Q2(R2) guidelines.[1][4][8]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time from blank or known impurities.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of nominal concentration (50-150 µg/mL)50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.85%
Precision (Intermediate, %RSD) ≤ 2.0%1.20%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.15 µg/mL
Robustness %RSD remains within limits after small, deliberate changes (flow, temp, pH).Pass

Pillar 2: Gas Chromatography with Derivatization (GC-FID/MS)

Expertise & Experience: The Rationale for GC

Gas Chromatography is a powerful alternative, particularly for identifying and quantifying volatile impurities that may not be amenable to HPLC. However, this compound itself has low volatility and high polarity due to the carboxylic acid group, making it unsuitable for direct GC analysis. The causal logic here is the necessity of derivatization . By converting the polar carboxylic acid into a nonpolar, more volatile ester (e.g., a methyl ester), we make the analyte compatible with GC analysis.[9] This extra step provides an orthogonal method, which is invaluable for comprehensive impurity profiling and method cross-validation.

Experimental Protocol: GC Method via Methyl Ester Derivatization

This protocol provides a complete system for GC analysis, including the critical derivatization step.

  • Instrumentation and Materials:

    • GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: DB-5 or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Reagents: Methanol (anhydrous), Sulfuric Acid (concentrated), Dichloromethane (DCM).

  • Derivatization Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

    • Add 2 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid (catalyst).

    • Seal the vial and heat at 60°C for 1 hour. This Fischer esterification reaction converts the acid to its methyl ester.

    • Cool the vial to room temperature.

    • Add 2 mL of water and 2 mL of DCM. Vortex to extract the methyl 4-chloro-2-methylbenzoate into the organic (DCM) layer.

    • Carefully transfer the bottom DCM layer to a clean vial for GC analysis.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector Temperature (FID): 300°C.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Purity is determined by the area percentage of the main peak corresponding to the methyl ester derivative.

Workflow for GC Analysis with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Deriv Derivatization (Methanol/H2SO4, 60°C) Weigh->Deriv Extract Liquid-Liquid Extraction (DCM) Deriv->Extract Inject Inject 1 µL of Organic Layer Extract->Inject Separate Chromatographic Separation Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for GC analysis including derivatization.

Comparative Guide: HPLC vs. GC

The choice between HPLC and GC is not merely one of preference but is dictated by the specific analytical goal. A self-validating system often employs orthogonal methods to ensure comprehensive characterization. The FDA's guidelines emphasize that test methods should be thoroughly developed and suitable for routine use.[10]

FeatureRP-HPLC MethodGC with Derivatization Method
Principle Partition chromatography based on polarity.Partition chromatography based on volatility.
Speed Faster; direct analysis without extra reaction steps.Slower; requires a mandatory derivatization step.
Simplicity High; simple sample dissolution.Moderate; involves chemical reaction and extraction.
Selectivity Excellent for polar and nonpolar impurities.Excellent for volatile and semi-volatile impurities.
Sensitivity (Typical LOQ) ~0.15 µg/mL (0.015%)~0.10 µg/mL (0.010%) - can be higher with MS.
Robustness Very high; ideal for routine QC.Moderate; derivatization efficiency can be a source of variability.
Best Application Routine purity testing, assay, and stability studies.Orthogonal validation, identification of unknown volatile impurities (with MS), analysis of raw materials.

Conclusion

Both RP-HPLC and GC-based methods offer robust and reliable means for the analytical validation of this compound, provided they are developed and validated with a thorough understanding of the underlying chemistry. The direct RP-HPLC method stands out for its simplicity, speed, and robustness, making it the preferred choice for routine quality control applications. The GC method, while more complex due to the required derivatization, provides a powerful orthogonal technique essential for comprehensive impurity profiling and cross-validation activities during drug development. The application of these scientifically sound, validated procedures, grounded in the principles of ICH and FDA guidelines, is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.[1][11]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-, methyl ester. [Link]

  • National Institutes of Health. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • ACS Publications. (n.d.). Analysis of Polychlorinated Benzoic Acids by Gas Chromatography of Their Methyl Esters. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-. [Link]

  • PubChem. (n.d.). This compound (C8H7ClO2). [Link]

  • LookChem. (n.d.). This compound. [Link]

  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (2014). Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles. [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

Sources

A Comparative Analysis of the Physical Properties of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids are a cornerstone in medicinal chemistry and material science. The nature and position of substituents on the benzene ring profoundly influence the molecule's physical properties, which in turn dictate its behavior in biological systems and material matrices. This guide provides a comparative analysis of key physical properties—acidity (pKa), melting point, and aqueous solubility—for a series of mono-substituted benzoic acids. We will explore the underlying principles governing these properties and provide standardized protocols for their experimental determination.

The Influence of Substituents on Acidity (pKa)

The acidity of a benzoic acid is a measure of its ability to donate a proton from its carboxylic acid group. This is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid.[1] The electronic nature of the substituent on the benzene ring plays a pivotal role in determining the acidity.

Electron-withdrawing groups (EWGs) increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through inductive and/or resonance effects.[2] Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the carboxylate anion.

Comparative pKa Data

The table below presents the pKa values for benzoic acid and its ortho-, meta-, and para-substituted nitro, chloro, and methyl derivatives.

CompoundSubstituentPositionpKa
Benzoic Acid-H-4.20[3]
2-Nitrobenzoic Acid-NO₂ortho2.17[3]
3-Nitrobenzoic Acid-NO₂meta3.45[3]
4-Nitrobenzoic Acid-NO₂para3.44[4]
2-Chlorobenzoic Acid-Clortho2.94
3-Chlorobenzoic Acid-Clmeta3.83
4-Chlorobenzoic Acid-Clpara3.98
2-Methylbenzoic Acid-CH₃ortho3.91
3-Methylbenzoic Acid-CH₃meta4.27
4-Methylbenzoic Acid-CH₃para4.37

Note: pKa values can vary slightly depending on the experimental conditions.

Discussion of Acidity Trends

Nitrobenzoic Acids: The nitro group (-NO₂) is a strong electron-withdrawing group. As expected, all three isomers of nitrobenzoic acid are significantly more acidic (have lower pKa values) than benzoic acid.[5] The para- and meta-isomers have similar acidities, while the ortho-isomer is the strongest acid. This enhanced acidity in the ortho position is a phenomenon known as the "ortho effect," which is a combination of steric and electronic factors.[6]

Chlorobenzoic Acids: Chlorine is an electronegative atom and thus an electron-withdrawing group. Consequently, the chlorobenzoic acids are more acidic than benzoic acid. The inductive effect of chlorine weakens with distance, which is reflected in the increasing pKa values from the ortho to the para position.

Methylbenzoic Acids (Toluic Acids): The methyl group (-CH₃) is an electron-donating group. Therefore, the methylbenzoic acids are less acidic than benzoic acid.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the weak acid with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[6]

Materials:

  • Substituted benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Fill the buret with the standardized NaOH solution and record the initial volume.

  • Begin the titration by adding small increments of the NaOH solution to the beaker.[7]

  • After each addition, record the volume of NaOH added and the corresponding pH reading.[8]

  • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

  • Determine the equivalence point volume from the graph.

  • The pH at the half-equivalence point volume is equal to the pKa of the acid.[9]

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter prep2 Prepare acid solution prep1->prep2 prep3 Set up titration apparatus prep2->prep3 titrate1 Add NaOH titrant incrementally prep3->titrate1 titrate2 Record pH and volume titrate1->titrate2 after each addition titrate2->titrate1 repeat titrate3 Continue past equivalence point titrate2->titrate3 once past equivalence point analysis1 Plot titration curve (pH vs. Volume) titrate3->analysis1 analysis2 Determine equivalence point analysis1->analysis2 analysis3 Find pH at half-equivalence point (pKa) analysis2->analysis3 experimental_workflow_mp cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Grind sample to fine powder prep2 Pack sample into capillary tube prep1->prep2 measure1 Place capillary in apparatus prep2->measure1 measure2 Rapid heating to ~15°C below MP measure1->measure2 measure3 Slow heating (1-2°C/min) measure2->measure3 measure4 Observe and record melting range measure3->measure4 val1 Repeat determination measure4->val1 val2 Average results val1->val2

Caption: Workflow for melting point determination by the capillary method.

Aqueous Solubility

The solubility of a compound in water is a critical parameter, particularly in drug development, as it affects absorption and distribution. [10]The solubility of substituted benzoic acids is a balance between the hydrophilic nature of the carboxylic acid group and the hydrophobic nature of the benzene ring and the substituent.

Comparative Aqueous Solubility Data
CompoundSubstituentPositionAqueous Solubility (g/L at 25°C)
Benzoic Acid-H-3.44 [11]
2-Nitrobenzoic Acid-NO₂ortho6.8
3-Nitrobenzoic Acid-NO₂meta3.3
4-Nitrobenzoic Acid-NO₂para0.82
2-Chlorobenzoic Acid-Clortho2.1
3-Chlorobenzoic Acid-Clmeta0.96
4-Chlorobenzoic Acid-Clpara0.24
2-Methylbenzoic Acid-CH₃ortho1.9
3-Methylbenzoic Acid-CH₃meta1.0 [12]
4-Methylbenzoic Acid-CH₃para0.3 [13]

Note: Solubility data can vary with temperature and pH.

Discussion of Solubility Trends

Nitrobenzoic Acids: The ortho-isomer is the most soluble, which can be attributed to intramolecular hydrogen bonding that reduces the effective polarity and interaction with the crystal lattice. The para-isomer, with its high melting point, is the least soluble.

Chlorobenzoic and Methylbenzoic Acids: For both chloro and methyl-substituted benzoic acids, the solubility generally decreases from the ortho to the para isomer. The less efficient crystal packing of the ortho and meta isomers compared to the highly symmetrical para isomer contributes to this trend.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

This is a classical and reliable method for determining the thermodynamic solubility of a compound. [14] Materials:

  • Substituted benzoic acid

  • Deionized water (or a suitable buffer)

  • Screw-cap vials or flasks

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of water.

  • Seal the vial and place it in a shaker or incubator at a constant temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. [15]4. After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. It is crucial not to disturb the solid at the bottom.

  • Centrifuge the sample to remove any remaining suspended particles.

  • Dilute the clear supernatant with a known volume of the solvent.

  • Determine the concentration of the dissolved compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

experimental_workflow_solubility cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis eq1 Add excess solid to solvent eq2 Agitate at constant temperature eq1->eq2 eq3 Allow solid to settle eq2->eq3 samp1 Withdraw supernatant eq3->samp1 samp2 Centrifuge to remove fine particles samp1->samp2 an1 Dilute clear supernatant samp2->an1 an2 Measure concentration (HPLC/UV-Vis) an1->an2 an3 Calculate solubility an2->an3

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Conclusion

The physical properties of substituted benzoic acids are intricately linked to the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity and can significantly impact melting point and solubility based on their polarity and influence on crystal packing. Electron-donating groups tend to decrease acidity. The "ortho effect" can lead to unique properties in 2-substituted benzoic acids. A thorough understanding and precise experimental determination of these properties are fundamental for the successful application of these compounds in research and development.

References

  • Determining pKa of Weak Acid Experiment | PDF | Titration | Chemistry - Scribd. (n.d.). Retrieved January 9, 2026, from [Link]

  • 2-Chlorobenzoic acid - CAS Common Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Melting Point Determination - thinkSRS.com. (n.d.). Retrieved January 9, 2026, from [Link]

  • p-Toluic acid - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry. (2023). ACS Publications. [Link]

  • 3-Chlorobenzoic acid - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education. (n.d.). ACS Publications. [Link]

  • Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. (1995). ACS Publications. [Link]

  • Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU. (2017). YouTube. [Link]

  • Melting point determination. (n.d.). Retrieved January 9, 2026, from [Link]

  • 4-Chlorobenzoic acid - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Method for Measuring Aqueous Solubilities of Organic Compounds - R Discovery. (1995). R Discovery. [Link]

  • pK_a value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain - Allen. (n.d.). Retrieved January 9, 2026, from [Link]

  • pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. - Sarthaks eConnect. (2018). Sarthaks eConnect. [Link]

  • Lesson on pKa and Weak Acid | Libraries & Academic Innovation. (n.d.). Retrieved January 9, 2026, from [Link]

  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Determination of pka of a weak acid using pH meter - YouTube. (2020). YouTube. [Link]

  • Measuring the Melting Point - Westlab Canada. (2023). Westlab Canada. [Link]

  • P-Toluic Acid | C8H8O2 | CID 7470 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Retrieved January 9, 2026, from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Aqueous Solubility Assays - Creative Bioarray. (n.d.). Retrieved January 9, 2026, from [Link]

  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? - Quora. (2018). Quora. [Link]

  • 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Solubilities of Benzoic Acid, p-Methylbenzoic Acid, m-Methylbenzoic Acid, o-Methylbenzoic Acid, p-Hydroxybenzoic Acid, and o-Nitrobenzoic Acid in 1-Octanol | Journal of Chemical & Engineering Data. (n.d.). ACS Publications. [Link]

  • Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Properties of Benzoic Acid - BYJU'S. (n.d.). Retrieved January 9, 2026, from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). NIST. [Link]

  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022). [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-methylbenzoic Acid Analogs as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Inflammation with Novel Benzoic Acid Derivatives

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A central pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins, a class of lipid mediators that promote pain, fever, and swelling. This conversion is catalyzed by the cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, exerting their effects by inhibiting COX enzymes. However, the therapeutic utility of many NSAIDs is hampered by their non-selective inhibition of both COX-1, which plays a protective role in the gastrointestinal tract and platelets, and COX-2, which is predominantly upregulated at sites of inflammation. This lack of selectivity can lead to significant side effects, including gastric ulcers and an increased risk of cardiovascular events.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory effects. The focus of this guide, 4-Chloro-2-methylbenzoic acid, presents a unique chemical framework with specific electronic and steric properties conferred by the chloro and methyl substituents. Understanding how modifications to this core structure impact its biological activity is crucial for the rational design of novel, potent, and potentially more selective anti-inflammatory agents.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anti-inflammatory properties. Due to the limited availability of comprehensive SAR studies on this specific scaffold in the public domain, this analysis draws upon data from closely related benzoic acid derivatives to infer potential SAR trends. The objective is to provide a foundational understanding for researchers engaged in the discovery and development of next-generation anti-inflammatory therapeutics.

The Cyclooxygenase (COX) Pathway: The Primary Target

The anti-inflammatory activity of many benzoic acid derivatives is attributed to their inhibition of the COX enzymes. A simplified representation of this pathway is illustrated below.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 COX-1 (constitutive) COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Isomerases Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Gastric Mucosal Protection Gastric Mucosal Protection Prostaglandins (PGE2, PGD2, etc.)->Gastric Mucosal Protection Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Inflammatory Stimuli (e.g., LPS, cytokines) Inflammatory Stimuli (e.g., LPS, cytokines) Inflammatory Stimuli (e.g., LPS, cytokines)->COX-2 (inducible) Induces Expression This compound Analogs This compound Analogs This compound Analogs->COX-1 (constitutive) Inhibition (potential) This compound Analogs->COX-2 (inducible) Inhibition

Caption: Simplified Cyclooxygenase (COX) Pathway and the Target for Inhibition.

Structure-Activity Relationship (SAR) of Benzoic Acid Analogs

Inferred SAR from 2-Hydroxymethylbenzamide Derivatives

A study on N-substituted 2-hydroxymethylbenzamides provides valuable insights into how structural modifications can influence anti-inflammatory activity, as measured by the carrageenan-induced paw edema model in rats.

Compound IDR Group (Substitution on Amide Nitrogen)% Inhibition of Edema (100 mg/kg)
3a -CH₂-piperazinyl25.3
3b -CH₂-morpholinyl29.5
3c -CH₂-CH₂-piperazinyl33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1
3f -CH₂-CH₂-CH₂-morpholinyl38.0
Indomethacin (Standard Drug)56.3

Data adapted from a study on 2-hydroxymethylbenzamide derivatives.

Analysis of SAR Trends:
  • Influence of the N-Substituent: The nature of the group attached to the amide nitrogen is a critical determinant of anti-inflammatory efficacy. The presence of a substituted piperazine ring (as in 3d and 3e ) significantly boosts activity compared to unsubstituted piperazine (3a , 3c ) or morpholine (3b , 3f ). This suggests that the 4-(2-methoxyphenyl)-piperazine moiety may engage in favorable interactions within the biological target's binding site.

  • Effect of the Linker Length: The length of the alkyl chain connecting the amide to the heterocyclic ring also modulates activity. An increase from a one-carbon to a two-carbon linker generally enhances potency (compare 3a vs. 3c ). However, extending the linker to three carbons can lead to a slight decrease in activity (compare 3d vs. 3e ), indicating an optimal linker length for productive binding.

  • Impact of the Heterocyclic Moiety: The choice of the heterocyclic ring is crucial. The piperazine-containing compounds generally exhibit better activity than their morpholine counterparts. The introduction of a lipophilic and electronically distinct substituent on the piperazine ring, such as the 2-methoxyphenyl group in 3d , leads to the most potent compound in this series.

Extrapolating to this compound Analogs:

Based on these observations, a rational drug design strategy for novel this compound analogs could involve:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to various amides, particularly those incorporating substituted piperazine moieties, is a promising avenue for enhancing anti-inflammatory activity.

  • Systematic Variation of Linker Length: Exploring different linker lengths between the core scaffold and any appended heterocyclic systems could optimize potency.

  • Further Substitution on the Phenyl Ring: While the 4-chloro and 2-methyl groups provide a specific starting point, further substitution on the remaining open positions of the phenyl ring could fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity and selectivity.

Experimental Protocols for Evaluation

The evaluation of novel anti-inflammatory agents requires a combination of in vivo and in vitro assays to determine efficacy and mechanism of action.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for assessing acute inflammation.

Principle: Carrageenan, an irritant, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (various doses)

  • Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Carrageenan_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Measurement Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis Calculate % Inhibition Calculate % Inhibition Data Analysis->Calculate % Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing mechanistic insight and information on selectivity.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G2 (PGG2), the product of the cyclooxygenase reaction. The intensity of the color produced is proportional to the enzyme activity, and a decrease in color indicates inhibition.

Step-by-Step Methodology (based on commercially available kits):

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the following to the appropriate wells:

    • Background wells: Buffer

    • Control wells (100% activity): Buffer, heme, enzyme, and vehicle (DMSO)

    • Inhibitor wells: Buffer, heme, enzyme, and test compound/standard

  • Enzyme Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid to all wells except the background wells to initiate the cyclooxygenase reaction.

  • Color Development: Immediately add the chromogenic substrate to all wells.

  • Absorbance Reading: Read the absorbance of the plate at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) can be calculated as IC50(COX-1) / IC50(COX-2).

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Preparation Reagent Preparation Compound Dilution Compound Dilution Reagent Preparation->Compound Dilution Plate Setup (Enzyme + Inhibitor) Plate Setup (Enzyme + Inhibitor) Compound Dilution->Plate Setup (Enzyme + Inhibitor) Pre-incubation Pre-incubation Plate Setup (Enzyme + Inhibitor)->Pre-incubation Add Substrate (Arachidonic Acid) Add Substrate (Arachidonic Acid) Pre-incubation->Add Substrate (Arachidonic Acid) Add Chromogenic Substrate Add Chromogenic Substrate Add Substrate (Arachidonic Acid)->Add Chromogenic Substrate Read Absorbance Read Absorbance Add Chromogenic Substrate->Read Absorbance Calculate % Inhibition Calculate % Inhibition Read Absorbance->Calculate % Inhibition Determine IC50 Values Determine IC50 Values Calculate % Inhibition->Determine IC50 Values Calculate Selectivity Index Calculate Selectivity Index Determine IC50 Values->Calculate Selectivity Index

A Comparative Guide to the Therapeutic Potential of 4-Chloro-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The substituted benzoic acid scaffold has long been a privileged structure in medicinal chemistry, serving as the foundation for a wide array of approved drugs. Within this chemical space, 4-Chloro-2-methylbenzoic acid presents a versatile and promising starting point for the development of new drug candidates. Its unique substitution pattern—a chlorine atom at the para position and a methyl group at the ortho position—influences the electronic and steric properties of the molecule, offering opportunities for the fine-tuning of biological activity.

This guide provides a comprehensive review of the therapeutic potential of this compound derivatives, with a focus on their prospective applications as anticancer and anti-inflammatory agents. We will delve into the synthesis of key derivatives, compare their potential efficacy based on available data from structurally related compounds, and provide detailed experimental protocols for their biological evaluation.

The Synthetic Gateway: Preparing this compound Derivatives

The primary route to exploring the therapeutic potential of this compound lies in the derivatization of its carboxylic acid group to form esters and amides. These functional groups can modulate the compound's physicochemical properties, such as solubility, stability, and ability to interact with biological targets.

A general and efficient method for the synthesis of these derivatives begins with the conversion of this compound to its more reactive acyl chloride. This intermediate can then be readily reacted with a variety of alcohols or amines to yield the corresponding esters or amides.

Synthesis_Workflow cluster_0 Activation cluster_1 Derivatization cluster_2 Biological Evaluation Start This compound AcylChloride 4-Chloro-2-methylbenzoyl chloride Start->AcylChloride SOCl2 or (COCl)2 Ester Ester Derivatives AcylChloride->Ester Base (e.g., Pyridine) Amide Amide Derivatives AcylChloride->Amide Base (e.g., Triethylamine) Alcohol R-OH (Various Alcohols) Alcohol->Ester Amine R-NH2 (Various Amines) Amine->Amide Evaluation Screening for Therapeutic Activity Ester->Evaluation Amide->Evaluation

Figure 1: General synthesis workflow for this compound derivatives.

This synthetic flexibility allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing therapeutic efficacy.

Anticancer Potential: A Comparative Outlook

While direct comparative studies on a broad series of this compound derivatives are limited, research on structurally related compounds provides compelling evidence for their potential as anticancer agents. The presence of a chlorinated benzene ring is a common feature in many kinase inhibitors and other anticancer drugs.

Targeting Receptor Tyrosine Kinases

One promising avenue is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers. A study on 4-amino-3-chloro benzoate ester derivatives demonstrated potent EGFR inhibitory activity and cytotoxicity against several cancer cell lines. Notably, a hydrazine-1-carbothioamide derivative (N5a) from this series exhibited superior performance compared to the established EGFR inhibitor, Erlotinib[1].

Table 1: Comparative Cytotoxicity and EGFR Kinase Inhibition of a Structurally Related Benzoate Derivative

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)EGFR Tyrosine Kinase IC50 (µM)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.250.58 ± 0.04
Erlotinib 4.56 ± 0.326.78 ± 0.518.12 ± 0.630.95 ± 0.07
Data from a study on 4-amino-3-chloro benzoate ester derivatives, highlighting the potential of the chloro-substituted benzoic acid scaffold.[1]

These findings suggest that amides and esters of this compound could also effectively target EGFR and other kinases. The methyl group at the ortho position may provide an additional point of interaction or steric hindrance that could be exploited to enhance selectivity and potency.

Potential as Protein Kinase Inhibitors

Furthermore, a series of 4-methylbenzamide derivatives containing substituted purines have been synthesized and evaluated as potential protein kinase inhibitors. Two compounds from this series, featuring two chlorine atoms on the purine ring, demonstrated high cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range[2]. These results underscore the potential of the substituted benzamide scaffold in the design of novel kinase inhibitors.

Anti-inflammatory Properties: Exploring New Avenues

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical research area. Benzoic acid derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound make its derivatives attractive candidates for development as novel anti-inflammatory agents, potentially targeting enzymes like cyclooxygenase (COX).

A study on a 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid derivative (LX007) demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells[3]. This compound was shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines. The mechanism of action was linked to the downregulation of MAPKs and NF-κB signaling pathways[3]. While this molecule is more complex, it highlights the potential of substituted benzoic acids to modulate inflammatory responses.

Ion Channel Modulation: A Novel Therapeutic Target

Recent research has identified a derivative of 4-chloro-benzoic acid, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), as a small molecule inhibitor of the TMEM206 ion channel[4]. TMEM206 is an acid-sensitive outwardly rectifying anion channel that has been implicated in acid-induced cell death. CBA was found to inhibit TMEM206-mediated currents with an IC50 of 9.55 µM at low pH[4]. This discovery opens up a new and exciting therapeutic avenue for this compound derivatives, particularly in conditions where acid-induced cell death plays a pathological role.

Experimental Protocols for Evaluation

To facilitate the investigation of novel this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of new compounds by measuring their ability to inhibit cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or a standard drug (e.g., Doxorubicin, Erlotinib) and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Figure 2: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in activated macrophages.

Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of NO, a key inflammatory mediator. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO production inhibition compared to LPS-stimulated cells without the test compound.

EGFR Tyrosine Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of EGFR.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the EGFR kinase. The remaining ATP is then converted to a luminescent signal. A lower signal indicates higher kinase activity (more ATP consumed) and vice versa.

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound (this compound derivative) or a standard inhibitor (e.g., Erlotinib).

  • Enzyme and Substrate Addition: Add the EGFR enzyme and a suitable substrate/ATP mixture to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Detection: Add a reagent (such as ADP-Glo™ Reagent) that depletes the remaining ATP.

  • Luminescence Generation: Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used to produce a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available evidence from structurally related compounds suggests that its derivatives are worthy of investigation as anticancer, anti-inflammatory, and ion channel modulating agents. The synthetic accessibility of esters and amides from the parent carboxylic acid allows for the rapid generation of diverse chemical libraries for screening and optimization.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Structure-activity relationship studies will be crucial in identifying the key structural features that govern their potency and selectivity for specific biological targets. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical investigations. Through a combination of rational drug design, efficient synthesis, and rigorous biological testing, the therapeutic potential of this compound derivatives can be fully realized, potentially leading to the discovery of next-generation medicines.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. National Center for Biotechnology Information. Available at: [Link]

  • CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparison of different catalysts for 4-Chloro-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Synthesis of 4-Chloro-2-methylbenzoic Acid

Introduction: The Significance of this compound

This compound (CMBA), a specialized aromatic carboxylic acid, serves as a critical building block in numerous fields of chemical synthesis.[1] Its structural arrangement, featuring both a chloro and a methyl group on the benzene ring, imparts unique reactivity, making it an indispensable intermediate in the production of high-value compounds.[1] In the pharmaceutical sector, CMBA is a key precursor for developing advanced therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2] Furthermore, its utility extends to the agrochemical industry, where it is integral to the synthesis of next-generation herbicides and pesticides designed to enhance crop protection and global food security.[1][2] Given its pivotal role, the development of efficient, scalable, and sustainable synthetic routes to CMBA is of paramount importance to researchers and chemical industry professionals.

This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances, process parameters, and performance metrics of key synthetic strategies, offering field-proven insights to guide catalyst selection and process optimization.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two primary pathways:

  • Oxidation of a Toluene Precursor: This strategy involves the selective oxidation of a methyl group on a substituted toluene, specifically 4-chloro-1,2-dimethylbenzene (also known as 4-chloro-o-xylene). This is a direct and atom-economical approach, heavily reliant on the catalyst's ability to selectively oxidize one methyl group to a carboxylic acid.

  • Carboxylation of an Aryl Halide: This method introduces a carboxyl group onto a pre-functionalized aromatic ring. Common starting materials include 2-bromo-5-chlorotoluene or 2,5-dichlorotoluene. This pathway encompasses classic organometallic methods like Grignard reactions as well as modern transition-metal-catalyzed carboxylation reactions using CO or CO₂.[3][4]

We will compare representative catalysts and methods from these strategic domains.

Comparative Analysis of Catalytic Systems

The choice of a synthetic route is a multifactorial decision, balancing yield, reaction conditions, catalyst cost, safety, and environmental impact. The following sections provide a detailed comparison of prominent methods.

Method 1: Cobalt-Catalyzed Aerobic Oxidation

The aerobic oxidation of substituted toluenes is an attractive industrial method due to the use of molecular oxygen as the terminal oxidant.[5] Cobalt salts, often in combination with bromide promoters, are widely used catalysts for this transformation.[6][7]

  • Causality of Experimental Choices: The reaction is typically performed in an acidic solvent like acetic acid, which aids in the catalytic cycle and product solubility.[7] A cobalt(II) salt, such as Co(OAc)₂, serves as the primary catalyst. It initiates a radical chain reaction where the cobalt cycles between its +2 and +3 oxidation states.[8][9] A bromide source (e.g., NaBr) is crucial; it acts as a co-catalyst, facilitating the abstraction of the benzylic hydrogen, which is the rate-determining step.[6] High temperatures and oxygen pressure are required to drive the reaction to completion and ensure a sufficient concentration of dissolved oxygen.[7]

  • Self-Validating Protocol: The progress of the reaction can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of intermediates (alcohol, aldehyde) and the final carboxylic acid product.[10] The final product's identity and purity are confirmed by melting point, NMR, and IR spectroscopy.

Method 2: Palladium-Catalyzed Carboxylation

Palladium complexes are exceptionally effective catalysts for carbonylation reactions, including the synthesis of carboxylic acids from aryl halides.[3][11] These methods can utilize carbon monoxide (CO) gas or CO surrogates. A more modern and sustainable approach involves the direct carboxylation using carbon dioxide (CO₂).[3][11]

  • Causality of Experimental Choices: This reaction typically starts with an aryl bromide or iodide (e.g., 2-bromo-5-chlorotoluene) due to their favorable reactivity in the initial oxidative addition step to the Pd(0) center.[12] A Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is required.[3] The choice of ligand is critical for catalyst stability and reactivity; bulky, electron-rich phosphine ligands like tBuXPhos are often employed to promote the challenging CO₂ insertion step.[3] A reductant, such as Et₂Zn, is necessary to reduce the Pd(II) precatalyst and to facilitate the catalytic cycle.[3] The reaction is sensitive to air and moisture, requiring an inert atmosphere.

  • Self-Validating Protocol: Rigorous exclusion of air and moisture is essential for reproducibility. The use of Schlenk line or glovebox techniques is standard. Reaction progress is monitored via HPLC or GC-MS. The formation of byproducts, such as the hydrodehalogenated compound, can indicate issues with the catalytic cycle or the presence of protic impurities.[13]

Method 3: Copper-Catalyzed Carboxylation

Driven by the high cost and toxicity of palladium, significant research has focused on developing carboxylation methods using more abundant and less toxic first-row transition metals like copper.[4][14][15]

  • Causality of Experimental Choices: Copper-catalyzed carboxylations often utilize aryl iodides as substrates.[15] A Cu(I) salt, such as CuI, is a common catalyst precursor. The reaction requires a ligand, typically a bidentate nitrogen-based ligand like TMEDA, which stabilizes the copper species and enhances its reactivity.[15] A reductant, often a dialkylzinc compound, is needed to generate the active Cu(0) species.[15] The reaction proceeds under an atmosphere of CO₂, and polar aprotic solvents like DMA or DMSO are used to facilitate the reaction.[14][15]

  • Self-Validating Protocol: Similar to the palladium system, these reactions are air- and moisture-sensitive. Monitoring by HPLC or GC helps track the conversion of the aryl iodide. The isolation process involves an acidic workup to protonate the carboxylate salt formed during the reaction.

Method 4: Grignard Reaction with CO₂ (Benchmark)

The Grignard reaction is a classic and robust method for forming carbon-carbon bonds and serves as a valuable non-catalytic benchmark.

  • Causality of Experimental Choices: The synthesis begins with the formation of a Grignard reagent from an aryl halide (e.g., 2-bromo-5-chlorotoluene) and magnesium metal in an anhydrous ether solvent like diethyl ether or THF. Absolute exclusion of water is critical, as any protic source will quench the highly basic Grignard reagent. The Grignard reagent then acts as a strong nucleophile, attacking solid carbon dioxide (dry ice), which serves as the electrophilic C1 source. The reaction initially forms a magnesium carboxylate salt, which is then protonated during an acidic workup (e.g., with HCl) to yield the final carboxylic acid.[16]

  • Self-Validating Protocol: The successful initiation of Grignard reagent formation is often indicated by a color change and gentle refluxing of the ether solvent. The final product is typically a solid that can be purified by recrystallization. Purity is readily assessed by melting point determination and spectroscopic methods.

Quantitative Performance Comparison

Method Catalyst System Typical Substrate Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Aerobic Oxidation Co(OAc)₂ / NaBr[6][7]4-chloro-1,2-dimethylbenzene>70%[5]100-160 °C, O₂ pressureLow-cost catalyst, uses airHigh temperature/pressure, potential for over-oxidation
Pd-Catalyzed Carboxylation Pd(OAc)₂ / tBuXPhos / Et₂Zn[3]2-bromo-5-chlorotolueneHigh (>80%)[11]40-80 °C, CO₂ pressureMild conditions, high yieldsExpensive/toxic catalyst, air-sensitive, requires reductant
Cu-Catalyzed Carboxylation CuI / TMEDA / Et₂Zn[15]2-iodo-4-chlorotolueneGood-Excellent[14][15]25-70 °C, 1 atm CO₂Inexpensive catalyst, mild conditionsRequires aryl iodide, air-sensitive, requires reductant
Grignard Reaction Magnesium Metal2-bromo-5-chlorotolueneGood-Excellent0-35 °C, Dry IceHigh reliability, low costStoichiometric Mg, strict anhydrous conditions required

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Aerobic Oxidation
  • To a high-pressure autoclave reactor, add 4-chloro-1,2-dimethylbenzene, acetic acid (as solvent), cobalt(II) acetate tetrahydrate (0.5 mol%), and sodium bromide (0.5 mol%).[9][17]

  • Seal the reactor and purge several times with nitrogen before pressurizing with oxygen to the desired pressure (e.g., 1.0 MPa).[7]

  • Heat the mixture to 130-160 °C with vigorous stirring.[7]

  • Maintain the temperature and pressure for the required reaction time (e.g., 3-6 hours), monitoring oxygen uptake.

  • After cooling to room temperature, carefully vent the reactor.

  • Pour the reaction mixture into water, causing the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Protocol 2: Palladium-Catalyzed Carboxylation with CO₂
  • In a glovebox, add Pd(OAc)₂ (2 mol%) and tBuXPhos (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DMA as the solvent, followed by 2-bromo-5-chlorotoluene.

  • Add diethylzinc (Et₂Zn) (2.0 equivalents) dropwise at room temperature.[3]

  • Seal the flask, remove it from the glovebox, and connect it to a CO₂ balloon (1 atm).

  • Heat the reaction mixture to 40 °C and stir for 12-24 hours.[3]

  • Upon completion, cool the reaction to 0 °C and cautiously quench with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Catalytic Pathways

General Workflow for Synthesis & Purification

G cluster_reaction Catalytic Reaction cluster_workup Workup & Isolation cluster_purification Purification start Starting Materials (Aryl Halide or Toluene Derivative) reaction_vessel Reaction Under Controlled Conditions (Temp, Pressure, Atmosphere) start->reaction_vessel catalyst Catalyst + Reagents (e.g., Pd Complex, Co Salt) catalyst->reaction_vessel quench Quenching / Acidification reaction_vessel->quench extraction Liquid-Liquid Extraction quench->extraction precipitation Precipitation / Filtration quench->precipitation drying Drying of Organic Phase extraction->drying crude_product Crude Product precipitation->crude_product concentration Solvent Removal (Rotary Evaporation) drying->concentration concentration->crude_product purify Purification (Recrystallization or Chromatography) final_product Pure this compound purify->final_product crude_product->purify

Caption: General experimental workflow for synthesis and purification.

Simplified Palladium-Catalyzed Carboxylation Cycle

PalladiumCycle pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)-X (Lₙ) pd0->pd_complex Oxidative Addition (Ar-X) co2_insertion Ar-Pd(II)-O₂CH (Lₙ) pd_complex->co2_insertion CO₂ Insertion reductant Reductant (e.g., Et₂Zn) co2_insertion->reductant regenerates product Ar-COOH co2_insertion->product Transmetalation / Reductive Elimination reductant->pd0 Reduction

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Synthesis

4-Chloro-2-methylbenzoic acid is a key building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). As with any synthetic intermediate, its purity is paramount. However, the challenge extends beyond simple contaminants to a more nuanced issue: isomeric purity. During its synthesis, positional isomers, such as 2-chloro-4-methylbenzoic acid, 3-chloro-2-methylbenzoic acid, or others, can form as by-products. These isomers often possess similar physicochemical properties, making their separation and quantification a significant analytical hurdle[1].

The presence of unintended isomers can have profound consequences downstream, leading to the formation of incorrect final products, reduced yield, and the introduction of impurities that may be difficult to remove and potentially toxic. Therefore, robust analytical methods capable of resolving and accurately quantifying these closely related species are not just a matter of quality control but a fundamental requirement for process control and regulatory compliance.

This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of this compound. We will delve into the mechanistic principles behind each method, offer field-proven experimental protocols, and present a data-driven framework to help you select the optimal approach for your laboratory's needs, whether for routine quality control, process development, or in-depth impurity profiling.

The Regulatory Landscape: Why We Test

Before delving into the methods, it is crucial to understand the regulatory context that dictates the need for such rigorous analysis. Global regulatory bodies, through the International Council for Harmonisation (ICH), have established clear guidelines for the control of impurities in new drug substances.[2][3]

According to the ICH Q3A(R2) guideline, impurities must be reported, identified, and qualified based on specific thresholds, which are often tied to the maximum daily dose of the drug.[4][5] For instance, for a drug substance with a maximum daily dose of up to 2g, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day total intake, whichever is lower.[4][5] This necessitates analytical procedures with high specificity and sensitivity to detect and quantify isomers that may be present at these low levels.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision based on a trade-off between resolution, sensitivity, speed, and complexity. Here, we compare the two most powerful and widely adopted chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC, particularly in its reversed-phase mode, is the premier technique for the analysis of non-volatile, polar compounds like substituted benzoic acids. Its high resolution, robustness, and direct compatibility with the analyte make it the go-to method for routine quality control.

Causality of Method Choice: The carboxylic acid moiety makes this compound sufficiently polar for excellent retention and separation on reversed-phase columns (e.g., C18, C8). The key to achieving separation between positional isomers lies in exploiting the subtle differences in their polarity and interaction with the stationary phase.[6][7] Mobile phase pH is a critical parameter; acidifying the mobile phase (e.g., with phosphoric or formic acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape, increased retention, and enhanced resolution.[8]

Experimental Protocol: Isomeric Purity of this compound by RP-HPLC

1. Instrumentation and Materials:

  • HPLC System: A gradient-capable HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to achieve a concentration of 1.0 mg/mL.

  • Prepare a specificity solution by spiking the sample with known positional isomers to confirm resolution.

4. Analysis and System Suitability:

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the specificity solution to verify that the main peak is resolved from all potential isomeric impurities (Resolution ≥ 1.5).

  • Inject the sample solution to determine purity by area percent normalization.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phase (A: Aq. Acid, B: ACN) setup_hplc Equilibrate HPLC (C18 Column, 30°C) prep_mobile_phase->setup_hplc prep_sample Prepare Sample (1.0 mg/mL in Diluent) run_sample Inject Sample Solution prep_sample->run_sample run_sst Perform System Suitability (Blank, Replicates, Specificity) setup_hplc->run_sst run_sst->run_sample integrate Integrate Chromatogram run_sample->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate

Caption: Experimental workflow for the direct RP-HPLC analysis.

Gas Chromatography (GC): High-Sensitivity Analysis via Derivatization

GC is an exceptionally powerful technique for separating volatile compounds. For carboxylic acids, which are polar and non-volatile, a pre-column derivatization step is mandatory to convert them into volatile esters.[9][10] This adds a step to sample preparation but can yield extremely high sensitivity and resolution, making GC-MS (Gas Chromatography-Mass Spectrometry) the gold standard for identifying and quantifying trace-level impurities.

Causality of Method Choice: Derivatization, typically through esterification (e.g., methylation), neutralizes the polar carboxylic acid group, drastically increasing the analyte's volatility.[9] The resulting methyl esters of the chloro-methylbenzoic acid isomers can then be separated on a mid-polarity capillary column (e.g., a 5% phenyl polysiloxane phase). Separation is governed by differences in the boiling points and interactions of the esters with the stationary phase. Coupling GC with a Mass Spectrometer provides definitive structural confirmation of the isomers based on their unique fragmentation patterns.[11]

Experimental Protocol: Isomeric Purity of this compound by GC-MS

1. Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Selective Detector.

  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Reagents: Anhydrous Methanol, Sulfuric Acid (concentrated), Dichloromethane (DCM).

  • Note on Derivatization: While historical methods used diazomethane, safer alternatives like methanolic HCl or BF3-methanol are preferred.[9] This protocol uses an acidic methanol approach.

2. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the sample into a vial.

  • Add 2 mL of anhydrous methanol followed by 2-3 drops of concentrated sulfuric acid.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 2 mL of water and 2 mL of DCM. Vortex thoroughly.

  • Allow the layers to separate and carefully transfer the lower organic (DCM) layer containing the methyl esters to a clean vial for GC-MS analysis.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.[11]

  • Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Analysis:

  • Inject a blank (DCM).

  • Inject the derivatized sample solution.

  • Identify peaks by comparing mass spectra to libraries or known standards. The mass spectrum for methyl 4-chlorobenzoate can serve as a reference point.[12]

  • Quantify purity based on the area percentage of the main peak relative to all other isomeric peaks.

Data-Driven Performance Comparison

To facilitate method selection, the performance of each technique is summarized below. The choice ultimately depends on the specific analytical objective.

ParameterReversed-Phase HPLCGas Chromatography-Mass Spectrometry (GC-MS)Rationale & Justification
Specificity/Resolution ExcellentSuperiorGC capillary columns generally offer higher theoretical plates, leading to better separation of closely related isomers.
Sensitivity Good (µg/mL)Excellent (ng/mL to pg/mL)MS detectors, especially in SIM mode, provide significantly lower detection limits than UV detectors.[9][10]
Analysis Time Moderate (20-35 min)Moderate (20-30 min)While run times are comparable, HPLC requires less sample preparation time.
Sample Preparation Simple (Dissolve and Shoot)Complex (Requires Derivatization)The mandatory esterification step for GC adds time, complexity, and potential for analytical error.[9]
Structural Confirmation Limited (via PDA)Definitive (via Mass Spectrum)MS provides fragmentation patterns that act as a "fingerprint" for positive identification.[11]
Best Suited For Routine QC, Purity AssayImpurity Identification, Trace AnalysisHPLC is ideal for high-throughput environments, while GC-MS is the superior tool for structural elucidation and detecting trace contaminants.

The Imperative of Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Regulatory agencies like the FDA require thorough validation, with guidelines harmonized under ICH Q2(R2).[13][14][15] A validated method provides confidence that the reported results are accurate, reliable, and reproducible.[16][17]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including isomers and degradation products.[15]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[16]

Validation_Pyramid cluster_limits Sensitivity Limits Specificity Specificity (Discrimination from Isomers) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability, Intermediate) LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness (Method Reliability) Accuracy->Precision Precision->Linearity LOD Limit of Detection (LOD) LOQ->LOD LOD->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Conclusion and Recommendations

The effective analysis of isomeric purity for this compound is a cornerstone of quality assurance in pharmaceutical and chemical manufacturing.

  • For routine quality control and release testing , where throughput and robustness are key, Reversed-Phase HPLC is the undisputed method of choice. Its simple sample preparation and excellent resolving power provide a reliable and efficient means of ensuring product quality.

  • For in-depth impurity profiling, reference standard characterization, and investigational studies , the superior sensitivity and definitive identification capabilities of GC-MS are invaluable. While the required derivatization adds complexity, the structural confirmation it provides is essential for meeting the identification thresholds set by regulatory bodies like the ICH.[4][18]

Ultimately, the most effective analytical strategy may involve a combination of these techniques: HPLC for routine monitoring and GC-MS for the definitive identification of any out-of-specification or unknown isomeric impurities that may arise during process development or stability studies. A thorough, well-validated method is not merely a data point; it is a guarantee of quality and a critical component of a robust drug development program.

References

  • Title: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance Academy URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: GMP Compliance Academy URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]

  • Title: Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns Source: PubMed URL: [Link]

  • Title: Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method Source: ResearchGate URL: [Link]

  • Title: Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns Source: Waters URL: [Link]

  • Title: Benzoic acid, 4-chloro-, methyl ester Source: NIST WebBook URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones Source: Oxford Academic URL: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Chloro-2-methylbenzoic acid, a compound widely used in pharmaceutical development and chemical synthesis.[1] Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established safety protocols and waste management regulations, providing a self-validating system for the responsible handling of this hazardous chemical.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its handling requires strict adherence to safety precautions.

1.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and causes serious eye damage.[2] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its dust.[3]

The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to protect the skin.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental spills.

  • Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved particulate respirator is required.

1.2. Incompatible Materials

To prevent dangerous chemical reactions, it is crucial to avoid contact between this compound and the following substances:

  • Strong oxidizing agents

  • Strong bases[2]

Waste Segregation: The Cornerstone of Safe Disposal

The fundamental principle of hazardous waste management is proper segregation at the point of generation. This compound is a halogenated organic compound and must be disposed of in a designated waste stream to ensure it is handled and treated correctly.[4]

2.1. Why Segregation Matters

Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[4][5] Mixing halogenated waste with non-halogenated waste can contaminate the entire container, leading to increased disposal costs and regulatory complications.

2.2. Designated Waste Streams

Your laboratory should have clearly labeled waste containers for different categories of chemical waste. For this compound, the appropriate waste stream is:

  • Halogenated Organic Solids: For the pure compound or contaminated solid materials.

  • Halogenated Organic Liquids: If the compound is dissolved in a halogenated solvent.

Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[4][6]

Step-by-Step Disposal Protocol

The following protocol details the procedure for the disposal of this compound from the point of generation to its final collection by environmental health and safety (EHS) personnel.

3.1. Container Selection and Labeling

  • Select an Appropriate Container: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from cracks or leaks.

  • Label the Container: Proper labeling is a regulatory requirement and is critical for safety. The label must be affixed to the container before any waste is added and should include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The hazard characteristics (e.g., "Harmful," "Eye Damage")

    • The date when the first waste was added to the container

    • The name and contact information of the generating researcher or lab

3.2. Waste Accumulation

  • Solid Waste:

    • Carefully transfer solid this compound into the designated "Halogenated Organic Solids" waste container using a dedicated scoop or spatula.

    • For contaminated materials (e.g., weighing paper, gloves, paper towels), place them in the same container.

    • Keep the container closed at all times, except when adding waste.

  • Liquid Waste (Solutions):

    • If this compound is in a solution with a halogenated solvent, it should be disposed of in the "Halogenated Organic Liquids" waste stream.

    • If it is dissolved in a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[6]

    • Use a funnel to transfer the liquid waste into the designated container to prevent spills.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

3.3. Temporary Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.

3.4. Request for Waste Pickup

  • Once the waste container is full or is no longer being used, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.

  • Do not allow hazardous waste to accumulate in the laboratory for an extended period.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

4.1. Spill Response

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.

4.2. Exposure Response

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Quantitative Data and Chemical Properties

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
CAS Number 7499-07-2[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance White to beige powder[1]
Melting Point 165-173 °C[1]
Boiling Point 300.3 °C at 760 mmHg
Hazard Classifications Acute Toxicity 4 (Oral), Eye Damage 1[7]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_management Waste Management A 4-Chloro-2-methylbenzoic Acid Waste Generated B Is it a solid or in a solid matrix? A->B C Is it dissolved in a halogenated solvent? B->C No E Collect in 'Halogenated Organic Solids' container B->E Yes D Is it dissolved in a non-halogenated solvent? C->D No F Collect in 'Halogenated Organic Liquids' container C->F Yes D->F Yes (Treat as Halogenated) G Label container with 'Hazardous Waste' and contents E->G F->G H Store in Satellite Accumulation Area G->H I Request EHS Pickup when full or no longer in use H->I

Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulatory standards, such as those set forth by the Resource Conservation and Recovery Act (RCRA), and are contributing to a safe and environmentally conscious research environment.[8][9] Always consult your institution's specific waste management plan and your local regulations for any additional requirements.

References

  • PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. Research Safety, University of Wisconsin-Madison. [Link]

  • Best Practices for Managing Laboratory Waste. (2023, October 25). Republic Services. [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. [Link]

  • Exploring this compound: Properties and Applications. Chem-Synthesis. [Link]

  • This compound. Chem-Impex. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • This compound | C8H7ClO2. PubChem, National Institutes of Health. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2023, February 27). U.S. Environmental Protection Agency. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023, August 13). U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

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A Researcher's Guide to the Safe Handling of 4-Chloro-2-methylbenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their potential hazards is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Chloro-2-methylbenzoic acid, ensuring that your work can proceed both efficiently and, most importantly, safely.

Understanding the Risks: A Proactive Approach to Safety

This compound is a solid organic compound that, while invaluable in synthesis, presents specific hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and can cause serious eye damage[1]. As a powdered substance, it also poses a risk of forming combustible dust concentrations in the air[2]. A thorough understanding of these risks is the first step in mitigating them.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these routes.

Essential Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is not merely a procedural checkbox; it is a critical component of a robust safety protocol. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the principles of chemical safety.

PPE Component Specification Rationale for Use
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.Protects against accidental splashes of solutions containing the acid and airborne dust particles, preventing serious eye damage[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).Prevents skin contact, which can cause irritation[2][3][4]. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A chemical-resistant or standard lab coat, fully buttoned.Protects the skin and personal clothing from contamination with the chemical[2].
Footwear Fully enclosed shoes made of a chemical-resistant material.Protects feet from spills and falling objects.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust[2]. If engineering controls are insufficient, a NIOSH-approved respirator is required.Minimizes the risk of inhaling irritating dust particles[2][4].

Step-by-Step Guide to Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following protocol ensures that you are protected from the moment you begin handling this compound until your work is complete.

Donning PPE Workflow

PPE_Donning A 1. Lab Coat B 2. Safety Goggles/Face Shield A->B Protect clothing first C 3. Gloves B->C Protect hands last caption Fig 1: Recommended PPE Donning Sequence

Caption: A visual guide to the correct sequence for putting on Personal Protective Equipment.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Put on your safety goggles. If a risk of splashing exists, wear a face shield over the goggles.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE Workflow

PPE_Doffing A 1. Gloves B 2. Lab Coat A->B Remove most contaminated item first C 3. Safety Goggles/Face Shield B->C Remove eye protection last caption Fig 2: Recommended PPE Doffing Sequence

Caption: A visual guide to the correct sequence for removing Personal Protective Equipment to prevent cross-contamination.

  • Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a proper removal technique to avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Eye and Face Protection: Remove your safety goggles or face shield.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood[2].

    • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work[2].

    • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.

  • Handling the Solid Compound:

    • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously[2].

  • Handling Solutions:

    • Dissolving: When dissolving the compound, add the solid to the solvent slowly to prevent splashing[2].

    • Transferring: Use appropriate glassware and a funnel to transfer solutions, minimizing the risk of spills.

Disposal Plan: A Responsible Conclusion to Your Work

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[2].

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

    • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.

Emergency Procedures: Be Prepared

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1][4].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[4].

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

Sources

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